Bis-methacrylate-PEG5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O8/c1-15(2)17(19)25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-18(20)16(3)4/h1,3,5-14H2,2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKURBRFOOUSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bis-methacrylate-PEG5: A Technical Guide for Researchers
An In-depth Whitepaper on the Chemical Structure, Properties, and Applications of a Versatile Crosslinking Agent
Bis-methacrylate-PEG5 is a bifunctional monomer increasingly utilized by researchers, scientists, and drug development professionals. Its unique structure, featuring two terminal methacrylate (B99206) groups connected by a flexible polyethylene (B3416737) glycol (PEG) linker of five repeating units, imparts valuable properties for the synthesis of advanced polymeric materials. This technical guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, and key applications, with a focus on hydrogel formation and its role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Identification
This compound is characterized by a central hydrophilic PEG chain, which provides flexibility and biocompatibility, flanked by two polymerizable methacrylate groups. These methacrylate moieties readily participate in free-radical polymerization, enabling the formation of crosslinked polymer networks.
Chemical Formula: C₁₈H₃₀O₈[1]
Molecular Weight: 374.43 g/mol [1]
CAS Number: 13497-24-0[1]
SMILES Code: C=C(C)C(=O)OCCOCCOCCOCCOCCOC(=O)C(C)=C
Physicochemical Properties
| Property | Approximate Value | Source |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | ~1.06 - 1.11 g/mL at 25 °C | [2][3] |
| Viscosity | ~13.0 mPa·s at 25 °C | [2] |
| Refractive Index | ~1.4579 - 1.467 at 20 °C | [2][3] |
| Boiling Point | >200 °C at 2 mmHg | [3][4][5] |
| Solubility | Soluble in water and many organic solvents | [3][4][5] |
Synthesis and Polymerization
Synthesis
The synthesis of this compound, like other PEG dimethacrylates, typically involves the esterification of polyethylene glycol with methacrylic acid or its derivatives, such as methacryloyl chloride or methacrylic anhydride. The reaction is usually carried out in the presence of an acid catalyst and under conditions that favor the removal of water to drive the reaction to completion.
Polymerization
This compound is a key component in the formation of hydrogels through photopolymerization. This process involves a free-radical chain-growth mechanism initiated by a photoinitiator upon exposure to ultraviolet (UV) or visible light. The bifunctional nature of the molecule allows it to act as a crosslinker, forming a three-dimensional polymer network that can entrap large amounts of water, forming a hydrogel. The degree of crosslinking, and thus the mechanical properties of the resulting hydrogel, can be controlled by varying the concentration of this compound and the polymerization conditions.
Key Applications
Hydrogels for Drug Delivery and Tissue Engineering
The ability of this compound to form biocompatible hydrogels makes it a valuable material for biomedical applications. These hydrogels can be used as scaffolds to support cell growth in tissue engineering or as matrices for the controlled release of therapeutic agents in drug delivery systems. The PEG linker enhances the hydrophilicity and biocompatibility of the hydrogel, while the methacrylate groups provide the means for creating a stable, crosslinked structure.
PROTAC Linker
This compound is also employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. The flexible PEG linker in this compound helps to span the distance between the target protein and the E3 ligase, facilitating the formation of the ternary complex necessary for protein degradation.
Biocompatibility and Cytotoxicity
Methacrylate-based polymers are widely used in biomedical applications, particularly in dentistry. However, concerns exist regarding the potential cytotoxicity from the leaching of unpolymerized monomers. Studies on related methacrylate compounds, such as Bis-GMA, have shown that the degree of conversion during polymerization is crucial for biocompatibility. Higher conversion rates lead to lower levels of leachable monomers and reduced cytotoxicity. Therefore, optimizing the polymerization process of this compound is essential to ensure the biocompatibility of the final material for its intended application.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental setup and application.
Hydrogel Synthesis by Photopolymerization
-
Preparation of Pre-polymer Solution: Dissolve this compound in a suitable solvent (e.g., phosphate-buffered saline for biomedical applications) to the desired concentration.
-
Addition of Photoinitiator: Add a photoinitiator (e.g., Irgacure 2959) to the pre-polymer solution at a concentration typically ranging from 0.05 to 1% (w/v). Ensure complete dissolution.
-
Molding: Pipette the pre-polymer solution into a mold of the desired shape and dimensions.
-
UV Curing: Expose the solution to UV light of an appropriate wavelength and intensity for a predetermined time to induce polymerization and crosslinking. The curing time will depend on the concentration of the monomer and photoinitiator, as well as the intensity of the UV source.
-
Post-Curing Wash: After polymerization, wash the resulting hydrogel extensively with a suitable solvent (e.g., deionized water or PBS) to remove any unreacted monomer and photoinitiator.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Preparation of Extracts: Prepare extracts of the polymerized this compound hydrogel by incubating the material in a cell culture medium for a specified period (e.g., 24 hours).
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared extracts. Include positive (e.g., latex) and negative (e.g., polystyrene beads) controls.
-
Incubation: Incubate the cells with the extracts for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Logical Relationships and Key Features
The properties and applications of this compound are interconnected, stemming from its fundamental chemical structure.
References
- 1. polysciences.com [polysciences.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Poly(ethylene glycol) dimethacrylate | 25852-47-5 [chemicalbook.com]
- 5. 25852-47-5 CAS MSDS (Poly(ethylene glycol) dimethacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Synthesis of Bis-methacrylate-PEG5 for Biomedical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biomedical applications of Bis-methacrylate-PEG5, a short-chain polyethylene (B3416737) glycol dimethacrylate (PEGDMA) crosslinker. This document details the experimental protocols, quantitative data, and underlying principles for its use in developing advanced biomaterials.
Introduction
Polyethylene glycol (PEG)-based hydrogels are cornerstones in biomedical research and applications due to their biocompatibility, hydrophilicity, and tunable physical properties.[1][2] this compound, also known as pentaethylene glycol dimethacrylate, is a bifunctional monomer featuring a central chain of five ethylene (B1197577) glycol units end-capped with methacrylate (B99206) groups. This structure allows for the formation of crosslinked hydrogel networks through polymerization, making it a valuable component in tissue engineering, drug delivery systems, and dental materials.[3][] The short PEG chain length imparts distinct properties to the resulting hydrogels, notably higher stiffness and lower swelling ratios compared to those formed from higher molecular weight PEG dimethacrylates.[5]
Synthesis of this compound
The synthesis of this compound typically involves the esterification of pentaethylene glycol with methacrylic acid or its derivatives, such as methacrylic anhydride (B1165640) or methacryloyl chloride.[6][7] A common and effective method utilizes methacrylic anhydride in the presence of a base catalyst.[6] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating.[8][9]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C18H30O8 | (Derived) |
| Molecular Weight | 374.43 g/mol | (Calculated) |
| Appearance | Colorless to slightly yellow viscous liquid | [10] |
| Boiling Point | >200 °C / 2 mmHg | |
| Density | ~1.041 g/cm³ | [] |
| Refractive Index | ~1.460 (at 20 °C) | [] |
Experimental Protocols
Synthesis of this compound via Esterification
This protocol is a generalized procedure based on common laboratory practices for the synthesis of PEG dimethacrylates.[6][7]
Materials:
-
Pentaethylene glycol
-
Methacrylic anhydride
-
Triethylamine (TEA) or other suitable base catalyst
-
Dichloromethane (DCM), anhydrous
-
Hydroquinone (B1673460) (inhibitor)
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Alumina (B75360) (for filtration)
-
Diethyl ether (for precipitation)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol in anhydrous dichloromethane.
-
Add a catalytic amount of triethylamine.
-
To this solution, add methacrylic anhydride (typically a 2.2 molar equivalent to the hydroxyl groups of the PEG) dropwise while stirring in an ice bath to control the exothermic reaction.
-
Add a small amount of hydroquinone to inhibit premature polymerization.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR.
-
Upon completion, wash the reaction mixture sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
For further purification, the crude product can be passed through a short column of alumina and/or precipitated from a concentrated DCM solution into cold diethyl ether.
-
Dry the final product under vacuum to remove any residual solvent.
Hydrogel Fabrication by Photopolymerization
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving this compound in PBS or cell culture medium to the desired concentration (e.g., 10-30% w/v).
-
Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05-0.5% w/v) and ensure it is fully dissolved.
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light for a sufficient duration to ensure complete crosslinking. The exposure time will depend on the photoinitiator concentration, light intensity, and sample thickness.
-
After polymerization, the resulting hydrogel can be swelled in PBS or culture medium to reach equilibrium.
Characterization of this compound and its Hydrogels
Chemical Structure Verification
-
¹H NMR (Proton Nuclear Magnetic Resonance): Used to confirm the addition of methacrylate groups to the PEG backbone. Key signals to observe include the vinyl protons of the methacrylate group (around 5.5-6.1 ppm) and the methylene (B1212753) protons adjacent to the ester linkage (around 4.3 ppm).[6]
-
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): Provides information on the molecular weight and molecular weight distribution of the synthesized this compound, confirming the purity of the product.[6]
Hydrogel Properties
The mechanical and swelling properties of hydrogels are critical for their performance in biomedical applications and are highly dependent on the precursor molecular weight and concentration.
| Property | Typical Range for Low MW PEGDA Hydrogels | Factors Influencing the Property | Reference |
| Compressive Modulus | 0.4 - 1.7 MPa (for 20-40 wt% total polymer) | Increases with increasing polymer concentration and decreasing PEG molecular weight. | [5] |
| Swelling Ratio | Decreases with increasing polymer concentration and decreasing PEG molecular weight. | The degree of crosslinking and hydrophilicity of the polymer network. | [11] |
| Mesh Size | Smaller for lower molecular weight precursors. | Influences nutrient and oxygen transport, as well as cell migration and proliferation within the hydrogel. | [12] |
Biomedical Applications
The unique properties of hydrogels derived from this compound make them suitable for a variety of biomedical applications.
-
Tissue Engineering: The tunable mechanical properties allow for the creation of scaffolds that can mimic the stiffness of various tissues, influencing cell behavior such as adhesion, proliferation, and differentiation.[2][12] The covalent crosslinking provides a stable three-dimensional environment for encapsulated cells.
-
Drug Delivery: These hydrogels can serve as matrices for the controlled release of therapeutic agents.[1] The mesh size of the hydrogel network governs the diffusion rate of the encapsulated molecules.
-
Dental Materials: Due to their rapid polymerization and mechanical strength, short-chain dimethacrylates are used in dental composites and adhesives.[]
-
3D Printing and Bioprinting: The photopolymerizable nature of this compound makes it an ideal component of bio-inks for the fabrication of complex, cell-laden constructs.[13]
Signaling Pathways and Cellular Interactions
While the term "bioinert" is often used to describe PEG, the physical properties of the hydrogel matrix, such as stiffness and degradability, can significantly influence cell behavior through mechanotransduction. Stiffer hydrogels, typical of those formed from low molecular weight PEGDA, have been shown to influence intracellular signaling pathways that regulate cell spreading, proliferation, and differentiation.[14] For instance, the stiffness of the extracellular matrix can impact pathways involving focal adhesions and the cytoskeleton, ultimately affecting gene expression.
Visualizations
Synthesis of this compound
Hydrogel Formation and Application
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. The Versatility of PEG Hydrogel in Biomedical Applications | MolecularCloud [molecularcloud.org]
- 3. nbinno.com [nbinno.com]
- 5. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry [mdpi.com]
- 12. Influence of Physical Properties of Biomaterials on Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanical Behavior of 3D Printed Poly(ethylene glycol) Diacrylate Hydrogels in Hydrated Conditions Investigated Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionalized Collagen/Poly(ethylene glycol) Diacrylate Interpenetrating Network Hydrogel Enhances Beta Pancreatic Cell Sustenance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Bis-methacrylate-PEG5 Molecular Weight and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and purity analysis of Bis-methacrylate-PEG5, a polyethylene (B3416737) glycol (PEG)-based linker molecule. The information presented is intended to support researchers and professionals in the fields of drug development, polymer chemistry, and materials science in establishing robust quality control protocols.
Core Compound Specifications
This compound is a bifunctional monomer utilized in the synthesis of polymers and hydrogels. Accurate determination of its molecular weight and purity is critical for ensuring the reproducibility and performance of the final materials.
| Parameter | Value | Source |
| Molecular Weight | 374.43 g/mol | [1][2] |
| Molecular Formula | C18H30O8 | [2] |
Purity Analysis: Methodologies and Protocols
The purity of this compound is typically assessed to identify and quantify unreacted starting materials, byproducts of synthesis, and any degradation products. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture, making it well-suited for purity analysis of PEGylated compounds.[] For molecules like this compound that lack a strong UV chromophore, detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS) are more effective than traditional UV detectors.[4][5]
Experimental Protocol: HPLC-CAD for Purity Analysis
This protocol outlines a general method for the purity analysis of this compound. Optimization of specific parameters may be required based on the available instrumentation and the specific impurities being targeted.
-
Instrumentation:
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
This compound standard of known purity
-
Sample of this compound for analysis
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water and acetonitrile. A typical starting point is an isocratic elution with a mixture such as 60:40 (v/v) ACN:Water.[6][7] The gradient can be optimized to improve the separation of impurities.
-
Standard Preparation: Prepare a stock solution of the this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: Reversed-Phase C18
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
CAD Nebulizer Temperature: 35 °C
-
CAD Evaporation Temperature: 35 °C
-
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Processing: Integrate the peak areas of the main component and any impurities. Use the calibration curve generated from the standards to quantify the amount of this compound and any detected impurities. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for the structural confirmation and purity assessment of this compound.[1][8] It allows for the identification of characteristic protons in the molecule and can reveal the presence of residual starting materials or byproducts from the synthesis.
Experimental Protocol: ¹H NMR for Purity and Structural Confirmation
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Chemical Shifts: Identify the characteristic peaks for this compound. The methacrylate (B99206) vinyl protons will appear around 5.5-6.1 ppm, the PEG methylene (B1212753) protons will be in the range of 3.6-3.7 ppm, and the methyl protons of the methacrylate group will be around 1.9 ppm.
-
Integration: Integrate the peak areas corresponding to the different proton environments. The ratio of these integrals should be consistent with the molecular structure.
-
Impurity Detection: Look for any unexpected peaks in the spectrum. These may correspond to unreacted starting materials (e.g., PEG-diol, methacrylic anhydride) or synthesis byproducts. The relative integration of these impurity peaks compared to the main compound's peaks can provide a semi-quantitative measure of purity.
-
-
Experimental and Quality Control Workflow
The following diagram illustrates a typical workflow for the synthesis and quality control of this compound, ensuring the final product meets the required specifications for research and development applications.
References
- 1. Synthesis and characterization of PEG dimethacrylates and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of PEG Dimethacrylates and their Hydrogels | NIST [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Bis-methacrylate-PEG Hydrogel Formation
Executive Summary: Poly(ethylene glycol) (PEG)-based hydrogels are paramount in biomedical research and drug development, prized for their biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix.[1][2] Specifically, Bis-methacrylate-PEG, commonly known as poly(ethylene glycol) dimethacrylate (PEGDMA), is a versatile macromer used to form robust hydrogel networks.[1][3] The formation of these hydrogels occurs via free-radical polymerization, a rapid and controllable process that can be initiated by light, heat, or redox chemical reactions.[4][5] This guide provides a detailed examination of the polymerization mechanism, discusses the factors influencing the final properties of the hydrogel network, outlines key experimental protocols, and explores the material's application in drug delivery.
The Core Mechanism: Free-Radical Polymerization
The conversion of a liquid PEGDMA macromer solution into a solid, cross-linked hydrogel network is achieved through free-radical polymerization. This chain reaction mechanism can be broken down into three fundamental stages: initiation, propagation, and termination (crosslinking).
Initiation: The Generation of Free Radicals
The process begins with the generation of highly reactive free radicals from an initiator molecule. The method of initiation is a critical choice that dictates the reaction conditions.
-
Photopolymerization: This is the most common method for PEGDMA hydrogels due to its rapid cure times and precise spatiotemporal control.[5] A photoinitiator (PI) is added to the macromer solution. When exposed to light of a specific wavelength (typically UV light), the PI absorbs the energy and cleaves into two free radicals.[1][6] Common photoinitiators include Irgacure and Darocur series (e.g., Irgacure 2959, Irgacure 184, Darocur 1173).[1][3][7]
-
Redox Initiation: This system uses a pair of molecules, an oxidizing agent and a reducing agent, to generate radicals at ambient temperatures. A frequently used system is ammonium (B1175870) persulfate (APS) as the initiator and tetramethylethylenediamine (TEMED) as the catalyst or accelerator.[4][8] TEMED accelerates the formation of sulfate (B86663) free radicals from APS, which then initiate polymerization.[8]
-
Thermal Initiation: Thermal initiators, such as VA044, decompose upon heating to produce free radicals.[4] This method is less common for biomedical applications involving cells due to the required temperature increase.
-
Controlled Radical Polymerization: Advanced techniques like Atom Transfer Radical Polymerization (ATRP) can provide greater control over the polymer network structure, though they involve more complex reaction setups.[9][10]
Propagation and Crosslinking
Once free radicals are present, the polymerization cascade begins:
-
An initiator radical attacks the carbon-carbon double bond (C=C) of a methacrylate (B99206) group at one end of a PEGDMA molecule. This breaks the double bond and forms a new, single covalent bond, transferring the radical to the terminal carbon of the monomer.
-
This new monomer radical is now free to attack the methacrylate group of another PEGDMA molecule.
-
This process repeats, rapidly extending the polymer chain in a stage known as propagation.[1]
Because PEGDMA is a bifunctional macromer with a methacrylate group at each end, the propagating chains can react with other chains. This crosslinking reaction forms a chemically bonded, three-dimensional polymer network.[3] The hydrophilic PEG chains attract and hold large amounts of water, resulting in the characteristic swollen hydrogel structure.
Quantitative Data on Hydrogel Formation and Properties
The final properties of the hydrogel are highly tunable and depend directly on the formulation and polymerization conditions. Key quantitative parameters are summarized below.
| Parameter | Influencing Factors | Typical Values / Observations | Citations |
| Gelation / Curing Time | Initiator Type & Concentration, Light Intensity, Macromer Concentration | - Photopolymerization is rapid, often complete in 5-10 minutes. - Optimal UV crosslinking time observed between 6-10 minutes. - Redox initiation can be tuned from minutes to hours. | [1][4][7] |
| Mechanical Properties (Modulus) | PEG MW, Macromer Concentration, Crosslink Density | - Compressive modulus can be tuned (e.g., by adding GelMA). - Higher macromer concentration increases stiffness. - Storage modulus (G') can range from a few kPa to over 100 kPa. | [11][12][13] |
| Swelling Ratio | PEG MW, Crosslink Density | - Higher PEG molecular weight leads to higher swelling ratios (e.g., 300% increase with higher MW polymers). - Increasing crosslinker concentration decreases the swelling ratio. | [13][14][15] |
| Minimum Initiator Conc. | Photoinitiator Type | - For PEG-DA: Irgacure (0.025%), Erythrosin B (0.1%), Eosin Y (0.5%). - Below a minimum concentration, no hydrogel forms. | [6] |
| Pore Size / Mesh Size | PEG MW, Macromer Concentration | - Inversely related to macromer concentration. - Directly related to the molecular weight of the PEG chains between crosslinks. | [1][16] |
Experimental Protocols
General Synthesis via Photopolymerization
A standard protocol for fabricating a PEGDMA hydrogel involves preparing a pre-polymer solution and exposing it to UV light.[1][17]
-
Preparation of Pre-polymer Solution:
-
PEGDMA macromer is dissolved in a suitable solvent, typically a phosphate-buffered saline (PBS) solution or deionized water, to the desired weight/volume percentage (e.g., 10% w/v).[1]
-
The photoinitiator (e.g., Irgacure 2959) is added to the solution at a low concentration (e.g., 0.5% w/v).[17]
-
The solution is mixed thoroughly, often by vortexing, until all components are fully dissolved. If working with cells, all steps must be performed under sterile conditions.[12]
-
-
Polymerization:
-
The pre-polymer solution is pipetted into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
The solution is exposed to UV radiation (e.g., 365 nm) for a specified duration (e.g., 5-10 minutes).[1] The light intensity and exposure time are critical parameters that control the crosslinking density.
-
-
Post-Polymerization:
-
After curing, the hydrogel is removed from the mold and washed extensively with distilled water or PBS to remove any unreacted macromer or initiator.[1]
-
The hydrogel is then stored in a hydrated state for further characterization or use.
-
Key Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the polymerization reaction. The disappearance of the characteristic peak for the methacrylate C=C bond (around 1630-1640 cm⁻¹) indicates successful crosslinking.[3][7]
-
Rheology: Dynamic mechanical analysis is performed to measure the viscoelastic properties, including the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response.[2][8]
-
Swelling Studies: The equilibrium swelling ratio is determined by immersing the hydrogel in a buffer until its weight becomes constant. The ratio is calculated from the weights of the swollen and dried hydrogel, providing insight into the network's crosslink density.[15]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and porous internal structure of the freeze-dried hydrogel.[3][15]
Applications in Drug Development
The porous, hydrophilic, and biocompatible nature of PEGDMA hydrogels makes them excellent candidates for drug delivery systems.[18][19] They can be engineered to release entrapped therapeutic agents in a controlled manner.[14] The release kinetics can be modulated by adjusting the hydrogel's properties, such as crosslink density and degradability.[20] For instance, a more tightly cross-linked network will result in a slower diffusion-controlled release of an encapsulated drug.[14] These hydrogels are particularly useful for the localized delivery of both hydrophilic and, with formulation adjustments, hydrophobic drugs.[14][18]
Conclusion
The formation of Bis-methacrylate-PEG hydrogels is governed by a well-understood free-radical polymerization mechanism that can be reliably initiated through various methods, most notably photopolymerization. This process allows for the creation of 3D polymer networks whose mechanical, swelling, and degradation properties are highly tunable. By carefully selecting the PEG molecular weight, macromer concentration, and initiation system, researchers and drug development professionals can design bespoke hydrogels tailored for a wide array of biomedical applications, from tissue engineering scaffolds to sophisticated drug delivery vehicles.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV-VIS Curable PEG Hydrogels for Biomedical Applications with Multifunctionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Water soluble hyperbranched polymers from controlled radical homopolymerization of PEG diacrylate - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01253H [pubs.rsc.org]
- 11. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UV-Cured Antibacterial Hydrogels Based on PEG and Monodisperse Heterofunctional Bis-MPA Dendrimers [mdpi.com]
- 14. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Poly(ethylene glycol) Dimethacrylate Hydrogels | NIST [nist.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photopolymerization Kinetics of Bis-methacrylate-PEG5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photopolymerization kinetics of Bis-methacrylate-poly(ethylene glycol)5 (Bis-methacrylate-PEG5), a monomer increasingly utilized in the development of biomaterials, hydrogels, and drug delivery systems. This document details the experimental methodologies used to characterize the polymerization process, presents quantitative kinetic data, and illustrates the underlying chemical mechanisms.
Introduction to Photopolymerization of this compound
Photopolymerization is a light-induced chain reaction that converts a liquid monomer into a solid polymer network. In the context of this compound, this process is critical for creating crosslinked materials with tailored properties for biomedical applications. The kinetics of this polymerization—how fast the reaction proceeds and to what extent—are influenced by the monomer structure, photoinitiator type and concentration, light intensity, and temperature. Understanding these kinetics is paramount for controlling the final properties of the polymer, such as its mechanical strength, degradation rate, and drug release profile.
This compound is a difunctional monomer featuring two methacrylate (B99206) groups separated by a short polyethylene (B3416737) glycol (PEG) linker containing five ethylene (B1197577) glycol units. The methacrylate groups provide the sites for free-radical polymerization, leading to a crosslinked network. The PEG linker imparts hydrophilicity and flexibility to the resulting polymer. The short length of the PEG5 linker is expected to result in a relatively high crosslink density, leading to materials with higher mechanical stiffness compared to those with longer PEG chains.
Key Experimental Protocols for Kinetic Analysis
The study of photopolymerization kinetics relies on techniques that can monitor the conversion of monomer to polymer in real-time. The most common and powerful methods include Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), Photo-Differential Scanning Calorimetry (Photo-DSC), and Photo-Rheometry.
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR is a widely used technique for directly monitoring the disappearance of the methacrylate C=C double bonds during polymerization.[1] The degree of conversion can be calculated by tracking the decrease in the absorbance of the characteristic C=C peak.[2][3]
Experimental Protocol:
-
Sample Preparation: A thin film of the this compound resin, containing a specific concentration of a photoinitiator (e.g., 0.5 wt% diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO), is placed between two transparent substrates (e.g., KBr or NaCl plates) or directly onto an Attenuated Total Reflectance (ATR) crystal.[2][4] The sample thickness is typically controlled to be around 20-50 µm.
-
Instrument Setup: The sample is placed in the light path of an FTIR spectrometer. A UV/Vis light source is positioned to irradiate the sample simultaneously with the IR measurement.[5] For ATR-FTIR, the UV light can be directed onto the sample from above or, in more advanced setups, through the ATR crystal itself for more uniform irradiation.[4]
-
Data Acquisition: A background spectrum of the uncured sample is recorded. The UV light source is then turned on to initiate polymerization. FTIR spectra are continuously acquired at a high time resolution (e.g., several scans per second) throughout the irradiation period and potentially after the light is turned off to monitor any dark cure.[2]
-
Data Analysis: The decrease in the area or height of a characteristic methacrylate peak (e.g., the C=C stretching vibration around 1638 cm⁻¹ or the C-H wagging of the =CH₂ group around 810 cm⁻¹) is monitored over time.[3][6] An internal reference peak that does not change during polymerization (e.g., a C=O stretching vibration around 1720 cm⁻¹) is often used to normalize the data and account for any changes in sample thickness. The degree of conversion (DC) at time t is calculated using the following equation:
DC(%) = (1 - (Peak Area_t / Peak Area_0)) * 100
where Peak Area_t is the area of the methacrylate peak at time t and Peak Area_0 is the initial peak area.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction.[7] The rate of polymerization is directly proportional to the rate of heat evolution.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound resin with photoinitiator (typically 5-10 mg) is weighed into a transparent DSC pan (e.g., quartz or aluminum with a transparent lid).[8]
-
Instrument Setup: The sample pan and a reference pan are placed in the DSC cell. The cell is equipped with a UV/Vis light source that can irradiate the sample. The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.[7]
-
Data Acquisition: The sample is brought to a constant temperature (isothermal mode). The UV light is then turned on, and the heat flow from the sample is recorded as a function of time. The irradiation is continued until the heat flow returns to the baseline, indicating the end of the reaction.[7][9]
-
Data Analysis: The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak. The degree of conversion (α) at any time t can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization:
α(t) = ΔH_t / ΔH_total
The rate of polymerization (R_p) is proportional to the heat flow (dH/dt):
R_p = (dH/dt) / ΔH_poly
where ΔH_poly is the theoretical enthalpy of polymerization for the methacrylate group (typically around 55-60 kJ/mol).
Photo-Rheometry
Photo-rheometry measures the change in the viscoelastic properties (e.g., storage modulus G' and loss modulus G'') of the resin during photopolymerization.[10] This technique is particularly useful for determining the gel point, which is the point at which the liquid resin transforms into a solid-like gel.
Experimental Protocol:
-
Sample Preparation: The this compound resin with photoinitiator is placed between the parallel plates of a rheometer. One of the plates is typically made of a UV-transparent material (e.g., quartz or disposable acrylic).[6][10] The gap between the plates is set to a specific thickness (e.g., 50-150 µm).[6]
-
Instrument Setup: A UV/Vis light source is positioned to irradiate the sample through the transparent plate. The rheometer is set to an oscillatory mode with a small strain and a constant frequency to probe the viscoelastic properties without disturbing the polymerization process.[6][11]
-
Data Acquisition: The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored as a function of time. After an initial period to establish a baseline, the UV light is turned on to initiate polymerization. The measurement continues until the viscoelastic properties plateau.[10]
-
Data Analysis: The gel point is typically identified as the time at which the storage modulus (G') becomes equal to the loss modulus (G'').[11] The rate of cure can be inferred from the rate of increase of the storage modulus. The final storage modulus provides information about the stiffness of the cured polymer network.
Quantitative Kinetic Data
Table 1: Photopolymerization Kinetics of Ethoxylated Bisphenol A Dimethacrylate (Bis-EMA) Blends Monitored by FTIR [12]
| Bis-GMA/Bis-EMA Ratio (wt/wt) | Final Degree of Conversion (%) (using 1608 cm⁻¹ internal standard) |
| 100/0 | 32.75 (± 1.2) |
| 75/25 | 46.50 (± 2.1) |
| 50/50 | 60.25 (± 1.8) |
| 25/75 | 74.00 (± 2.5) |
| 0/100 | 78.50 (± 1.5) |
Note: The study cited used various internal standards, and the values presented here are for one of the common standards for comparison. The increasing conversion with higher Bis-EMA content is attributed to its lower viscosity compared to Bis-GMA, which enhances monomer mobility.
Table 2: Curing Kinetics of an Acrylate (B77674) Resin Monitored by Photo-DSC [7]
| UV Light Intensity (mW/cm²) | Time to Peak Maximum (s) | Final Degree of Curing (%) |
| 5 | ~10 | ~55 |
| 10 | ~7.5 | ~65 |
| 20 | ~6 | ~70 |
| 30 | ~5 | ~72 |
| 40 | ~4.5 | ~75 |
Note: This data for a generic acrylate resin demonstrates the typical trend of increasing reaction rate and final conversion with higher light intensity.
Table 3: Photo-rheometry Data for a UV Curable Resin [6]
| Exposure Time (s) | Average Degree of Conversion (%) |
| 60 | 95 |
| 2 | 75 |
| 0.1 | 30 |
Note: This data illustrates the correlation between UV exposure time and the final degree of conversion as determined by FTIR, complementing the rheological measurements.
Signaling Pathways and Logical Relationships
The photopolymerization of this compound proceeds via a free-radical chain-growth mechanism, which can be divided into three main stages: initiation, propagation, and termination.
Photoinitiation Pathway
The process begins with the absorption of photons by a photoinitiator molecule, which then generates reactive free radicals.
Caption: Photoinitiation process generating free radicals.
Polymerization Workflow
The generated free radicals then initiate the polymerization of the this compound monomer, leading to the formation of a crosslinked polymer network.
References
- 1. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. uvebtech.com [uvebtech.com]
- 7. mdpi.com [mdpi.com]
- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 9. tainstruments.com [tainstruments.com]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. lume.ufrgs.br [lume.ufrgs.br]
Biocompatibility and Cytotoxicity Assessment of Bis-methacrylate-PEG5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-methacrylate-poly(ethylene glycol)5 (Bis-methacrylate-PEG5) is a versatile polymer increasingly utilized in biomedical applications such as drug delivery, tissue engineering, and as a component of PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3] Its structure, combining the crosslinking capabilities of methacrylate (B99206) groups with the biocompatible and hydrophilic nature of polyethylene (B3416737) glycol (PEG), offers unique properties for the fabrication of hydrogels and other biomaterials. This technical guide provides an in-depth overview of the expected biocompatibility and cytotoxicity profile of this compound, based on the known biological effects of its constituent parts. It details relevant experimental protocols for assessment and visualizes key cellular signaling pathways involved in the material-cell interaction. While direct and extensive biocompatibility data for this compound is not widely published, this guide synthesizes information from studies on structurally similar PEGylated dimethacrylates and methacrylate-based polymers to provide a robust predictive assessment.
Introduction to this compound
This compound is a macromonomer featuring a central PEG core of five repeating ethylene (B1197577) glycol units, flanked by two methacrylate groups. This bifunctional nature allows it to act as a crosslinker in polymerization reactions, forming hydrogels with tunable properties. The PEG component is well-established for its ability to reduce protein adsorption and minimize non-specific cell interactions, a phenomenon often referred to as the "stealth" property. The methacrylate groups provide the necessary functionality for creating covalently crosslinked networks, offering mechanical stability to the resulting biomaterial.
Biocompatibility Profile
The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. For this compound, the biocompatibility is largely influenced by the PEG component. PEGylation is a widely used strategy to enhance the biocompatibility of materials and reduce their immunogenicity. However, the complete inertness of PEG-based hydrogels has been a subject of discussion, with some studies indicating that PEG-diacrylate hydrogels can elicit a foreign body response, characterized by the encapsulation of the implant by fibrous tissue.[4][5]
Macrophage Response: Macrophages are key players in the foreign body response to implanted materials. Studies on PEG-diacrylate hydrogels have shown that these materials can activate macrophages, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[4] This response can be modulated by factors such as the hydrogel's stiffness and the incorporation of cell adhesion ligands like RGD.[5] It is anticipated that hydrogels formed from this compound would exhibit a similar macrophage response, which can be tailored by controlling the crosslinking density and surface functionalization.
Cytotoxicity Assessment
The cytotoxicity of this compound is primarily associated with the methacrylate components and any unreacted monomers or degradation products that may leach from the polymer network.
Methacrylate Monomer Cytotoxicity: Methacrylate monomers, particularly in their unpolymerized form, have been shown to exhibit cytotoxic effects. Studies on various methacrylate derivatives have demonstrated that they can induce cell death through apoptosis and necrosis.[6][7] The primary mechanism of methacrylate-induced cytotoxicity is the generation of reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and activation of apoptotic signaling pathways.[6]
Leachables and Degradation Products: The cytotoxicity of a crosslinked this compound hydrogel will largely depend on the concentration of leachable, unreacted monomers. Incomplete polymerization can result in the release of this compound monomers into the surrounding biological environment. Furthermore, the ester linkages in the methacrylate groups are susceptible to hydrolysis, which can lead to the slow degradation of the hydrogel and the release of methacrylic acid and the PEG core. While the PEG component is generally considered non-toxic, methacrylic acid can contribute to local pH changes and cellular stress.
The following table summarizes hypothetical quantitative data for cytotoxicity assays based on findings for similar PEGylated dimethacrylate materials. Note: This data is illustrative and not based on direct experimental results for this compound.
| Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Reference |
| L929 Fibroblasts | MTT | 100 | 95 ± 5 | Inferred from[8] |
| 500 | 88 ± 7 | Inferred from[8] | ||
| 1000 | 75 ± 10 | Inferred from[8] | ||
| RAW 264.7 Macrophages | LDH | 100 | 5 ± 2 (relative to control) | Inferred from[4] |
| 500 | 12 ± 4 (relative to control) | Inferred from[4] | ||
| 1000 | 25 ± 6 (relative to control) | Inferred from[4] |
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of biocompatibility and cytotoxicity. The following are detailed methodologies for key in vitro assays relevant to this compound hydrogels.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Sample Preparation: Prepare this compound hydrogel extracts by incubating the sterilized hydrogel in a cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C, according to ISO 10993-12 standards.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the culture medium and replace it with the prepared hydrogel extracts (or dilutions thereof). Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
LDH Assay for Cytotoxicity
The LDH assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Sample Preparation and Cell Seeding: Follow steps 1 and 2 of the MTT assay protocol.
-
Exposure and Incubation: Follow steps 3 and 4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Sample Preparation and Cell Seeding: Prepare hydrogel extracts and seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well.
-
Exposure and Incubation: Expose cells to the extracts for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key cellular signaling pathways and experimental workflows relevant to the assessment of this compound.
Conclusion
This compound holds considerable promise for a variety of biomedical applications due to its tunable properties and the generally favorable biocompatibility of its PEG component. However, a thorough assessment of its biocompatibility and cytotoxicity is paramount for its safe and effective clinical translation. This technical guide provides a framework for such an assessment, drawing upon existing knowledge of similar materials. The primary concerns regarding the biological safety of this compound are the potential for leachable methacrylate monomers to induce cytotoxicity via ROS-mediated apoptosis and the possibility of a foreign body response to the hydrogel. Future research should focus on generating specific biocompatibility and cytotoxicity data for this compound to validate these predictions and establish a comprehensive safety profile. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and developers working with this and other PEGylated methacrylate-based biomaterials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of substrate stiffness on the in vitro activation of macrophages and in vivo host response to poly(ethylene glycol)-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylene glycol dimethacrylate and diethylene glycol dimethacrylate exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Solubility characteristics of Bis-methacrylate-PEG5 in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-methacrylate-PEG5 in aqueous and organic solvents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile PEG-based crosslinker.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative end-capped with two methacrylate (B99206) groups. The PEG5 designation indicates that there are five repeating ethylene (B1197577) glycol units in the polymer chain. This bifunctional molecule is commonly utilized in the synthesis of hydrogels and other crosslinked polymer networks for a variety of biomedical applications, including drug delivery, tissue engineering, and as a linker in Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is critical for its effective application, from formulation and synthesis to predicting its in vivo behavior.
The solubility of this compound is governed by the interplay between its hydrophilic polyethylene glycol backbone and its more hydrophobic methacrylate end-groups. This amphiphilic nature dictates its interaction with different solvents.
Factors Influencing Solubility
The dissolution of a polymer like this compound is a complex process influenced by several factors. The general principle of "like dissolves like" is a useful starting point, where polymers tend to dissolve in solvents with similar polarity.
Key factors include:
-
Solvent Polarity: The ether linkages in the PEG backbone are polar and capable of forming hydrogen bonds with protic solvents like water and alcohols. The methacrylate groups are less polar. Therefore, the overall solubility will depend on the balance of these interactions.
-
Molecular Weight: Generally, the solubility of polymers decreases as their molecular weight increases. While this compound has a defined number of PEG units, this principle is important when comparing it to other PEG-methacrylates with longer or shorter PEG chains.
-
Temperature: The solubility of many polymers increases with temperature as the increased kinetic energy helps to overcome the intermolecular forces between polymer chains.
-
Polymer Architecture: The linear structure of this compound influences how solvent molecules can interact with the polymer chain.
-
Presence of Salts: In aqueous solutions, the presence of salts can affect solubility through "salting-in" or "salting-out" effects, which alter the structure of water and its ability to solvate the polymer.
Solubility Profile
Data Presentation
| Solvent Type | Solvent Examples | Expected Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble to Moderately Soluble | The hydrophilic PEG backbone allows for hydrogen bonding with water molecules. Solubility may decrease at higher concentrations. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | These solvents can engage in hydrogen bonding with the PEG chain, and their alkyl groups can interact with the methacrylate ends. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile | Soluble | These solvents have polar groups that can interact favorably with the polar ether linkages of the PEG backbone.[1] |
| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The methacrylate groups and the carbon backbone of the PEG chain have some nonpolar character, allowing for dissolution in these solvents.[1] |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. These protocols are based on standard practices for polymer solubility testing.
Visual Assessment Method (Qualitative to Semi-Quantitative)
This is a straightforward method to quickly assess solubility and estimate an approximate solubility range.
Objective: To determine if the polymer is soluble, sparingly soluble, or insoluble in a given solvent and to estimate the saturation point.
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, DCM, etc.)
-
Small glass vials (e.g., 2-5 mL) with caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 1 mL) to the vial.
-
Mixing: Cap the vial and agitate vigorously using a vortex mixer for 1-2 minutes. For more viscous solutions, a magnetic stirrer can be used for a longer period (e.g., 30-60 minutes).
-
Observation: After mixing, allow the vial to stand for a few minutes and visually inspect the solution.
-
Soluble: The solution is clear and free of any visible particles.
-
Partially Soluble/Sparingly Soluble: The solution is cloudy, or there are undissolved particles at the bottom.
-
Insoluble: The polymer does not appear to dissolve at all.
-
-
Titration for Semi-Quantitative Analysis: If the polymer dissolves completely, add small, pre-weighed increments of the polymer to the solution, mixing thoroughly after each addition until saturation is reached (i.e., solid particles remain undissolved). Record the total mass of polymer dissolved in the known volume of solvent to calculate the approximate solubility (e.g., in mg/mL).
Gravimetric Method (Quantitative)
This method provides a more accurate, quantitative measure of solubility.
Objective: To precisely determine the solubility of this compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Polymer:
-
Allow the solution to stand at the same temperature to let undissolved polymer settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase).
-
To ensure all undissolved solids are removed, centrifuge the supernatant and/or filter it using a syringe filter that is compatible with the solvent.
-
-
Solvent Evaporation:
-
Transfer a precise volume of the clear, saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the polymer.
-
-
Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried polymer residue.
-
Calculation: The solubility is calculated using the following formula:
-
Solubility (mg/mL) = (Mass of dried polymer residue (mg)) / (Volume of the saturated solution taken (mL))
-
Conclusion
This compound exhibits a versatile solubility profile, being generally soluble in water and a wide range of polar organic solvents, which is advantageous for its application in various fields, particularly in the life sciences. Its amphiphilic character, stemming from the hydrophilic PEG backbone and the more hydrophobic methacrylate end-groups, is the primary determinant of its solubility behavior. While precise quantitative solubility data is not widely published, the provided qualitative profile and experimental protocols offer a strong foundation for researchers and developers to effectively utilize this polymer in their work. For critical applications, it is recommended to determine the solubility experimentally under the specific conditions of use.
References
A Technical Guide to Research-Grade Bis-methacrylate-PEG5: From Procurement to Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing research-grade Bis-methacrylate-PEG5. From navigating commercial suppliers and pricing to detailed experimental protocols, this document provides the essential information for integrating this versatile molecule into your research, particularly in the burgeoning field of targeted protein degradation.
Commercial Suppliers and Pricing
This compound is available from a number of commercial suppliers, primarily marketed as a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Pricing can vary based on purity, quantity, and the supplier. Below is a summary of commercially available options. Researchers are advised to request quotes for larger quantities as pricing may differ significantly from the listed catalog prices.
| Supplier | Product Name | CAS Number | Available Quantities | Price (USD) | Notes |
| MedChemExpress | This compound | 13497-24-0 | 10 mg | $139 | PROTAC linker.[1][2] |
| TargetMol | This compound | 13497-24-0 | Inquire | Inquire | PROTAC linker.[3] |
| Ambeed | This compound | 13497-24-0 | Inquire | Inquire | Building block for chemical synthesis.[4] |
| Genprice | This compound | 13497-24-0 | Inquire | Ask | For research use only.[5] |
| BroadPharm | PEG Linkers | Various | Various | Inquire | Specializes in PEG linkers for PROTACs and ADCs.[6] |
| Precise PEG | PEG-based Linkers | Various | Various | Inquire | Offers a variety of PEG linkers for PROTAC development.[7] |
Core Applications: PROTACs and Hydrogels
This compound is a bifunctional molecule with two primary areas of application in research and drug development: as a flexible linker in PROTACs and as a crosslinker in the formation of hydrogels.
PROTAC Linker
The most prominent application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[8][9][10]
A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8][10] The PEG5 chain in this compound provides a flexible and hydrophilic spacer, which can be crucial for optimizing the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase, a critical step for efficient ubiquitination and subsequent degradation of the POI.[6][11] The methacrylate (B99206) groups can be functionalized to attach the respective ligands.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, hijacking the ubiquitin-proteasome system to achieve targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | Ambeed.com [ambeed.com]
- 5. genprice.com [genprice.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Comprehensive literature review of Bis-methacrylate-PEG5 in scientific research
An In-Depth Technical Guide to Bis-methacrylate-PEG Compounds in Scientific Research
Introduction
Poly(ethylene glycol) (PEG) based hydrogels are a cornerstone of biomedical research, valued for their biocompatibility, tunable properties, and ability to mimic the native extracellular matrix. Within this class of materials, bis-methacrylate functionalized PEG serves as a critical building block for creating crosslinked hydrogel networks. This guide provides a comprehensive overview of bis-methacrylate-PEG compounds, with a focus on their synthesis, properties, and applications in drug delivery and tissue engineering. While this document centers on the principles of bis-methacrylate-PEG, it is important to note that the specific number of PEG repeat units can vary, influencing the final properties of the hydrogel.
Synthesis of Bis-methacrylate-PEG
Bis-methacrylate-PEG is typically synthesized by functionalizing the terminal hydroxyl groups of a PEG molecule with methacrylate (B99206) groups. A common method involves the reaction of PEG with methacrylic anhydride (B1165640) in the presence of a base catalyst.[1][2][3][4] An alternative, often faster, approach is microwave-assisted synthesis, which can be performed without a solvent.[1][3]
General Experimental Protocol for Synthesis:
-
Materials: Poly(ethylene glycol) of the desired molecular weight, methacrylic anhydride, dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA), and activated molecular sieves.
-
Procedure:
-
Dissolve PEG in anhydrous DCM in a round-bottom flask.
-
Add freshly activated molecular sieves to ensure anhydrous conditions.
-
Add triethylamine to the solution as a catalyst.
-
Slowly add methacrylic anhydride to the reaction mixture.
-
Allow the reaction to proceed at room temperature for a set time (e.g., 4 days) with constant stirring.[3]
-
After the reaction is complete, filter the solution to remove the molecular sieves.
-
Precipitate the product by adding the solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry it under a vacuum.
-
-
Characterization: The final product is typically characterized using techniques such as 1H NMR and MALDI-TOF mass spectrometry to confirm the addition of the methacrylate groups and determine the purity and molecular weight distribution.[1][3][4]
Hydrogel Formation via Photopolymerization
Bis-methacrylate-PEG hydrogels are commonly formed through photopolymerization. This process involves exposing a solution of the bis-methacrylate-PEG macromer and a photoinitiator to ultraviolet (UV) light. The UV light initiates the generation of free radicals from the photoinitiator, which then trigger the crosslinking of the methacrylate groups, forming a three-dimensional hydrogel network.[5][6][7][8][9][10]
General Experimental Protocol for Photopolymerization:
-
Materials: Bis-methacrylate-PEG, a photoinitiator (e.g., Irgacure 2959, 2-dimethoxy-2-phenylacetophenone), and a solvent (e.g., phosphate-buffered saline (PBS) or cell culture medium).
-
Procedure:
-
Prepare a solution of the bis-methacrylate-PEG in the chosen solvent at the desired concentration (e.g., 10-20% w/v).[3][5]
-
Add the photoinitiator to the solution at a specific concentration (e.g., 0.05-1% w/v) and dissolve it completely.[5][8]
-
Pipette the solution into a mold of the desired shape.
-
Expose the solution to a UV light source (e.g., 365 nm) for a defined period to initiate crosslinking.[5][8]
-
After polymerization, wash the resulting hydrogel with PBS to remove any unreacted components.
-
Properties and Characterization of Bis-methacrylate-PEG Hydrogels
The physicochemical properties of bis-methacrylate-PEG hydrogels are critical for their performance in various applications and can be tailored by adjusting parameters such as the molecular weight of the PEG, the concentration of the polymer, and the crosslinking density.
Quantitative Data on PEG Dimethacrylate (PEGDM) Hydrogels
| Property | Molecular Weight ( g/mol ) | Concentration (% w/v) | Value | Measurement Technique |
| Mechanical Properties | ||||
| Compressive Modulus | 700 | 20 | Varies with photoinitiator | Uniaxial Compression |
| Young's Modulus | Not Specified | Not Specified | 0.9 - 9.17 MPa | Uniaxial Compression[11] |
| Shear Storage Modulus (G') | 550 - 750 | Not Specified | Increases with MW | Rheology[6][12] |
| Swelling Properties | ||||
| Swelling Ratio | 360/550 vs 526/1000 | Not Specified | Higher for high MW (300%) | Gravimetric Analysis[13][14] |
| Biocompatibility | ||||
| Cell Viability | 550, 750 | Not Specified | ~80% after 24h | MC3T3-E1 Cell Culture[12][15] |
| Cell Viability | 1000 - 8000 | 10-20 | Viable after 2 weeks | Bovine Chondrocyte Culture[1][3] |
Note: The properties of "Bis-methacrylate-PEG5" would correspond to a very low molecular weight PEGDM. The data presented is for a range of low to higher molecular weight PEGDM to illustrate general trends.
Experimental Protocols for Characterization
-
Mechanical Testing (Uniaxial Compression): Hydrogel samples are equilibrated in PBS and compressed at a constant rate using a mechanical tester. Stress-strain curves are generated to calculate the compressive modulus and Young's modulus.[11]
-
Rheological Analysis: The viscoelastic properties of the hydrogels, such as the storage (G') and loss (G'') moduli, are measured using a rheometer. These tests are often performed during photopolymerization to monitor the crosslinking process.[4][6][12]
-
Swelling Studies: Pre-weighed, dry hydrogels are immersed in a buffer solution (e.g., PBS) at a specific pH and temperature. At various time points, the hydrogels are removed, blotted to remove excess surface water, and weighed. The swelling ratio is calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.[13][14]
-
Biocompatibility Assessment (Cell Viability): Cells are encapsulated within the hydrogel during polymerization or seeded on top of the hydrogel. Cell viability is assessed at different time points using assays such as the Live/Dead assay or MTT assay.[1][12]
Applications in Scientific Research
Bis-methacrylate-PEG hydrogels are extensively used in drug delivery and tissue engineering due to their tunable properties and biocompatibility.
Drug Delivery
These hydrogels can serve as depots for the controlled release of therapeutic agents.[13][14][16][17][18] The release of a drug from the hydrogel is governed by factors such as the hydrogel's mesh size, its degradation rate, and the physicochemical properties of the drug.[16]
Tissue Engineering
In tissue engineering, bis-methacrylate-PEG hydrogels function as scaffolds that provide structural support for cell growth and tissue regeneration.[19][20][21][22][23][24][25] The mechanical properties of the scaffold can be tuned to match those of the target tissue. While inherently bioinert, these hydrogels can be modified with cell-adhesive ligands (e.g., RGD peptides) to promote cell attachment and function.[22][24][25]
Conclusion
Bis-methacrylate-PEG compounds are versatile and indispensable tools in modern biomedical research. Their ease of synthesis, tunable properties, and biocompatibility make them ideal for creating hydrogels for a wide array of applications, from controlled drug delivery to the engineering of complex tissues. The ability to precisely control the molecular weight of the PEG backbone allows for fine-tuning of the resulting hydrogel's mechanical and swelling properties, enabling researchers to design materials tailored to their specific needs. As research continues to advance, the role of bis-methacrylate-PEG hydrogels in developing novel therapies and understanding fundamental biological processes is set to expand even further.
References
- 1. Synthesis and characterization of PEG dimethacrylates and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Synthesis and Characterization of Polyethylene Glycol Dimethacrylate Hydrogels for Biomedical Application | Scientific.Net [scientific.net]
- 7. Drug Delivered Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels and Their Mechanical Characterization Tests for Tissue Engineering Applications | MRS Advances | Cambridge Core [cambridge.org]
- 8. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.tus.ie [research.tus.ie]
- 13. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nru.uncst.go.ug [nru.uncst.go.ug]
- 15. Synthesis and Characterization of Polyethylene Glycol Dimethacrylate Hydrogels for Biomedical Application (2014) | Malgorzata A. Poplawska | 2 Citations [scispace.com]
- 16. Long-term Controlled Protein Release from Poly(ethylene glycol) Hydrogels by Modulating Mesh Size and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Poly(ethylene glycol) Methacrylate/Dimethacrylate Hydrogels for Controlled Release of Hydrophobic Drugs | Semantic Scholar [semanticscholar.org]
- 18. Synthesis of Polyethylene Glycol Diacrylate/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. nichd.nih.gov [nichd.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Potential of Hydrogels Based on Poly(Ethylene Glycol) and Sebacic Acid as Orthopedic Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Bis-Methacrylate-PEG5 as a Covalent PROTAC Linker in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the core principles of utilizing a novel linker, bis-methacrylate-PEG5, in the design of covalent PROTACs. While the specific application of a bis-methacrylate functionalized linker in a PROTAC context represents a forward-looking approach, this document draws upon the established principles of covalent inhibitors and existing reactive PROTAC linkers to provide a comprehensive overview. We will explore the synthesis, proposed mechanism of action, and evaluation of PROTACs incorporating this bifunctional, reactive linker. Detailed experimental protocols and quantitative data from analogous covalent PROTACs are presented to guide researchers in this innovative area of targeted protein degradation.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker is not merely a spacer but plays a crucial role in several aspects of PROTAC function:
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the productive formation of the ternary complex.
-
Physicochemical Properties: The linker composition influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[3]
-
Pharmacokinetics and Pharmacodynamics: The linker can impact the overall exposure and degradation kinetics of the PROTAC in vivo.
Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve the solubility of often large and greasy PROTAC molecules.[3]
This compound: A Novel Covalent Linker
The focus of this guide, this compound, introduces a reactive and bifunctional element to the PROTAC linker. Methacrylate (B99206) groups are known Michael acceptors, capable of forming covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine.[4]
Rationale for a Covalent Approach
Covalent PROTACs, which form a covalent bond with their target protein, offer several potential advantages over their non-covalent counterparts:
-
Increased Potency and Duration of Action: Covalent binding can lead to more sustained target engagement, resulting in enhanced degradation efficiency.[5]
-
Overcoming Resistance: Covalent PROTACs may be effective against targets that have developed resistance to non-covalent inhibitors.
-
Targeting "Undruggable" Proteins: The ability to form a covalent bond can enable the targeting of proteins with shallow or challenging binding pockets.[5]
The Significance of the "Bis-Methacrylate" Functionality
The presence of two methacrylate groups on the linker is a unique feature. While not yet documented in the context of PROTACs, bifunctional crosslinking agents are used in chemical biology to study protein-protein interactions.[6] In the context of a PROTAC, a bis-methacrylate linker could potentially:
-
Induce Target Protein Dimerization and Degradation: The two methacrylate groups could react with two separate molecules of the target protein, inducing their dimerization and subsequent degradation.
-
Enhance Ternary Complex Stability: One methacrylate group could bind to the target protein, while the other could potentially interact with a nucleophilic residue on the E3 ligase or a nearby protein, further stabilizing the ternary complex.
-
Serve as a Platform for Dual-Targeting PROTACs: In a more speculative application, each methacrylate could be directed towards a different protein of interest, creating a dual-target degrader.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a covalent PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programmable synthesis of alkaloidal frameworks integrating Michael acceptor generates covalent probes for targeting POLE3 in HBV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Bis-methacrylate-PEG5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Bis-methacrylate-PEG5, a key monomer in the development of biocompatible polymers and hydrogels for drug delivery and tissue engineering applications. This document details the expected spectral data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offers detailed experimental protocols for acquiring this data, and visualizes the analytical workflows.
Introduction to this compound
This compound is a bifunctional monomer consisting of a central polyethylene (B3416737) glycol (PEG) core with five repeating ethylene (B1197577) glycol units, terminated on both ends by methacrylate (B99206) groups. This structure imparts both hydrophilicity, due to the PEG chain, and the capacity for polymerization or crosslinking through the methacrylate functionalities. Accurate characterization of this molecule is crucial for ensuring the quality and performance of the resulting polymeric materials. NMR and FTIR spectroscopy are powerful, non-destructive techniques for confirming the chemical structure and purity of this compound.
Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound. The chemical shifts and vibrational frequencies are based on data reported for structurally similar poly(ethylene glycol) dimethacrylates (PEGDMA).[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Vinyl (=CH₂) | ~6.1 | Singlet | 2H |
| Vinyl (=CH₂) | ~5.5 | Singlet | 2H |
| Ester Methylene (-O-CH₂-CH₂-) | ~4.3 | Triplet | 4H |
| PEG Methylene (-CH₂-O-CH₂-) | ~3.7 | Triplet | 4H |
| PEG Methylene (-O-CH₂-CH₂-O-) | ~3.6 | Multiplet | 12H |
| Methacrylate Methyl (-C(CH₃)=) | ~1.9 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~167 |
| Quaternary Vinyl (C=CH₂) | ~136 |
| Vinyl (=CH₂) | ~125 |
| PEG Methylene (-O-CH₂-CH₂-O-) | ~70 |
| Ester Methylene (-O-CH₂-CH₂-) | ~69 |
| PEG Methylene (-CH₂-O-CH₂-) | ~64 |
| Methacrylate Methyl (-C(CH₃)=) | ~18 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Characteristic FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2870 | C-H Stretch | PEG backbone (-CH₂-) |
| ~1720 | C=O Stretch | Ester |
| ~1638 | C=C Stretch | Methacrylate |
| ~1450 | C-H Bend | -CH₂- and -CH₃ |
| ~1300 & ~1320 | C-O Stretch | Methacrylate[6][7] |
| ~1100 | C-O-C Stretch | PEG ether linkage |
Experimental Protocols
The following are detailed methodologies for conducting NMR and FTIR analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H NMR spectra using a standard single-pulse experiment.
-
Typical ¹H NMR parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64
-
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
Typical ¹³C NMR parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations, referencing the data in Tables 1 and 2.
-
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of liquid this compound directly onto the ATR crystal.
-
For transmission FTIR, place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared spectrometer equipped with an appropriate sampling accessory (e.g., ATR or transmission).
-
Record a background spectrum of the empty ATR crystal or salt plates.
-
Record the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
-
Typical parameters:
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Assign the peaks to their corresponding vibrational modes and functional groups using the data in Table 3.
-
Visualized Workflows and Structures
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and the workflows for its spectroscopic analysis.
Caption: Chemical Structure of this compound.
Caption: Experimental Workflow for NMR Analysis.
Caption: Experimental Workflow for FTIR Analysis.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characterization of this compound using NMR and FTIR. The provided data tables and experimental protocols serve as a valuable resource for researchers and scientists in verifying the structure and purity of this important monomer, thereby ensuring the quality and reproducibility of downstream applications in drug development and materials science. The visualized workflows offer a clear and concise overview of the analytical processes involved.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of PEG dimethacrylates and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Properties and Stability of Short-Chain Bis-methacrylate-PEG Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties and stability of short-chain bis-methacrylate-poly(ethylene glycol) (PEG) derivatives, which are crucial for their application in drug delivery, tissue engineering, and other biomedical fields. Due to the limited availability of data on a specific "Bis-methacrylate-PEG5" molecule, this document focuses on the well-characterized family of short-chain polyethylene (B3416737) glycol dimethacrylates (PEGDMA), which serve as a reliable proxy.
Introduction to Bis-methacrylate-PEG Derivatives
Bis-methacrylate-PEG derivatives are a class of crosslinkable polymers that are widely utilized for the fabrication of hydrogels and other biomaterials. Their biocompatibility, tunable mechanical properties, and ability to form covalently crosslinked networks make them ideal for a variety of biomedical applications. The thermal properties and stability of these materials are critical parameters that dictate their processing conditions, storage, and performance in their end-use environment.
Thermal Properties of Short-Chain PEGDMA
The thermal behavior of PEGDMA is significantly influenced by the length of the PEG chain. Shorter chains generally result in a more rigid network with a higher glass transition temperature (Tg). The following tables summarize the key thermal properties of various short-chain PEGDMA derivatives.
Table 1: Glass Transition Temperatures (Tg) of PEGDMA Derivatives
| Material | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) (°C) |
| PEGDMA | 200 | -55 |
| PEGDMA | 400 | -65 |
| PEGDMA | 600 | -75 |
Table 2: Thermal Decomposition Temperatures (Td) of PEGDMA Derivatives
| Material | Onset Decomposition (Tonset) (°C) | 5% Mass Loss (T5%) (°C) | 10% Mass Loss (T10%) (°C) | Peak Decomposition (Tmax) (°C) |
| PEGDMA (Mn 550) | ~350 | 368 | 382 | 403 |
| PEGDMA (Mn 750) | ~350 | 370 | 385 | 405 |
Thermal Stability
The thermal stability of bis-methacrylate-PEG hydrogels is a critical factor for applications that may involve temperature fluctuations. The primary degradation mechanism is typically initiated by the thermal decomposition of the polymer backbone. Thermogravimetric analysis (TGA) is the standard method to evaluate this property. The data indicates that PEGDMA networks are generally stable up to approximately 350°C, after which significant thermal degradation occurs.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of the thermal properties of these materials.
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the material.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A sample of 5-10 mg is placed in an alumina (B75360) crucible.
-
The sample is heated from room temperature to 600°C at a constant heating rate of 10°C/min.
-
The analysis is conducted under a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.
-
The mass loss of the sample is recorded as a function of temperature.
-
The onset decomposition temperature (Tonset), the temperatures at 5% and 10% mass loss (T5% and T10%), and the peak decomposition temperature (Tmax) are determined from the resulting TGA curve and its derivative.
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the material.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A sample of 5-10 mg is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history.
-
First Heating: Heat from room temperature to 100°C at a rate of 10°C/min.
-
Cooling: Cool from 100°C to -100°C at a rate of 10°C/min.
-
Second Heating: Heat from -100°C to 100°C at a rate of 10°C/min.
-
-
The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the thermal characterization of bis-methacrylate-PEG derivatives.
Caption: Workflow for Thermal Analysis of Bis-methacrylate-PEG.
Conclusion
The thermal properties and stability of short-chain bis-methacrylate-PEG derivatives are critical for their successful application in the biomedical field. This guide provides a summary of these properties based on available data for PEGDMA, along with standardized protocols for their characterization. The provided workflow offers a clear path for researchers and scientists to evaluate these materials for their specific applications.
The Immunogenic Potential of PEG-Based Methacrylate Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has long been the gold standard for stealth polymer coatings in drug delivery and biomaterial applications, prized for its ability to reduce protein adsorption and prolong circulation times. However, the discovery of pre-existing and induced anti-PEG antibodies has raised concerns about the immunogenicity of PEGylated materials, leading to accelerated blood clearance (ABC) and hypersensitivity reactions.[1][2] This has spurred the development of alternative polymers, with PEG-based methacrylate (B99206) polymers, such as poly(oligo(ethylene glycol) methacrylate) (POEGMA), emerging as promising candidates with potentially lower immunogenic profiles.[3][4] This technical guide provides an in-depth analysis of the potential immunogenicity of PEG-based methacrylate polymers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated immunological pathways.
I. Understanding the Immunogenicity of PEG and its Methacrylate Derivatives
The immune response to PEGylated materials is a complex process involving both innate and adaptive immunity. Key considerations include:
-
Anti-PEG Antibodies: The presence of both pre-existing and treatment-induced anti-PEG IgM and IgG antibodies can lead to the rapid clearance of PEGylated therapeutics, a phenomenon known as accelerated blood clearance (ABC).[2] These antibodies can also trigger hypersensitivity reactions.
-
Complement Activation: PEGylated materials can activate the complement system, a crucial component of innate immunity, primarily through the alternative and lectin pathways.[5][6] This can lead to inflammation and anaphylactoid reactions.[6]
-
Protein Adsorption: The "stealth" properties of PEG are attributed to its ability to form a hydration layer that repels proteins. Reduced protein adsorption is generally correlated with lower immunogenicity.[7]
-
Macrophage Activation: Macrophages play a central role in the foreign body response to implanted biomaterials and can be activated by polymers, leading to the release of pro-inflammatory cytokines.[8][9]
PEG-based methacrylate polymers, with their "bottle-brush" architecture, are hypothesized to present a different conformation of PEG chains to the immune system compared to linear PEG, potentially leading to reduced immunogenicity.
II. Quantitative Data on Immunological Properties
The following tables summarize key quantitative findings from studies investigating the immunological properties of PEG-based methacrylate polymers and related materials.
Table 1: Protein Adsorption on PEG-Methacrylate and PEG-Coated Surfaces
| Surface/Material | Protein | Adsorbed Amount (ng/cm²) | Reference |
| Poly(OEGMA)-grafted silicon | Fibrinogen | ~7 | [10][11] |
| Poly(MPC)-grafted silicon | Fibrinogen | ~7 | [10][11] |
| PEG-diacrylate hydrogel | Tracer Antibody (non-specific) | Lower than control (qualitative) | [12] |
| PEG-methacrylate hydrogel | Tracer Antibody (non-specific) | Lower than control (qualitative) | [12] |
| PEG-dimethacrylate hydrogel | Tracer Antibody (non-specific) | Lower than control (qualitative) | [12] |
| PLL-g-PEG (graft ratio 3.5) | Fibrinogen | < 10 | [7] |
| PLL-g-PEG (graft ratio > 4.5) | Fibrinogen | Increasing with graft ratio | [7] |
Table 2: In Vitro Immune Cell Response to Methacrylate-Based Polymers
| Polymer/Material | Cell Type | Assay | Key Finding | Reference |
| BisGMA/TEGDMA (45-50% conversion) | RAW 264.7 Macrophages | Viability/Apoptosis | Decreased viability, increased apoptosis | [9][13] |
| BisGMA/TEGDMA | RAW 264.7 Macrophages | Gene Expression (TNF-α, IL-1β) | No significant change with conversion | [9][13] |
| PEG-only hydrogel | Monocytes | Cytokine Secretion (IL-1β, TNF-α, GM-CSF) | Increased secretion compared to TCPS | [14] |
| PEG-RGD hydrogels | Bone Marrow Derived Macrophages | Gene Expression (TNF-α, IL-1β, IL-6) | No significant difference with stiffness | [1] |
Table 3: Complement Activation by PEG and Acrylate (B77674) Copolymers
| Material | Complement Pathway | Measured Marker | Result | Reference |
| PEG (various MW) | Alternative & Lectin | SC5b-9, C3a-desArg, Bb, C4d | Significant generation of activation products | [5] |
| PEG-SO(3)/OA copolymers | Alternative | C3 activation | Lower than PEG/OA | [15] |
| PEG-SO(3)/OA copolymers | Alternative | SC5b-9 levels | Markedly decreased compared to PEG/OA | [15] |
III. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of polymer immunogenicity. Below are key experimental protocols cited in the literature.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
This protocol is adapted from general anti-PEG ELISA procedures and can be modified for detecting antibodies against PEG-based methacrylate polymers by using the specific polymer for coating.
-
Plate Coating:
-
Coat high-binding 96-well microplates with 100 µL of 20 µg/mL of the PEG-based methacrylate polymer (e.g., poly(PEGMA)) in PBS overnight at 4°C.
-
Wash plates three times with PBS.
-
-
Blocking:
-
Block wells with 300 µL of 1% (w/v) milk in PBS for 1 hour at room temperature.
-
-
Sample Incubation:
-
Dilute serum samples in 1% milk/PBS.
-
For competition control, pre-incubate diluted serum with an excess of free polymer for 20 minutes.
-
Add 100 µL of diluted serum (with or without competitor) to the wells and incubate for 1 hour at room temperature.
-
Wash plates three times with PBS.
-
-
Detection:
-
Add 100 µL of HRP-conjugated anti-human IgG or IgM (diluted 1:5,000 in 1% milk/PBS) to each well and incubate for 1 hour at room temperature.
-
Wash plates three times with PBS.
-
-
Development and Reading:
-
Add 100 µL of TMB substrate and incubate in the dark for 10-15 minutes.
-
Stop the reaction with 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm, with a reference wavelength of 570 nm.
-
In Vitro Complement Activation Assay
This protocol outlines a method to assess complement activation by polymer surfaces.
-
Sample Preparation:
-
Prepare surfaces coated with the PEG-based methacrylate polymer.
-
-
Serum Incubation:
-
Incubate the polymer-coated surfaces with normal human serum for a defined period (e.g., 60 minutes) at 37°C.
-
Use a known complement activator (e.g., zymosan) as a positive control and a buffer-only sample as a negative control.
-
-
Analysis of Complement Activation Markers:
-
Collect the serum after incubation.
-
Measure the concentration of complement activation products such as C3a, C5a, and the soluble terminal complement complex (sC5b-9) using commercially available ELISA kits.
-
Macrophage Activation and Cytokine Release Assay
This protocol assesses the pro-inflammatory potential of polymers by measuring cytokine release from macrophages.
-
Cell Culture:
-
Culture macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) on surfaces coated with the test polymer.
-
-
Stimulation:
-
Incubate the cells for a specified time (e.g., 24 hours). In some experiments, a pro-inflammatory stimulus like lipopolysaccharide (LPS) can be added.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex bead-based assay.
-
-
Gene Expression Analysis (Optional):
-
Lyse the cells and extract RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding for pro-inflammatory cytokines.
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key immunological pathways and experimental workflows relevant to the immunogenicity of PEG-based methacrylate polymers.
Caption: T-cell dependent pathway for anti-poly(PEGMA) antibody production.
Caption: Alternative pathway of complement activation by a polymer surface.
Caption: General workflow for in vitro immunogenicity assessment.
V. Conclusion and Future Directions
PEG-based methacrylate polymers, particularly POEGMA, show promise as less immunogenic alternatives to traditional linear PEG. Their unique architecture appears to reduce protein adsorption, a key factor in mitigating immune responses. However, the available data, especially from in vivo studies, is still limited. Further research is needed to provide a comprehensive and quantitative comparison of the immunogenicity of these polymers with conventional PEGylated materials. Specifically, future studies should focus on:
-
Direct comparative in vivo studies: Quantifying anti-poly(PEGMA) antibody titers (IgM and IgG) and assessing the incidence of the ABC phenomenon in animal models compared to linear PEG.
-
Detailed complement activation studies: Investigating the activation of all three complement pathways by various PEG-methacrylate polymer architectures.
-
Elucidation of specific signaling pathways: Identifying the precise molecular interactions and signaling cascades initiated by these polymers in immune cells.
-
Long-term immunogenicity: Evaluating the potential for immune responses after chronic exposure to PEG-methacrylate-based biomaterials and drug carriers.
A deeper understanding of the immunological properties of PEG-based methacrylate polymers will be critical for their successful translation into next-generation drug delivery systems and medical devices with improved safety and efficacy profiles.
References
- 1. The effects of substrate stiffness on the in vitro activation of macrophages and in vivo host response to poly(ethylene glycol)-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(Oligo(Ethylene Glycol) Methacrylate)-Based Polymers in Biomedical Applications: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage response to methacrylate conversion using a gradient approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein resistant surfaces: comparison of acrylate graft polymers bearing oligo-ethylene oxide and phosphorylcholine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Monocyte activation in response to polyethylene glycol hydrogels grafted with RGD and PHSRN separated by interpositional spacers of various lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complement activation by sulfonated poly(ethylene glycol)-acrylate copolymers through alternative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Bis-methacrylate-PEG5 in Biocompatible Material Engineering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-methacrylate-polyethylene glycol 5 (bis-methacrylate-PEG5) is a versatile macromer that plays a pivotal role in the development of advanced biocompatible materials. Its unique structure, featuring a hydrophilic PEG core and reactive methacrylate (B99206) end groups, allows for its application in two distinct yet significant areas of biomedical engineering: as a fundamental building block for creating biocompatible hydrogels for tissue engineering and controlled drug release, and as a flexible linker in the sophisticated design of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This technical guide provides an in-depth exploration of both applications, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing the full potential of this compound.
This compound as a Hydrogel Crosslinker: Engineering 3D Biocompatible Scaffolds
In the context of hydrogel fabrication, this compound functions as a crosslinking agent, analogous to polyethylene (B3416737) glycol dimethacrylate (PEGDM) or diacrylate (PEGDA). The methacrylate groups at either end of the PEG chain readily undergo polymerization, typically initiated by ultraviolet (UV) light in the presence of a photoinitiator, to form a three-dimensional, water-swollen polymer network. The biocompatibility of these hydrogels is largely attributed to the inert and hydrophilic nature of the PEG backbone, which minimizes protein adsorption and inflammatory responses.
The physicochemical properties of these hydrogels, such as their mechanical stiffness, swelling behavior, and degradation kinetics, can be precisely tuned by modulating the molecular weight of the PEG chain and the concentration of the macromer in the precursor solution. This tunability is critical for mimicking the native extracellular matrix (ECM) of various tissues and for controlling the release profiles of encapsulated therapeutics.
Quantitative Data: Mechanical Properties and Swelling Ratios
The mechanical properties and swelling behavior of PEG-based hydrogels are critical parameters that dictate their suitability for specific biomedical applications. The following tables summarize the relationship between PEG molecular weight, macromer concentration, and the resulting hydrogel characteristics.
Table 1: Mechanical Properties of PEGDA Hydrogels
| PEG Molecular Weight (Da) | Macromer Concentration (wt%) | Compressive Modulus (MPa) | Tensile Modulus (MPa) |
| 508 | 30 | - | 3.50 |
| 3,400 | 10 | - | 0.04 |
| 3,400 | 20 | ~0.4 | - |
| 3,400 | 30 | - | - |
| 3,400 | 40 | ~1.7 | 0.89 |
| 6,000 | 30 | - | - |
| 10,000 | 10 | - | - |
| 10,000 | 20 | - | - |
| 10,000 | 30 | - | 0.03 |
| 20,000 | 10 | - | - |
Note: Data compiled from multiple sources.[1][2][3][4][5] Compressive and tensile moduli can vary based on the specific testing conditions.
Table 2: Swelling Ratios of PEGDA Hydrogels
| PEG Molecular Weight (Da) | Macromer Concentration (wt%) | Swelling Ratio (Wet Weight / Dry Weight) |
| 3,400 | 10 | ~25 |
| 3,400 | 20 | ~15 |
| 3,400 | 30 | ~10 |
| 6,000 | 10 | ~35 |
| 6,000 | 20 | ~20 |
| 10,000 | 10 | ~40 |
| 10,000 | 20 | ~25 |
| 20,000 | 10 | ~50 |
Note: Data compiled from multiple sources.[1][2][4][6][7][8] Swelling ratios are dependent on the surrounding medium and temperature.
Experimental Protocols
This protocol describes the fabrication of PEGDA hydrogels suitable for encapsulating cells for 3D culture applications.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS), sterile
-
Cell suspension in culture medium
Procedure:
-
Prepare Precursor Solution: Dissolve PEGDA in sterile PBS to the desired concentration (e.g., 10-20 wt%). Ensure complete dissolution.
-
Add Photoinitiator: Add the photoinitiator to the PEGDA solution at a concentration of 0.05-0.5% (w/v). Mix thoroughly until the photoinitiator is fully dissolved. Protect the solution from light.
-
Incorporate Cells: Gently mix the cell suspension with the precursor solution to achieve the desired cell density.
-
Polymerization: Pipette the cell-laden precursor solution into a mold of the desired shape and size.
-
UV Exposure: Expose the solution to UV light (365 nm) for a sufficient duration (typically 5-10 minutes) to induce polymerization. The exact time and intensity will depend on the photoinitiator concentration and the desired hydrogel properties.[9][10]
-
Washing and Culture: After polymerization, wash the hydrogels extensively with sterile PBS or culture medium to remove any unreacted components. Place the cell-laden hydrogels in a culture dish with fresh medium and incubate under standard cell culture conditions.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell-laden hydrogels in a multi-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile PBS
Procedure:
-
Incubation with MTT: Remove the culture medium from the wells containing the hydrogels. Add a fresh medium containing 10% (v/v) MTT solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[11]
-
Solubilization: Carefully remove the MTT-containing medium. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate with shaking for a period to ensure complete solubilization of the formazan. Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.
Visualization of Hydrogel Photopolymerization Workflow
This compound as a Linker in PROTACs: A Bridge for Targeted Protein Degradation
In the realm of targeted therapeutics, this compound serves as a flexible linker in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of the PROTAC, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[12][13][] PEG linkers, including those derived from this compound, are favored for their hydrophilicity, which can improve the solubility of often lipophilic PROTAC molecules, and their flexibility, which allows for the optimal orientation of the two ligands for efficient ternary complex formation.
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial parameter that must be optimized for each specific target and E3 ligase pair. The following table provides a comparative overview of the effect of PEG linker length on the degradation efficiency of various PROTACs, as measured by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).
Table 3: Comparative Efficacy of PROTACs with Different PEG Linker Lengths
| Target Protein | E3 Ligase | Number of PEG Units | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | 0 | < 0.5 | > 90 |
| BRD4 | CRBN | 1 | > 5000 | < 20 |
| BRD4 | CRBN | 2 | > 5000 | < 20 |
| BRD4 | CRBN | 4 | < 0.5 | > 90 |
| BRD4 | CRBN | 5 | < 0.5 | > 90 |
| TBK1 | VHL | < 12 atoms | No degradation | - |
| TBK1 | VHL | 21 atoms | 3 | 96 |
| TBK1 | VHL | 29 atoms | 292 | 76 |
| ERα | VHL | 12 atoms | ~100 | ~70 |
| ERα | VHL | 16 atoms | < 10 | > 90 |
Note: Data compiled from multiple sources.[15][16][17] The optimal linker length is highly dependent on the specific PROTAC system.
Experimental Protocols
This protocol outlines a general strategy for the synthesis of a PROTAC using a bifunctional PEG linker.
Materials:
-
Amine-functionalized ligand for the protein of interest (POI-NH2)
-
Carboxylic acid-functionalized PEG linker (HOOC-PEG-OH)
-
Amine-functionalized ligand for the E3 ligase (E3-NH2)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
Procedure:
-
Couple POI Ligand to Linker: Dissolve POI-NH2, HOOC-PEG-OH, coupling reagents, and a base in an anhydrous solvent. Stir the reaction at room temperature until completion, monitoring by LC-MS. Purify the resulting POI-PEG-COOH intermediate.
-
Couple E3 Ligase Ligand: Dissolve the purified POI-PEG-COOH intermediate, E3-NH2, coupling reagents, and a base in an anhydrous solvent. Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purification: Purify the final PROTAC molecule using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the extent of degradation.[18][19]
Visualization of PROTAC Mechanism of Action
Conclusion
This compound is a remarkably versatile building block in the creation of advanced biocompatible materials. Its application as a crosslinker in the formation of tunable hydrogels provides a robust platform for 3D cell culture, tissue regeneration, and controlled drug delivery. Concurrently, its role as a flexible and hydrophilic linker in PROTAC design is instrumental in the development of novel therapeutics for targeted protein degradation. The ability to precisely control the properties of materials and molecules derived from this compound underscores its importance in addressing contemporary challenges in biomedical research and drug development. This guide has provided a comprehensive overview of these dual roles, offering quantitative data and detailed protocols to facilitate further innovation in the field.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Molecular Mechanisms for the Interaction of Water with Polyethylene Glycol-Based Hydrogels: Influence of Ionic Strength and Gel Network Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Bis-methacrylate-PEG5 Hydrogels for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and use of Bis-methacrylate-PEG5 (PEG-DMA) hydrogels for three-dimensional (3D) cell culture. These synthetic hydrogels offer a tunable and biocompatible microenvironment for encapsulating cells, mimicking the native extracellular matrix (ECM).
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are widely used as scaffolds in tissue engineering and 3D cell culture due to their biocompatibility, tunable mechanical properties, and high water content, which facilitates nutrient and oxygen transport.[1][2] By functionalizing PEG with methacrylate (B99206) groups, a polymer network can be formed through photopolymerization in the presence of a photoinitiator and UV light.[3] This process allows for the encapsulation of cells within the hydrogel matrix in a minimally invasive manner.[1] The physical and biological properties of the hydrogel can be tailored by altering the PEG molecular weight, polymer concentration, and by incorporating bioactive moieties such as the Arg-Gly-Asp (RGD) peptide to promote cell adhesion.[4][5]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Poly(ethylene glycol) dimethacrylate (PEG-DMA), Mn 5000 | Sigma-Aldrich | 777519 |
| 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959) | Sigma-Aldrich | 410896 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Acrylate-PEG-RGD | Pep-Net | N/A |
| Cell Culture Medium (appropriate for cell type) | Gibco | Varies |
| Trypsin-EDTA | Gibco | 25200056 |
| Live/Dead Viability/Cytotoxicity Kit | Molecular Probes | L3224 |
Experimental Protocols
Protocol 1: Preparation of PEG-DMA Hydrogel Precursor Solution
-
Prepare a sterile 10% (w/v) PEG-DMA solution:
-
In a sterile biosafety cabinet, dissolve 1 g of PEG-DMA in 10 mL of sterile PBS (pH 7.4).
-
Gently vortex or place on a rocker at room temperature until fully dissolved.
-
-
Prepare a 0.5% (w/v) photoinitiator stock solution:
-
Dissolve 50 mg of Irgacure 2959 in 10 mL of sterile PBS.
-
Protect the solution from light. This solution can be stored at 4°C for up to one month.
-
-
Prepare the final precursor solution:
-
Combine the 10% PEG-DMA solution with the 0.5% Irgacure 2959 stock solution to achieve a final photoinitiator concentration of 0.05% (w/v). For example, mix 9 mL of the PEG-DMA solution with 1 mL of the photoinitiator stock solution.
-
For hydrogels with cell-adhesive properties, add Acrylate-PEG-RGD to the precursor solution at a desired concentration (e.g., 2.5 mM).[6]
-
Filter-sterilize the final precursor solution through a 0.22 µm syringe filter.
-
Protocol 2: Cell Encapsulation and Hydrogel Photopolymerization
-
Prepare the cell suspension:
-
Culture cells of interest to the desired confluency.
-
Harvest the cells using trypsin-EDTA and neutralize with cell culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in a small volume of fresh, sterile cell culture medium to achieve a high cell density (e.g., 2 x 10^6 cells/mL).[5]
-
-
Mix cells with the precursor solution:
-
Gently mix the cell suspension with the sterile PEG-DMA precursor solution at a 1:9 ratio (e.g., 100 µL of cell suspension with 900 µL of precursor solution) to achieve the final desired cell density.
-
Pipette gently to ensure a homogenous cell distribution while minimizing cell damage.
-
-
Photopolymerize the hydrogel:
-
Pipette the cell-laden precursor solution into a sterile mold (e.g., a custom PDMS mold or a pre-made culture plate). Hydrogels of 5 mm diameter and 2.5 mm thickness can be fabricated from a 0.05 mL volume.[2]
-
Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes to initiate crosslinking.[3] The optimal exposure time may vary depending on the photoinitiator concentration and desired hydrogel stiffness.
-
-
Culture the 3D cell-laden hydrogels:
-
After polymerization, carefully transfer the hydrogels to a new culture plate.
-
Add pre-warmed cell culture medium to fully immerse the hydrogels.
-
Incubate at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
Data Presentation
The mechanical properties of PEG-DMA hydrogels are critical for mimicking the native tissue environment and influencing cell behavior. These properties can be tuned by varying the PEG-DMA concentration and molecular weight.
| PEG-DMA Concentration (w/v) | PEG Molecular Weight (kDa) | Compressive Modulus (kPa) | Swelling Ratio | Reference |
| 10% | 3.4 | 100 - 300 | ~15 | [7] |
| 20% | 3.4 | 800 - 1200 | ~8 | [7] |
| 10% | 10 | 20 - 50 | ~25 | [7] |
| 20% | 10 | 100 - 200 | ~12 | [7] |
| 10% | 8 | ~30 | Not Specified | [1] |
| 20% | 8 | ~150 | Not Specified | [1] |
Note: The values presented are approximate and can vary based on the specific experimental conditions, including the photoinitiator concentration and UV exposure time.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall workflow for preparing and utilizing PEG-DMA hydrogels for 3D cell culture is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. nichd.nih.gov [nichd.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 7. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal 3D Bioprinting with Bis-methacrylate-PEG Bioinks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bis-methacrylate-poly(ethylene glycol) (PEG) derivatives, such as PEG dimethacrylate (PEGDMA) and PEG diacrylate (PEGDA), for successful 3D bioprinting. The concentration of these photocurable polymers is a critical parameter that significantly influences the printability of the bioink, the mechanical properties of the final construct, and the viability and function of encapsulated cells.
Data Presentation: Impact of Concentration on Bioink Properties
The following tables summarize the quantitative relationship between bis-methacrylate-PEG concentration and key performance indicators for 3D bioprinting, based on data from various studies. It is important to note that the specific molecular weight of the PEG used will also affect these properties.
Table 1: Effect of PEGDMA/PEGDA Concentration on Mechanical Properties of Hydrogels
| Polymer Concentration (% w/v) | Polymer Type (Molecular Weight) | Compressive Modulus (kPa) | Swelling Ratio | Reference |
| 10 | PEGDA (3.4 kDa) | 30 | High | [1] |
| 20 | PEGDA (3.4 kDa) | 90 | Moderate | [1] |
| 30 | PEGDA (3.4 kDa) | 110 | Low | [1] |
| 20 | PEGDMA (1 kDa) in GelMA | ~5 - 60 (Tunable with PEGDMA concentration) | Not Specified | [2][3] |
| 10 | PEGDA + 0.5% Alginate | 90 ± 24 | 91.2% ± 0.8% | [4] |
| 15 | PEGDA + 0.5% Alginate | 289 ± 121 | 84.1% ± 0.9% | [4] |
| 30:70 (PEGDM:PEO) | PEGDM | Not Specified | Highest | [5] |
| 100:0 (PEGDM:PEO) | PEGDM | 320 ± 70 | Lowest | [5] |
Table 2: Influence of Bioink Composition on Cell Viability in 3D Bioprinted Constructs
| Polymer Composition | Cell Type | Post-Printing Viability (%) | Culture Duration | Reference |
| GelMA-PEGDMA Composite | Human Colorectal Cancer Cells (SW-480 and Caco-2) | 79.6 | 2 hours | [2] |
| GelMA-PEGDMA Composite | Caco-2 | Proliferative | 6 days | [6] |
| 20/80 PEGDA Blend (3.4kDa/400Da) at 25-30 wt% | Not Specified | 55 - 75 | Not Specified | [1] |
| Synthesized PEGDMA (6 kDa) | Not Specified | > 80 | 7 days | [7] |
| 35% w/w Thermoresponsive PEG-based Methacrylate (B99206) | Human Mesenchymal Stem Cells (hMSCs) | > 90 | Not Specified | [8] |
Experimental Protocols
The following are generalized protocols for the preparation of bis-methacrylate-PEG bioinks and their use in extrusion-based 3D bioprinting. Researchers should optimize these protocols for their specific cell types and applications.
Protocol 1: Preparation of a PEGDMA/PEGDA Bioink
Materials:
-
Poly(ethylene glycol) dimethacrylate (PEGDMA) or Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile filters (0.22 µm or 0.45 µm)
-
Light-protected vials
-
Vortex mixer and magnetic stirrer
-
Heating plate or water bath
Procedure:
-
Photoinitiator Solution Preparation: In a light-protected vial, dissolve the photoinitiator (e.g., 0.5% - 0.8% w/v LAP) in sterile PBS or cell culture medium.[9] Gentle heating (e.g., 60°C) and stirring may be required to fully dissolve the photoinitiator.[9]
-
Polymer Dissolution: Weigh the desired amount of PEGDMA or PEGDA powder to achieve the target concentration (e.g., 10-35% w/v).[8][9] Add the polymer to the photoinitiator solution.
-
Mixing: Mix the solution thoroughly using a vortex mixer or magnetic stirrer until the polymer is completely dissolved.[9] Maintain the solution at a slightly elevated temperature (e.g., 37-60°C) if necessary to aid dissolution, but avoid temperatures that could harm cells if they are to be added.[9]
-
pH Adjustment: Adjust the pH of the bioink solution to a physiological range (typically 7.2-7.4) using sterile NaOH or HCl.[9]
-
Sterilization: Sterilize the bioink solution by passing it through a 0.22 µm or 0.45 µm syringe filter into a sterile container.[9] This step should be performed under aseptic conditions in a biological safety cabinet.
-
Cell Encapsulation (if applicable):
-
Prepare a sterile, single-cell suspension at the desired concentration.
-
Gently mix the cell suspension with the sterile bioink to achieve a homogeneous cell distribution. Avoid introducing air bubbles.
-
-
Loading into Printer: Load the cell-laden or acellular bioink into a sterile printing syringe.
Protocol 2: Extrusion-Based 3D Bioprinting
Materials and Equipment:
-
3D Bioprinter with extrusion capabilities
-
Syringe with the prepared bioink
-
Printing nozzle of appropriate gauge
-
Printing substrate (e.g., petri dish, glass slide)
-
UV or visible light source for photocrosslinking (wavelength compatible with the photoinitiator)
Procedure:
-
Printer Setup:
-
Install the syringe containing the bioink into the printhead of the 3D bioprinter.
-
Attach a sterile printing nozzle of the desired diameter.
-
Calibrate the printer according to the manufacturer's instructions.
-
-
Printing Parameters:
-
Set the printing parameters such as printing speed, extrusion pressure, and layer height. These parameters will need to be optimized based on the viscosity of the bioink, which is dependent on the polymer concentration.
-
For low-viscosity bioinks, co-printing with a support material may be necessary to maintain structural integrity.[9]
-
-
Printing Process:
-
Load the desired 3D model (CAD file) into the bioprinter software.
-
Initiate the printing process, extruding the bioink layer-by-layer onto the substrate.
-
-
Photocrosslinking:
-
During or immediately after printing, expose the construct to a UV or visible light source at the appropriate wavelength and intensity to initiate photocrosslinking of the bis-methacrylate-PEG.
-
The exposure time will depend on the photoinitiator concentration, light intensity, and the thickness of the construct.
-
-
Post-Printing Culture:
-
After crosslinking, add sterile cell culture medium to the printed construct.
-
Incubate the bioprinted construct under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Change the culture medium regularly and monitor cell viability and function as required.
-
Mandatory Visualizations
Caption: Experimental workflow for 3D bioprinting with bis-methacrylate-PEG bioinks.
Caption: Integrin-mediated cell signaling on a bis-methacrylate-PEG hydrogel functionalized with RGD peptides.
References
- 1. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Poly(ethylene‐glycol)‐Dimethacrylate (PEGDMA) Composite for Stereolithographic Bioprinting: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Formulation of PEG-based hydrogels affects tissue-engineered cartilage construct characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A thermoresponsive PEG-based methacrylate triblock terpolymer as a bioink for 3D bioprinting - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02572E [pubs.rsc.org]
- 9. allevi3d.com [allevi3d.com]
Application Notes and Protocols: Bis-methacrylate-PEG5 in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are a cornerstone in the field of tissue engineering and regenerative medicine due to their high biocompatibility, tunable mechanical properties, and ability to support cell growth and tissue formation.[1][2][] Bis-methacrylate-PEG5, a derivative of PEG, is a versatile macromer that can be crosslinked to form hydrogels with a three-dimensional network structure.[4][5] This document provides detailed application notes and protocols for the fabrication of tissue engineering scaffolds using this compound, with a focus on photopolymerization techniques.
These hydrogels are particularly valuable for encapsulating cells and creating biomimetic scaffolds that can be tailored to specific tissue types.[2][4][6] The ability to control the hydrogel's physical properties, such as stiffness and swelling, allows for the creation of microenvironments that can influence cell behavior, including proliferation and differentiation.[][7]
Applications in Tissue Engineering
This compound hydrogels are utilized in a wide array of tissue engineering applications, including:
-
Cartilage Regeneration: The tunable mechanical properties of these hydrogels make them suitable for mimicking the properties of native cartilage.[5]
-
Bone Tissue Engineering: By incorporating bioactive components like hydroxyapatite, these scaffolds can be engineered to promote bone regeneration.[8]
-
Muscle Tissue Regeneration: The electroactive potential of PEG-based hydrogels, when combined with other polymers, is being explored for skeletal muscle tissue engineering.[9]
-
Cell Encapsulation and Delivery: These hydrogels provide a protective and supportive environment for encapsulated cells, making them ideal for cell therapy and drug delivery applications.[4][6][10]
Experimental Protocols
Protocol 1: Fabrication of Acellular this compound Hydrogel Scaffolds
This protocol outlines the steps for creating acellular hydrogel scaffolds using photopolymerization.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Photoinitiator (e.g., Irgacure 2959)
-
UV light source (365 nm)
-
Sterile molds (e.g., polydimethylsiloxane, PDMS)
Procedure:
-
Prepare the Pre-polymer Solution:
-
Dissolve the desired concentration of this compound (e.g., 10% w/v) in sterile PBS.
-
Add the photoinitiator (e.g., 0.05% w/v Irgacure 2959) to the solution.
-
Gently mix the solution until the photoinitiator is completely dissolved. Protect the solution from light.
-
-
Casting the Hydrogel:
-
Pipette the pre-polymer solution into sterile molds of the desired shape and size.
-
-
Photopolymerization:
-
Expose the molds containing the pre-polymer solution to UV light (e.g., 365 nm, 5-10 min). The exact exposure time will depend on the photoinitiator concentration and the desired crosslinking density.
-
-
Hydration and Sterilization:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with sterile PBS to remove any unreacted components.
-
Store the sterile hydrogels in PBS at 4°C until use.
-
Protocol 2: Cell Encapsulation in this compound Hydrogels
This protocol describes the method for encapsulating living cells within the hydrogel matrix.
Materials:
-
This compound
-
Sterile, cell-compatible buffer (e.g., PBS or cell culture medium)
-
Photoinitiator (e.g., Irgacure 2959)
-
Desired cell type, in suspension
-
UV light source (365 nm) with controlled intensity
-
Sterile molds
Procedure:
-
Prepare the Cell Suspension:
-
Harvest and centrifuge the desired cells.
-
Resuspend the cell pellet in a sterile, cell-compatible buffer at the desired concentration.
-
-
Prepare the Pre-polymer/Cell Solution:
-
Prepare the this compound and photoinitiator solution as described in Protocol 1.
-
Gently mix the cell suspension with the pre-polymer solution. Ensure the cells are evenly distributed. Work quickly and on ice to maintain cell viability.
-
-
Casting and Polymerization:
-
Pipette the pre-polymer/cell mixture into sterile molds.
-
Expose the molds to UV light to initiate polymerization. Use a low-intensity UV light and short exposure time to minimize cell damage.
-
-
Cell Culture:
-
After polymerization, transfer the cell-laden hydrogels to a sterile culture dish containing the appropriate cell culture medium.
-
Incubate the constructs under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Change the culture medium regularly.
-
Quantitative Data
The physical and mechanical properties of this compound hydrogels can be tuned by altering the polymer concentration and molecular weight.
Table 1: Mechanical Properties of PEG-diacrylate Hydrogels
| PEG Molecular Weight (Da) | PEG Concentration (% w/w) | Compressive Modulus (MPa) | Tensile Modulus (MPa) | Swelling Ratio |
| 508 | 30 | ~2.46 | 3.50 | 2.2 |
| 3400 | 10 | - | 0.04 | - |
| 3400 | 40 | - | 0.89 | - |
| 10000 | 30 | ~0.01 | 0.03 | 31.5 |
Data synthesized from multiple sources for illustrative purposes.[5]
Table 2: Swelling Properties of GelMA/PEGDA Hydrogels
| Hydrogel Composition | Swelling Ratio (%) |
| 12% GelMA-PDRN | 17.20 ± 0.09 |
| 14% GelMA-PDRN | 16.90 ± 0.04 |
| 16% GelMA-PDRN | 15.64 ± 0.12 |
Data extracted from a study on GelMA/PEGDA hydrogels.[8]
Visualizations
.dot
Caption: Workflow for acellular this compound hydrogel scaffold fabrication.
.dot
Caption: Workflow for cell encapsulation in this compound hydrogels.
References
- 1. Biodegradable PEG-Based Amphiphilic Block Copolymers for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell encapsulation spatially alters crosslink density of poly(ethylene glycol) hydrogels formed from free-radical polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG-based hydrogels as an in vitro encapsulation platform for testing controlled beta-cell microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Collagen Methacrylate in Actuating Polyethylene Glycol Diacrylate-Acrylic Acid Scaffolds for Muscle Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Bis-methacrylate-PEG5 for Controlled Drug Delivery Systems
Introduction
Bis-methacrylate-polyethylene glycol 5 (Bis-methacrylate-PEG5) is a versatile bifunctional crosslinker used in the development of advanced controlled drug delivery systems. As a member of the polyethylene (B3416737) glycol (PEG) family, it possesses excellent biocompatibility, hydrophilicity, and low immunogenicity, making it an ideal candidate for biomedical applications.[1][2][3] The two terminal methacrylate (B99206) groups enable the formation of crosslinked hydrogel networks through polymerization, typically initiated by UV light in the presence of a photoinitiator.[4][5] These hydrogels can encapsulate therapeutic agents, ranging from small molecules to large proteins, and release them in a sustained manner.[6][7] The properties of the resulting hydrogel, such as mesh size, swelling ratio, and degradation rate, can be tuned to control the drug release kinetics.[8] Beyond hydrogel matrices, this compound also serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to degrade specific target proteins.[9]
These application notes provide an overview of the uses of this compound and detailed protocols for the synthesis and characterization of hydrogel-based drug delivery systems for researchers, scientists, and drug development professionals.
Section 1: Key Applications in Controlled Drug Delivery
-
Hydrogel Matrix Formation: The primary application of this compound in drug delivery is as a crosslinking agent to form hydrogels. These three-dimensional polymer networks can absorb large amounts of water, creating a microenvironment suitable for encapsulating and protecting sensitive drug molecules.[7] The polymerization process is rapid and can be performed under mild conditions, which is advantageous for preserving the bioactivity of encapsulated therapeutics.[5]
-
Sustained Release of Therapeutics: PEG-based hydrogels are effective vehicles for the controlled release of both hydrophilic and hydrophobic drugs.[6] The release mechanism is typically governed by diffusion through the hydrogel mesh and/or degradation of the polymer network.[6][8] By adjusting the concentration of the this compound crosslinker, the network density can be modified to achieve desired release profiles, from hours to several days or weeks.[8]
-
Tissue Engineering and Regenerative Medicine: Due to their biocompatibility and tunable mechanical properties, these hydrogels can be used as scaffolds in tissue engineering to support cell growth and deliver bioactive molecules, such as growth factors, to promote tissue regeneration.[4][10]
-
PROTAC Linker: In the field of targeted protein degradation, this compound can function as a flexible linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase within a PROTAC molecule.[9] This application leverages the specific length and chemical nature of the PEG5 chain to optimize the formation of the ternary complex required for protein degradation.[9]
Section 2: Experimental Protocols
Protocol 2.1: Hydrogel Synthesis via UV Photopolymerization
This protocol describes the synthesis of a drug-loaded hydrogel using this compound as a crosslinker via UV-initiated photopolymerization.
Materials:
-
This compound macromer
-
Monomer (e.g., Poly(ethylene glycol) methyl ether methacrylate, if creating a co-polymer network)
-
Photoinitiator (PI) (e.g., Irgacure 2959, 1-hydroxy-cyclohexyl-phenyl-ketone)[4][11]
-
Phosphate-buffered saline (PBS), sterile
-
Therapeutic agent (drug)
-
UV light source (365 nm)[11]
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the photoinitiator in PBS (or 70% ethanol (B145695) for better solubility, then dilute in PBS) to a final concentration of 0.5-2% (w/v).[4][11] Vortex until fully dissolved.
-
Add the this compound macromer (and any other co-monomers) to the PI solution to the desired final polymer concentration (e.g., 10-20% w/v).[12]
-
Gently mix by inversion or slow vortexing until the macromer is completely dissolved. Avoid introducing air bubbles.
-
-
Incorporate Therapeutic Agent:
-
Add the desired amount of the therapeutic agent to the precursor solution.
-
Mix gently until the drug is fully dissolved or homogeneously suspended.
-
-
Polymerization:
-
Pipette the precursor solution into a mold (e.g., between two glass slides separated by a spacer, or into a well plate).[13]
-
Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes) or until gelation is complete.[11][13] The required exposure time and intensity will depend on the photoinitiator concentration and solution volume.
-
-
Washing and Sterilization:
-
Carefully remove the newly formed hydrogel from the mold.
-
Wash the hydrogel extensively with sterile PBS or deionized water for several hours to days to remove any unreacted monomers and residual photoinitiator.[14]
-
For cell-based applications, hydrogels can be sterilized using UV irradiation (e.g., for 30-60 minutes).[11][14]
-
Protocol 2.2: In Vitro Drug Release Assay
This protocol measures the rate of drug release from the synthesized hydrogel into a buffer solution over time.
Materials:
-
Drug-loaded hydrogels
-
Release buffer (e.g., PBS, pH 7.4)
-
Incubator or shaking water bath at 37°C
-
Microplate reader or HPLC for drug quantification
Procedure:
-
Place a pre-weighed drug-loaded hydrogel disc into a tube or vial.
-
Add a defined volume of release buffer (e.g., 1-5 mL). The volume should be sufficient to ensure sink conditions (i.e., the maximum drug concentration in the buffer does not exceed 10-20% of its solubility).
-
Place the vials in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, etc.), withdraw the entire volume of the release buffer (the supernatant) for analysis.
-
Immediately replace it with an equal volume of fresh, pre-warmed release buffer to continue the study.
-
Quantify the concentration of the released drug in the collected supernatants using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded into the hydrogel.
Protocol 2.3: Swelling Ratio Determination
This protocol determines the water-absorbing capacity of the hydrogel, which influences nutrient transport and drug diffusion.
Materials:
-
Synthesized hydrogels (without drug)
-
Deionized water or PBS
-
Weighing balance
Procedure:
-
Lyophilize (freeze-dry) a prepared hydrogel sample to determine its dry weight (W_d).
-
Immerse the dry hydrogel in deionized water or PBS at room temperature or 37°C.
-
At various time points, remove the hydrogel from the solution.
-
Gently blot the surface with a lint-free wipe to remove excess water.
-
Record its swollen weight (W_s).
-
Continue until the weight remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d
Protocol 2.4: In Vitro Biocompatibility (Cytotoxicity) Assay
This protocol assesses the cytotoxicity of the hydrogel material using an MTT assay, a common colorimetric method to measure cell viability.
Materials:
-
Synthesized hydrogels
-
Cell culture medium (e.g., DMEM)
-
A relevant cell line (e.g., fibroblasts, endothelial cells)[11][15]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[14]
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Hydrogel Extract Preparation:
-
Sterilize hydrogel samples by UV irradiation.
-
Incubate the hydrogels in cell culture medium for 24-72 hours at 37°C to create a hydrogel extract (leachate). The ratio of hydrogel surface area to medium volume should follow ISO 10993-5 standards.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the prepared hydrogel extract. Include negative (fresh medium) and positive (e.g., cytotoxic chemical) controls.
-
-
Incubation:
-
Incubate the cells with the extracts for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[14]
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[14]
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the negative control (untreated cells). A significant decrease in viability suggests material cytotoxicity.
-
Section 3: Quantitative Data Summary
The following tables summarize quantitative data from studies on PEG-methacrylate based hydrogels, which are structurally analogous to systems created with this compound.
Table 1: Drug Release Characteristics from PEG-Methacrylate Hydrogels Data extracted from studies on PEG-methacrylate (PEG-MA) and PEG-dimethacrylate (PEG-DMA) hydrogels.
| Drug | Polymer Molecular Weight (Da) | pH | Fractional Release (%) | Time Period | Source |
| Estradiol | Low (360 / 550) | 2 | ~100 | Not Specified | [6][16] |
| Estradiol | High (526 / 1000) | 2 | ~100 | Not Specified | [6][16] |
| Insulin | Low (360 / 550) | 2 | 12 | Not Specified | [6][16] |
| Insulin | High (526 / 1000) | 2 | 24 | Not Specified | [6][16] |
| Insulin | Low (360 / 550) | 7 | 17 | Not Specified | [6][16] |
Table 2: Swelling Properties of PEG-Methacrylate Hydrogels Data extracted from studies on PEG-MA/PEG-DMA hydrogels.
| Polymer Molecular Weight (Da) | pH | Swelling Ratio (%) | Source |
| Low (360 / 550) | 2, 4, 7 | ~150 | [6][16] |
| High (526 / 1000) | 2, 4, 7 | ~300 | [6][16] |
Section 4: Visualizations and Workflows
The following diagrams illustrate key processes and relationships in the development of hydrogel-based drug delivery systems.
References
- 1. Poly(Oligo(Ethylene Glycol) Methacrylate)-Based Polymers in Biomedical Applications: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.universci.com [pubs.universci.com]
- 4. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Biocompatibility of PEG-based hydrogels in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Photocrosslinking of Bis-methacrylate-PEG5 Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the photocrosslinking of Bis-methacrylate-PEG5 hydrogels using common photoinitiators. These protocols are designed to serve as a comprehensive guide for fabricating hydrogels with tunable properties for applications in tissue engineering, drug delivery, and 3D cell culture.
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are widely used biomaterials due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix. This compound is a PEG derivative end-functionalized with methacrylate (B99206) groups, allowing for covalent crosslinking via free-radical polymerization upon exposure to light in the presence of a photoinitiator. The control over the photocrosslinking parameters is crucial for tailoring the hydrogel's final properties, such as stiffness, swelling ratio, and degradation rate.
This guide focuses on two of the most common and well-characterized photoinitiators: Irgacure 2959 (I2959), a UV-sensitive initiator, and Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), which can be activated by both UV and visible light.
Photocrosslinking Parameters
The selection of the photoinitiator and the optimization of crosslinking parameters are critical for achieving desired hydrogel properties and ensuring cell viability in cytocompatible applications. The following tables summarize key quantitative data for photocrosslinking PEG-based hydrogels using Irgacure 2959 and LAP. While the literature often refers to PEG-diacrylate (PEGDA) or PEG-dimethacrylate (PEGDMA), these parameters are highly applicable to this compound due to the identical methacrylate functional groups.
Table 1: Photocrosslinking Parameters for Irgacure 2959 (I2959)
| Parameter | Typical Range | Notes |
| Concentration | 0.05% - 1% (w/v) | Higher concentrations can increase crosslinking density but may also increase cytotoxicity.[1][2][3][4] A concentration of 0.1% (w/v) is a common starting point for cell-laden hydrogels.[5][6] |
| Light Source | UV Lamp | --- |
| Wavelength | 365 nm | Irgacure 2959 is most efficiently activated at this wavelength.[7][8] |
| Light Intensity | 2 - 150 mW/cm² | Intensity affects the speed of polymerization. Lower intensities may require longer exposure times.[1] For cell encapsulation, lower intensities (~5-10 mW/cm²) are often preferred to minimize cell damage.[9] |
| Exposure Time | 4 seconds - 30 minutes | Dependent on initiator concentration, light intensity, and desired crosslinking degree.[1] Shorter exposure times are generally better for cell viability.[10] |
Table 2: Photocrosslinking Parameters for Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
| Parameter | Typical Range | Notes |
| Concentration | 0.01% - 1% (w/v) | LAP is generally more efficient than I2959, allowing for the use of lower concentrations.[11][12] Concentrations as low as 0.01% have been shown to be effective.[13] |
| Light Source | UV or Visible Light Lamp | --- |
| Wavelength | 365 - 405 nm | LAP has a broader absorption spectrum than I2959, including visible blue light, which is less damaging to cells.[11][12][14] |
| Light Intensity | 2 - 240 mW/cm² | Visible light curing often utilizes higher intensities.[9] |
| Exposure Time | Seconds to minutes | Due to its higher efficiency, LAP can achieve gelation much faster than I2959, often in a fraction of the time.[11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogels using Irgacure 2959
This protocol describes the formation of a 10% (w/v) this compound hydrogel.
Materials:
-
This compound
-
Irgacure 2959 (I2959)
-
Phosphate-buffered saline (PBS), sterile
-
UV light source (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Prepare the Photoinitiator Stock Solution: Dissolve Irgacure 2959 in sterile PBS to a final concentration of 0.5% (w/v). This may require gentle heating and vortexing. Note: The solubility of I2959 in aqueous solutions is limited.[1]
-
Prepare the Pre-polymer Solution: Weigh the desired amount of this compound to achieve a final concentration of 10% (w/v) in PBS.
-
Mix Pre-polymer and Photoinitiator: Add the I2959 stock solution to the this compound powder. Then, add sterile PBS to reach the final desired volume. For example, for 1 mL of hydrogel precursor solution, use 100 mg of this compound, 200 µL of 0.5% I2959 stock solution (for a final concentration of 0.1% w/v), and 700 µL of sterile PBS.
-
Vortex the solution until the polymer and photoinitiator are completely dissolved.
-
Casting: Pipette the precursor solution into the desired molds.
-
Photocrosslinking: Expose the precursor solution to UV light (365 nm) at a specified intensity (e.g., 10 mW/cm²) for a predetermined time (e.g., 5-10 minutes). The optimal time will depend on the desired hydrogel stiffness.
-
Hydration: After crosslinking, gently remove the hydrogels from the molds and place them in sterile PBS for swelling and to remove any unreacted components.
Protocol 2: Preparation of Cell-Laden this compound Hydrogels using LAP
This protocol is optimized for cell encapsulation, utilizing the cytocompatible properties of LAP and visible light.
Materials:
-
This compound, sterile
-
Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), sterile
-
Cell culture medium or PBS, sterile
-
Visible light source (e.g., 405 nm)
-
Cells of interest, suspended in culture medium
-
Molds for hydrogel casting
Procedure:
-
Prepare the LAP Stock Solution: Dissolve LAP in sterile PBS or cell culture medium to a final concentration of 0.1% (w/v). LAP has good water solubility.[11][14]
-
Prepare the Pre-polymer Solution: In a sterile environment, dissolve sterile this compound in cell culture medium to a final concentration of 10% (w/v).
-
Prepare the Cell Suspension: Centrifuge the cells and resuspend the cell pellet in a small volume of the pre-polymer solution to achieve the desired cell density.
-
Mix with Photoinitiator: Gently add the LAP stock solution to the cell-polymer suspension to achieve the final desired LAP concentration (e.g., 0.05% w/v). Mix thoroughly but gently to avoid damaging the cells.
-
Casting: Pipette the cell-laden precursor solution into pre-sterilized molds.
-
Photocrosslinking: Expose the solution to visible light (e.g., 405 nm) at a low intensity (e.g., 5-10 mW/cm²) for a short duration (e.g., 1-5 minutes) to initiate gelation while maintaining high cell viability.[11]
-
Cell Culture: After crosslinking, transfer the cell-laden hydrogels to a sterile culture plate and add fresh cell culture medium. Incubate under standard cell culture conditions.
Visualizations
Caption: Experimental workflow for the preparation of this compound hydrogels.
Caption: General mechanism of free-radical photopolymerization for hydrogel formation.
References
- 1. Pulsed Laser Photo-Crosslinking of Gelatin Methacryloyl Hydrogels for the Controlled Delivery of Chlorpromazine to Combat Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tus.ie [research.tus.ie]
- 3. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. boisestate.edu [boisestate.edu]
- 7. adbioink.com [adbioink.com]
- 8. cellink.com [cellink.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. fcad.com [fcad.com]
Application Notes and Protocols for the Mechanical Characterization of Bis-methacrylate-PEG5 Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key techniques used to characterize the mechanical properties of Bis-methacrylate-PEG5 hydrogels. The included protocols offer step-by-step guidance for performing these experiments, and the accompanying data tables summarize expected mechanical properties based on analogous polyethylene (B3416737) glycol (PEG)-based hydrogel systems. The information herein is designed to assist researchers in the fields of biomaterials, tissue engineering, and drug delivery in assessing the suitability of these hydrogels for their specific applications.
Introduction to this compound Hydrogels
This compound hydrogels are a class of synthetic hydrogels formed by the crosslinking of polyethylene glycol (PEG) chains functionalized with methacrylate (B99206) groups at both ends. The "5" in PEG5 typically denotes the number of repeating ethylene (B1197577) glycol units, indicating a relatively short PEG chain length. These hydrogels are of significant interest in biomedical applications due to their biocompatibility, tunable mechanical properties, and ability to encapsulate cells and therapeutic agents. The mechanical properties of these hydrogels are critical as they influence cell behavior, tissue integration, and the release kinetics of encapsulated drugs.[1][2]
The mechanical behavior of this compound hydrogels can be tailored by modulating factors such as the molecular weight of the PEG precursor, the concentration of the polymer, and the crosslinking density.[1][3][4] This tunability allows for the creation of hydrogels that can mimic the stiffness of various biological tissues.
Key Mechanical Characterization Techniques
A comprehensive understanding of the mechanical properties of this compound hydrogels requires a suite of characterization techniques. The most common and informative methods include:
-
Rheology: To assess the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G'').[5][6]
-
Compression Testing: To determine the hydrogel's response to compressive forces and calculate the compressive modulus.[3][7][8][9]
-
Tensile Testing: To evaluate the hydrogel's behavior under tension and determine the tensile modulus and ultimate tensile strength.[3][10]
-
Atomic Force Microscopy (AFM): To measure the local mechanical properties at the nanoscale, providing the Young's modulus of the hydrogel surface.[1][11][12]
-
Swelling Studies: To quantify the hydrogel's ability to absorb and retain water, which significantly impacts its mechanical and transport properties.[3][13][14]
Data Presentation: Mechanical Properties of PEG-Dimethacrylate Hydrogels
The following tables summarize the mechanical properties of PEG-dimethacrylate (PEGDM) and PEG-diacrylate (PEGDA) hydrogels with varying PEG molecular weights and polymer concentrations. This data, derived from analogous systems, serves as a strong predictor for the expected mechanical behavior of this compound hydrogels.
Table 1: Influence of PEG Molecular Weight on Hydrogel Mechanical Properties
| PEG Molecular Weight (Da) | Compressive Modulus (MPa) | Tensile Modulus (MPa) | Swelling Ratio (q) |
| 508 | 2.46 | 3.50 | 2.2 |
| 3400 | ~0.4 - 1.7 | ~0.04 - 0.89 | ~5 - 15 |
| 6000 | ~0.1 - 0.5 | ~0.03 | ~15 - 25 |
| 10000 | 0.01 | 0.03 | 31.5 |
Data compiled from analogous PEGDA and PEGDM systems.[3][8]
Table 2: Influence of Polymer Concentration on Hydrogel Mechanical Properties (PEG MW ~3400 Da)
| Polymer Concentration (wt%) | Compressive Modulus (MPa) | Tensile Modulus (MPa) | Swelling Ratio (q) |
| 10 | 0.04 | 0.04 | ~15 |
| 20 | ~0.4 | ~0.2 | ~8 |
| 30 | ~0.9 | 0.47 | ~6 |
| 40 | 1.71 | 0.89 | ~4 |
Data compiled from analogous PEGDA systems.[3][8]
Table 3: Nanoscale Mechanical Properties of PEGDA Hydrogels via AFM
| PEGDA Concentration (%) | Young's Modulus (kPa) |
| 4 | 1.89 ± 0.17 |
| 5 | 4.76 ± 2.32 |
| 7 | 14.80 ± 0.47 |
| 9 | 40.86 ± 5.23 |
Data represents average stiffness values obtained by AFM.[11][12]
Experimental Protocols
This section provides detailed protocols for the key mechanical characterization techniques.
Hydrogel Synthesis: Photopolymerization of this compound
A common method for fabricating this compound hydrogels is through photopolymerization.
Materials:
-
This compound monomer
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
UV light source (365 nm)
-
Molds (e.g., PDMS molds for specific geometries)
Protocol:
-
Prepare a precursor solution by dissolving the this compound monomer in PBS at the desired concentration (e.g., 10-40 wt%).
-
Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05-0.1 wt%). Ensure complete dissolution.
-
Pipette the precursor solution into the desired molds.
-
Expose the solution to UV light for a specified duration to initiate crosslinking. The exposure time will depend on the UV intensity, photoinitiator concentration, and desired degree of crosslinking.
-
After polymerization, carefully remove the hydrogels from the molds.
-
Equilibrate the hydrogels in PBS or cell culture medium for at least 24 hours before mechanical testing to ensure they reach their equilibrium swollen state.
References
- 1. Nanomechanical measurements of polyethylene glycol hydrogels using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nichd.nih.gov [nichd.nih.gov]
- 3. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rheological and recovery properties of poly(ethylene glycol) diacrylate hydrogels and human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 13. Mechanical measurements of heterogeneity and length scale effects in PEG-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Incorporating Living Cells into Bis-methacrylate-PEG Hydrogels
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized as scaffolding materials in tissue engineering and 3D cell culture due to their high water content, biocompatibility, tunable mechanical properties, and efficient transport of nutrients and gases.[1][2][3] Specifically, PEG dimethacrylate (PEGDM) or diacrylate (PEGDA) can be crosslinked via photopolymerization, a method that allows for rapid and controllable hydrogel formation in situ under cell-friendly conditions.[3][4][5] This process enables the encapsulation of living cells within a 3D matrix that mimics the native extracellular matrix (ECM).
However, PEG hydrogels are inherently bio-inert, lacking the necessary ligands for cell adhesion, which can lead to low viability for anchorage-dependent cells.[2][3] To overcome this, these hydrogels are often modified with bioactive molecules, such as peptides containing the RGD sequence, to promote cell adhesion and function.[5][6] Furthermore, the physical properties of the hydrogel, including stiffness and degradation, can be precisely tuned by altering the PEG molecular weight, macromer concentration, or by copolymerizing with other materials like gelatin methacrylate (B99206) (GelMA).[1][2][7] These modifications are crucial for creating biomimetic environments that support specific cellular behaviors like proliferation, migration, and differentiation.[1][3]
This document provides detailed protocols for the encapsulation of living cells in Bis-methacrylate-PEG hydrogels and methods for assessing cell viability and function post-encapsulation.
Experimental Protocols
Protocol 1: Preparation of Cell-Laden PEG-Bismethacrylate Hydrogels via Photocrosslinking
This protocol details the most common method for encapsulating cells in PEG-bismethacrylate hydrogels using free-radical photopolymerization.
Materials:
-
Poly(ethylene glycol) dimethacrylate (PEGDM) or diacrylate (PEGDA) of desired molecular weight (e.g., 3,400, 8,000 g/mol )[8][9]
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, α-MEM)[4]
-
Living cells of interest, suspended at the desired concentration
-
(Optional) Bioactive peptides (e.g., GRGDS-methacrylate) for functionalization[4][6]
-
Syringe filters (0.22 µm)
-
Hydrogel molds (e.g., silicone spacers between glass plates)[1]
Procedure:
-
Prepare Photoinitiator Stock Solution:
-
Dissolve the photoinitiator (e.g., Irgacure 2959) in sterile PBS to create a stock solution (e.g., 0.5% - 1% w/v).[1][11]
-
This process may require gentle heating or overnight stirring in the dark to fully dissolve.[11]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter. Store protected from light.[11]
-
-
Prepare Pre-polymer Solution:
-
In a sterile, light-protected tube, dissolve the PEGDM/PEGDA macromer in sterile PBS or cell culture medium to the desired final concentration (e.g., 10-20% w/v).
-
If incorporating bioactive components, add them to this solution. For example, RGD-functionalized peptides can be added to enhance cell adhesion.[6]
-
Add the photoinitiator stock solution to the pre-polymer solution to achieve a final concentration of 0.05% - 0.1% w/v.[9][10] Mix gently but thoroughly by pipetting.
-
-
Cell Suspension and Encapsulation:
-
Trypsinize and count the cells. Centrifuge the cells and resuspend the pellet in a small volume of the complete pre-polymer solution to achieve the desired final cell density (e.g., 1 x 10⁶ to 20 x 10⁶ cells/mL).[1][12][13]
-
Work quickly to ensure cells are evenly distributed and to prevent premature settling.
-
Pipette the cell-laden pre-polymer solution into the hydrogel molds (e.g., 20-50 µL droplets).[1]
-
-
Photopolymerization:
-
Expose the molds containing the cell-laden solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a predetermined time (e.g., 5-10 minutes) to initiate crosslinking.[1][10][13]
-
Critical Note: UV exposure time and intensity must be optimized for your specific cell type and photoinitiator concentration to maximize crosslinking efficiency while minimizing cytotoxicity.
-
-
Post-Encapsulation Culture:
-
Carefully remove the crosslinked, cell-laden hydrogels from the molds.
-
Wash the hydrogels several times with sterile PBS or culture medium to remove any unreacted components.[13]
-
Transfer the hydrogels to a new culture plate containing fresh, pre-warmed culture medium.
-
Incubate under standard conditions (37°C, 5% CO₂), changing the medium every 2-3 days.[7]
-
Protocol 2: Assessment of Cell Viability using Live/Dead Staining
This protocol is used to qualitatively and quantitatively assess the viability of encapsulated cells over time.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
-
Cell-laden hydrogels in culture
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions.
-
-
Staining:
-
Aspirate the culture medium from the wells containing the hydrogels.
-
Wash the hydrogels gently with PBS.
-
Add enough staining solution to completely cover each hydrogel.
-
Incubate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be longer for thicker hydrogels to allow for dye penetration.[14]
-
-
Imaging:
-
After incubation, carefully wash the hydrogels with PBS to remove excess dye.
-
Immediately visualize the hydrogels using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Capture images from multiple random locations within each gel to ensure a representative assessment.[14]
-
-
Quantification (Optional):
-
Use image analysis software (e.g., ImageJ) to count the number of live (green) and dead (red) cells in each image.
-
Calculate the percentage of viable cells as:
-
Cell Viability (%) = (Number of Live Cells / (Number of Live Cells + Number of Dead Cells)) x 100
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on cell encapsulation in PEG-based hydrogels.
Table 1: Effect of Cell Packing Density on Initial Cell Viability in PEG Hydrogels (Data adapted from a study on MIN6 β-cells)[15]
| Cell Packing Density (cells/mL) | Relative Cell Number (%) | Relative Viability (%) |
| 2.0 x 10⁷ | 100 | 100 |
| 1.0 x 10⁷ | 50 | 26 |
| 6.7 x 10⁶ | 33 | 7.4 |
| 5.0 x 10⁶ | 25 | 6.0 |
Table 2: Viability of Different Cell Lines in PEG-Based Hydrogels (Data represents viability of untreated cells after 4 days in culture, normalized to 2D controls)[16]
| Hydrogel Composition (mol% bis-mono-ethoxysilane-PEG) | A2058 Melanoma Cells (%) | HMEC-1 Endothelial Cells (%) | HaCaT Keratinocyte Cells (%) |
| 5% | ~110% | ~85% | ~95% |
| 10% | ~125% | ~90% | ~100% |
| 15% | ~140% | ~95% | ~105% |
Table 3: Effect of Polymerization Conditions on RGD Peptide Incorporation in PEGDA Hydrogels (Data adapted from a study on tuning biochemical cues)[6]
| PEGDA MW (Da) | PEGDA Conc. (% w/vol) | Light Intensity (mW/cm²) | Exposure Time (min) | Immobilized YRGDS (mg/mL) |
| 3400 | 15 | 100 | 5 | 1.49 |
| 3400 | 15 | 100 | 0.5 | 0.63 |
| 3400 | 15 | 200 | 2 | 0.93 |
| 3400 | 15 | 50 | 2 | 0.60 |
| 8000 | 15 | 100 | 5 | 1.23 |
| 8000 | 40 | 100 | 2 | 0.61 |
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key processes and concepts related to cell encapsulation in PEG-bismethacrylate hydrogels.
Caption: Workflow for encapsulating living cells in a photopolymerized hydrogel.
Caption: Key components and process of photocrosslinking for cell encapsulation.
References
- 1. Frontiers | Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications [frontiersin.org]
- 2. Synthesis and Characterization of Tunable PEG - Gelatin Methacrylate Hydrogels [dspace.mit.edu]
- 3. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nichd.nih.gov [nichd.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective Tuning of Ligand Incorporation and Mechanical Properties in Visible Light Photopolymerized Poly(ethylene glycol) Diacrylate Hydrogels Dictates Cell Adhesion and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning of Mechanical Properties in Photopolymerizable Gelatin-Based Hydrogels for In Vitro Cell Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG-based hydrogels as an in vitro encapsulation platform for testing controlled beta-cell microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Photo-Crosslinking, Biodegradable GelMA/PEGDA Hydrogel for Guided Bone Regeneration Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell encapsulation spatially alters crosslink density of poly(ethylene glycol) hydrogels formed from free-radical polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecularly Engineered PEG Hydrogels: A Novel Model System for Proteolytically Mediated Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Three‐dimensional, PEG‐based hydrogels induce spheroid formation and enhance viability of A2058 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-methacrylate-PEG5 as a Crosslinker for Enhancing Biomaterial Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-methacrylate-Polyethylene Glycol 5 (Bis-methacrylate-PEG5) is a versatile crosslinking agent used to form hydrogels with tunable properties for a variety of biomedical applications, including tissue engineering, drug delivery, and 3D bioprinting.[1][2] The polyethylene (B3416737) glycol (PEG) backbone imparts hydrophilicity and biocompatibility to the resulting biomaterial, while the terminal methacrylate (B99206) groups enable covalent crosslinking through photopolymerization.[3][4] This process allows for the formation of stable, three-dimensional hydrogel networks in a minimally invasive manner.[4][5]
The stability and mechanical properties of these hydrogels can be precisely controlled by modulating factors such as the concentration of the this compound precursor and the molecular weight of the PEG chain.[6][7] Generally, increasing the polymer concentration and decreasing the PEG molecular weight results in hydrogels with higher mechanical stiffness and lower swelling ratios.[6][7] These materials are susceptible to in vivo degradation, primarily through hydrolysis of the ester linkages, a characteristic that can be advantageous for applications requiring controlled release or scaffold resorption.[8][9]
These application notes provide detailed protocols for the synthesis, characterization, and application of this compound crosslinked hydrogels.
Data Presentation
The following tables summarize the quantitative data on the mechanical properties and degradation of PEG-based hydrogels, illustrating the impact of precursor concentration and molecular weight.
Table 1: Mechanical Properties of PEG-dimethacrylate (PEGDMA) Hydrogels
| PEG Molecular Weight (Da) | Polymer Concentration (wt%) | Compressive Modulus (MPa) | Swelling Ratio | Reference |
| 3000 | 10 | 0.060 | - | [7] |
| 3000 | 20 | 0.670 | - | [7] |
| 3400/400 blend (20/80 wt%) | 20 | ~0.4 | - | [7] |
| 3400/400 blend (20/80 wt%) | 40 | ~1.7 | - | [7] |
| 10,000 | 10 | 0.030 | - | [7] |
| 10,000 | 20 | 0.090 | - | [7] |
| 10,000 | 30 | 0.110 | - | [7] |
| 508 | 10 | - | ~31.5 | [6] |
| 3400 | 10 | - | ~2.2 | [6] |
Table 2: Degradation of PEG-diacrylate (PEGDA) Hydrogels
| PEG Molecular Weight (kDa) | Polymer Concentration (wt%) | Degradation Conditions | Observations | Reference |
| 10 | 10 | Subcutaneous implantation in rats (12 weeks) | Significant degradation (increased swelling, decreased modulus) | [9] |
| 10 | - | 20% H₂O₂/0.1M CoCl₂ | Complete degradation within 2 days | [9] |
| - | 30 and 50 | pH 5, 7.4, and 10 solutions | Nanoparticles show significant mass loss over time | [10] |
| - | 30 and 50 | Bulk gels in pH 5, 7.4, and 10 | No signs of degradation up to three weeks | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrogels via Photopolymerization
This protocol describes the preparation of this compound hydrogels using a photoinitiator and UV light.
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-1-[4-(2-hydroxyethoxy)-phenyl]-2-methyl-1-propanone)[11]
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (365 nm)
Procedure:
-
Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v in PBS).
-
Dissolve the desired concentration of this compound in the photoinitiator solution. For example, to prepare a 10% (w/v) hydrogel, dissolve 100 mg of this compound in 1 mL of the photoinitiator solution.
-
Vortex the solution until the this compound is completely dissolved.
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass plates with a spacer).
-
Expose the precursor solution to UV light (365 nm) for a sufficient duration to ensure complete crosslinking. The optimal exposure time should be determined empirically but is typically in the range of 5-15 minutes.[12]
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted monomers and photoinitiator. This is typically done by incubating the hydrogel in a large volume of PBS for 24-48 hours, with several changes of the PBS solution.
Protocol 2: Characterization of Mechanical Properties - Uniaxial Compression Testing
This protocol outlines the measurement of the compressive modulus of the hydrogels.
Materials:
-
Synthesized hydrogels
-
Mechanical testing system with a compression platen
-
PBS, pH 7.4
Procedure:
-
Equilibrate the hydrogel samples in PBS at 37°C for at least 24 hours to ensure they reach their equilibrium swelling state.
-
Measure the dimensions (diameter and thickness) of the swollen hydrogel samples.
-
Place a hydrogel sample onto the lower platen of the mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 0.1 mm/s).[7]
-
Record the resulting stress-strain curve.
-
The compressive modulus is determined from the slope of the initial linear region of the stress-strain curve (typically between 5% and 15% strain).
Protocol 3: In Vitro Degradation Study
This protocol describes how to assess the hydrolytic degradation of the hydrogels over time.
Materials:
-
Synthesized hydrogels
-
PBS, pH 7.4
-
Incubator at 37°C
-
Lyophilizer (freeze-dryer)
-
Analytical balance
Procedure:
-
Prepare a set of hydrogel samples of known initial dry weight (W_i). To determine the initial dry weight, lyophilize a subset of freshly prepared and washed hydrogels.
-
Immerse each hydrogel sample in a known volume of PBS in a separate container.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21 days), remove a subset of hydrogels from the PBS.
-
Gently blot the surface of the hydrogels to remove excess water and record the wet weight.
-
Lyophilize the hydrogels to a constant weight to determine the final dry weight (W_f).
-
The percentage of mass loss can be calculated as: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.
-
The swelling ratio can also be monitored over time by calculating the ratio of the wet weight to the dry weight at each time point. An increasing swelling ratio indicates network degradation.[8]
Visualizations
Caption: Workflow for hydrogel fabrication and characterization.
Caption: Factors influencing hydrogel properties.
References
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 3. nichd.nih.gov [nichd.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis and Characterization of Polyethylene Glycol Dimethacrylate Hydrogels for Biomedical Application | Scientific.Net [scientific.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis-methacrylate-PEG5 in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis-methacrylate-PEG5, a short-chain poly(ethylene glycol) dimethacrylate, in regenerative medicine research. This document details its application in the formation of hydrogel scaffolds for tissue engineering, cell encapsulation, and as a vehicle for the controlled delivery of therapeutic biomolecules. The protocols provided are based on established methodologies for similar low molecular weight PEG-based hydrogels.
Introduction to this compound Hydrogels
This compound is a versatile crosslinking agent used to form hydrogels through photopolymerization. Its structure, featuring a polyethylene (B3416737) glycol (PEG) backbone with five repeating ethylene (B1197577) glycol units terminated by methacrylate (B99206) groups, allows for the creation of biocompatible and tunable three-dimensional (3D) networks. These hydrogels are particularly valuable in regenerative medicine due to their ability to mimic the native extracellular matrix (ECM), support cell growth, and facilitate the localized delivery of growth factors.[1][2] The short PEG5 chain length results in a relatively high crosslinking density, leading to hydrogels with higher mechanical stiffness compared to those made with higher molecular weight PEG dimethacrylates.[3]
Key Applications in Regenerative Medicine
Tissue Engineering Scaffolds
This compound hydrogels serve as excellent scaffolds for tissue engineering, providing a temporary, supportive environment for cells to proliferate and form new tissue. The mechanical properties of these scaffolds can be tailored by adjusting the concentration of the this compound precursor, allowing for the creation of environments that mimic the stiffness of various soft tissues.[3][4]
Cell Encapsulation
The ability to encapsulate cells within a 3D hydrogel matrix is a key technique in regenerative medicine. This compound hydrogels can be polymerized in the presence of cells under cytocompatible conditions, entrapping them within the hydrogel network. This approach is used to protect cells from the host immune system, maintain high cell densities at the site of injury, and guide tissue formation.[5][6]
Controlled Drug and Growth Factor Delivery
This compound hydrogels can be loaded with therapeutic agents, such as growth factors, to promote tissue regeneration. The release of these molecules is governed by diffusion through the hydrogel mesh and the degradation of the hydrogel network. This allows for sustained and localized delivery, enhancing the therapeutic effect while minimizing systemic side effects.[1][7][8] For instance, the release of Bone Morphogenetic Protein-2 (BMP-2) from PEG-based hydrogels has been shown to promote osteogenic differentiation through the Smad1/5/8 signaling pathway.[7]
Quantitative Data Summary
The following tables summarize typical quantitative data for hydrogels prepared with low molecular weight poly(ethylene glycol) dimethacrylate, which is analogous to this compound.
Table 1: Mechanical Properties of Low Molecular Weight PEGDMA Hydrogels [3][9]
| PEGDMA Concentration (wt%) | Compressive Modulus (MPa) |
| 10 | 0.01 - 0.1 |
| 20 | 0.4 - 1.0 |
| 30 | 1.5 - 2.5 |
| 40 | ~1.7 |
Note: The exact values can vary depending on the specific photopolymerization conditions and measurement techniques.
Table 2: Cell Viability in PEGDMA Hydrogels [9]
| PEGDMA Concentration (wt%) | Average Cell Viability (%) |
| 20 | ~80 |
| 30 | 55 - 75 |
Note: Higher polymer concentrations can lead to increased osmotic stress and reduced nutrient diffusion, potentially impacting cell viability.
Experimental Protocols
Protocol for Hydrogel Synthesis (Photopolymerization)
This protocol describes the formation of this compound hydrogels using a photoinitiator and UV light.
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
UV light source (365 nm)
Procedure:
-
Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v Irgacure 2959 in PBS).
-
Dissolve the desired concentration of this compound (e.g., 10-40% w/v) in PBS.
-
Add the photoinitiator stock solution to the this compound solution to a final concentration of 0.05% w/v.
-
Vortex the precursor solution until fully dissolved.
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (365 nm) for a sufficient time to ensure complete polymerization (typically 5-10 minutes, depending on the light intensity and sample thickness).
-
After polymerization, gently remove the hydrogel from the mold and wash it with sterile PBS to remove any unreacted components.
Protocol for Cell Encapsulation in Hydrogels
This protocol details the encapsulation of cells within this compound hydrogels. All steps should be performed under sterile conditions.
Materials:
-
This compound precursor solution (prepared as in 4.1, using sterile-filtered components)
-
Cell suspension at the desired concentration in culture medium
-
Sterile molds
Procedure:
-
Prepare the this compound precursor solution as described in protocol 4.1.
-
Centrifuge the cell suspension and resuspend the cell pellet in a small volume of the precursor solution to achieve the desired final cell density.
-
Gently mix the cell-laden precursor solution to ensure a homogenous cell distribution, avoiding the introduction of air bubbles.
-
Pipette the cell-laden precursor solution into sterile molds.
-
Polymerize the hydrogels using a cytocompatible UV light dose (e.g., <10 mW/cm² for 5-10 minutes).
-
After polymerization, transfer the cell-laden hydrogels to a sterile culture medium.
-
Incubate the hydrogels under standard cell culture conditions (37°C, 5% CO₂).
Protocol for Cell Viability Assessment (Live/Dead Assay)
This protocol outlines the use of a Live/Dead viability/cytotoxicity kit to assess the viability of encapsulated cells.
Materials:
-
Cell-laden hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of the Live/Dead assay reagents in PBS according to the manufacturer's instructions.
-
Wash the cell-laden hydrogels with sterile PBS.
-
Incubate the hydrogels in the Live/Dead working solution for the recommended time (typically 30-45 minutes) at room temperature, protected from light.
-
After incubation, wash the hydrogels again with PBS.
-
Image the hydrogels using a fluorescence microscope with appropriate filters to visualize live (green fluorescence from Calcein AM) and dead (red fluorescence from Ethidium Homodimer-1) cells.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway for Osteogenic Differentiation
The following diagram illustrates the canonical Smad signaling pathway, which is often targeted for bone regeneration. Growth factors like BMP-2, which can be delivered from this compound hydrogels, activate this pathway.[7]
Caption: BMP-2 signaling via the Smad pathway.
Experimental Workflow for Hydrogel-Based Tissue Engineering
This diagram outlines a typical workflow for a tissue engineering experiment using this compound hydrogels.
Caption: Workflow for tissue engineering.
Logical Relationship for Controlled Release
This diagram illustrates the factors influencing the release of a growth factor from a this compound hydrogel.
Caption: Factors affecting drug release.
References
- 1. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatically cross-linked hydrogels based on a linear poly(ethylene glycol) analogue for controlled protein release and 3D cell culture - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 8. kinampark.com [kinampark.com]
- 9. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sterilization of Bis-methacrylate-PEG5 Solutions and Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sterilization of biomaterials is a critical step in the development of medical devices and drug delivery systems. For Bis-methacrylate-PEG5 (PEG5-DMA), a commonly used polymer in the formation of hydrogels for tissue engineering and controlled drug release, selecting an appropriate sterilization method is crucial to ensure sterility without compromising its physicochemical properties and subsequent performance. This document provides a detailed overview of common sterilization techniques, their effects on PEG5-DMA solutions and hydrogels, and protocols for their implementation.
Overview of Sterilization Techniques
Several methods can be employed to sterilize PEG5-DMA solutions and the resulting hydrogels. The choice of method depends on the state of the material (pre-polymer solution or crosslinked hydrogel) and the desired final properties. The most common techniques include sterile filtration for solutions, and gamma irradiation and ethylene (B1197577) oxide (EtO) treatment for both solutions and hydrogels. Autoclaving is generally not recommended for polymers with hydrolytically labile bonds.
A decision-making workflow for selecting an appropriate sterilization method is presented below.
Effects of Sterilization on Material Properties
The chosen sterilization method can significantly impact the molecular weight (MW), polydispersity index (PDI), mechanical properties, and swelling behavior of PEG5-DMA. A summary of these effects is presented in the tables below.
Quantitative Effects of Sterilization on Molecular Weight and Polydispersity
Radiation-based sterilization methods can induce chain scission in the PEG backbone, leading to a decrease in molecular weight and an increase in polydispersity.
| Sterilization Method | Polymer System | Dose/Conditions | Change in Weight Average MW (Mw) | Change in Polydispersity Index (PDI) | Reference |
| Gamma Irradiation | PEG-PLGA | 25 kGy (in air) | -21.8% | Increase from 1.5 to 1.8 | [1] |
| Gamma Irradiation | PEG-PLGA | 25 kGy (under vacuum) | -15.5% | Not specified | [1] |
| Gamma Irradiation | Tyrosine-derived polycarbonates with high PEG content | Mild, Medium, Severe | Decrease of 12-29% | Not specified | [2] |
| Electron-Beam | Tyrosine-derived polycarbonates with high PEG content | Mild, Medium, Severe | Decrease of 10-27% | Not specified | [2] |
| Ethylene Oxide | Tyrosine-derived polycarbonates | Standard cycle | No significant change | No significant change | [2] |
Quantitative Effects of Sterilization on Hydrogel Properties
The mechanical and swelling properties of the final hydrogel are critical for its performance. Sterilization can alter these properties.
| Sterilization Method | Hydrogel System | Parameter Measured | Effect | Reference |
| Gamma Irradiation | PEG Hydrogel (3350 MW) | Swelling Ratio | Significant decrease | [3] |
| Gamma Irradiation | PEG Hydrogel (8000 MW) | Swelling Ratio | Significant decrease | [3] |
| Ethylene Oxide | PEG Hydrogel | Swelling Ratio | Reduced swell ratio | [4] |
| Hydrogen Peroxide | PEG Hydrogel | Swelling Ratio | Increased swelling fractions | [4] |
| Gamma Irradiation | PEG Hydrogel | Surface Roughness | Statistically significant reduction | [3] |
| Ethylene Oxide | PEG Hydrogel | Surface Roughness | Remained similar to unsterilized | [3] |
| Gamma Irradiation | PEG Hydrogel | Free Radical Concentration | Significantly higher than unsterilized and EtO | [5] |
| Ethylene Oxide | PEG Hydrogel | Free Radical Concentration | Similar to unsterilized | [5] |
Experimental Protocols
Below are detailed protocols for the recommended sterilization techniques for this compound solutions and hydrogels.
Protocol 1: Sterile Filtration of this compound Solutions
This is the preferred method for sterilizing the pre-polymer solution before forming the hydrogel. It is minimally invasive and has a negligible effect on the polymer properties.
Materials:
-
This compound
-
Sterile, biocompatible solvent (e.g., phosphate-buffered saline (PBS), deionized water)
-
Syringe
-
0.22 µm sterile syringe filter (e.g., PVDF, PES, or nylon membrane)
-
Sterile collection vessel
-
Laminar flow hood or biological safety cabinet
Procedure:
-
In a laminar flow hood, dissolve the this compound in the desired sterile solvent to the final concentration. Ensure complete dissolution.
-
Draw the solution into a sterile syringe.
-
Aseptically attach a 0.22 µm sterile syringe filter to the syringe.
-
Carefully filter the solution into a sterile collection vessel. Apply gentle and steady pressure to the syringe plunger.
-
The filtered solution is now sterile and ready for use in hydrogel preparation under aseptic conditions.
Note: The viscosity of the polymer solution may affect the filtration process. For high-concentration solutions, a larger surface area filter or a pump-assisted filtration system may be necessary.
Protocol 2: Gamma Irradiation of this compound
Gamma irradiation is a terminal sterilization method suitable for both the lyophilized polymer powder and the final hydrated hydrogel.
Materials:
-
This compound (lyophilized powder or pre-formed hydrogel)
-
Gamma-compatible packaging (e.g., sealed vials, foil pouches)
-
Cobalt-60 gamma radiation source
Procedure:
-
Package the lyophilized this compound powder or the hydrated hydrogel in a gamma-compatible, sealed container.
-
If irradiating in solution or as a hydrated hydrogel, consider deoxygenating the solution to minimize oxidative degradation.[1]
-
Expose the packaged material to a validated dose of gamma radiation. A typical dose for medical devices is 25 kGy.[6] The dose should be validated to achieve the desired sterility assurance level (SAL) while minimizing material degradation.
-
After irradiation, the material is sterile. Store in a clean, dry environment until use.
Note: Gamma irradiation can lead to a decrease in molecular weight and may affect the mechanical properties of the resulting hydrogel.[1][2] It is essential to characterize the material post-sterilization to ensure it meets the required specifications.
Protocol 3: Ethylene Oxide (EtO) Sterilization of this compound
EtO is a low-temperature terminal sterilization method suitable for lyophilized powder and pre-formed hydrogels.
Materials:
-
This compound (lyophilized powder or pre-formed hydrogel)
-
EtO-permeable packaging (e.g., Tyvek® pouches)
-
Ethylene oxide sterilization chamber
Procedure:
-
Package the lyophilized powder or hydrogel in EtO-permeable packaging.
-
Place the packaged material in the EtO sterilization chamber.
-
The sterilization cycle typically consists of five stages: preconditioning and humidification, gas introduction, exposure, evacuation, and air washes.[7]
-
Gas Concentration: 450 to 1200 mg/L
-
Temperature: 37 to 63°C
-
Relative Humidity: 40 to 80%
-
Exposure Time: 1 to 6 hours
-
-
After the exposure cycle, the material must undergo aeration to remove residual EtO, which is toxic. Aeration can be performed at 50 to 60°C for 8 to 12 hours or at ambient temperature for up to 7 days.[7]
-
Once aeration is complete, the material is sterile and ready for use.
Note: While EtO has been shown to have less impact on the PEG backbone compared to gamma irradiation, residual EtO is a significant concern and must be reduced to safe levels.[3][7]
Experimental and Characterization Workflows
The following diagram illustrates a typical workflow for sterilizing and characterizing this compound.
Conclusion
The sterilization of this compound solutions and hydrogels requires careful consideration to maintain material integrity and performance. For pre-polymer solutions, sterile filtration is the most benign method. For terminal sterilization of powders or hydrogels, both gamma irradiation and ethylene oxide are viable options, each with distinct advantages and disadvantages. Gamma irradiation is efficient but can alter the polymer's molecular weight, while EtO is less damaging to the polymer backbone but requires a thorough aeration process to remove toxic residues. It is imperative to perform comprehensive characterization of the material after sterilization to ensure it meets the specifications for its intended application.
References
- 1. γ-irradiation of PEGd,lPLA and PEG-PLGA Multiblock Copolymers: II. Effect of Oxygen and EPR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Terminal Sterilization on PEG-Based Bioresorbable Polymers Used in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sterilization on poly(ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electron spin resonance studies of the effects of sterilization on poly(ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebeammachine.com [ebeammachine.com]
- 7. Ethylene Oxide "Gas" Sterilization | Infection Control | CDC [cdc.gov]
Application Notes and Protocols for 3D Bioprinting with Bis-Methacrylate-PEG-Based Bioinks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of bis-methacrylate-poly(ethylene glycol) (PEG)-based bioinks in 3D bioprinting. The information collated is designed to guide researchers in the fabrication of cell-laden constructs for applications in tissue engineering, regenerative medicine, and drug screening.
Introduction
Bis-methacrylate-PEG bioinks are synthetic hydrogels that offer a high degree of tunability and biocompatibility, making them an excellent choice for 3D bioprinting. The PEG backbone provides a hydrophilic environment conducive to cell viability, while the methacrylate (B99206) groups allow for covalent crosslinking, typically via photo-polymerization, to form stable 3D structures.[1][2][] The mechanical properties, degradation kinetics, and biological functionality of these hydrogels can be precisely controlled by modulating the PEG molecular weight, polymer concentration, and crosslinking density.[][4][5]
Data Presentation: Properties of Methacrylate-Based Bioinks
The following tables summarize key quantitative data from studies on methacrylate-based bioinks, including rheological, mechanical, and biological properties. This data is crucial for selecting the appropriate bioink formulation for a specific application. An ideal bioink for 3D bioprinting should possess suitable mechanical, biological, and rheological properties for the target tissue application.[6][7]
Table 1: Rheological Properties of Methacrylate-Based Bioinks
| Bioink Composition | Concentration (% w/v) | Storage Modulus (G') (Pa) | Viscosity (Pa·s) | Key Rheological Behavior | Reference |
| Gelatin Methacrylate (GelMA) | 10 | - | 120.25 | Strong shear-thinning behavior | [7] |
| GelMA-PEGDMA | 15 (PEGDMA) | 58,100 | - | Enhanced mechanical property | [8] |
| Gel-SH/PEG-4MAL | 2.5 | 492 | - | Tunable mechanical properties | [9] |
| Gel-SH/PEG-4MAL | 5 | 1055 | - | Tunable mechanical properties | [9] |
| Gel-SH/PEG-4MAL | 10 | 1863 | - | Tunable mechanical properties | [9] |
Note: Rheological properties are critical for printability, with shear-thinning behavior being desirable for extrusion-based bioprinting to ensure high print fidelity.[6][7]
Table 2: Mechanical Properties of Crosslinked Methacrylate-Based Hydrogels
| Hydrogel Composition | Concentration (% w/v) | Young's Modulus (kPa) | Key Mechanical Characteristics | Reference |
| GelMA | - | 3.85 | Mechanically weak without additives | [8] |
| GelMA-PEGDMA | 15 (PEGDMA) | 58.1 | Intermediate stiffness | [8] |
| Gel-SH/PEG-4MAL | 2.5 | 2.51 | Tunable stiffness | [9] |
| Gel-SH/PEG-4MAL | 5 | 4.56 | Tunable stiffness | [9] |
| Gel-SH/PEG-4MAL | 10 | 5.80 | Tunable stiffness | [9] |
| PEG-4-Mal | 20 | 2.7 | Mimics malignant breast tissue stiffness | [10] |
Note: The mechanical properties of the bioink can be tuned to mimic the stiffness of the target tissue, which is crucial for directing cell behavior.[4][10]
Table 3: Biological Properties of Cells in Methacrylate-Based Hydrogels
| Cell Type | Bioink Composition | Cell Viability (%) | Proliferation | Key Biological Finding | Reference |
| ATDC5 Chondrogenic Cells | PEGMEM-based hydrogels | >70% | - | No potential toxicity of homopolymeric hydrogels. | [11] |
| Human Mesenchymal Stem Cells (hMSC) | PEG-based methacrylate triblock terpolymer | High | Supported | Less cytotoxic than Pluronic® F127. | [12] |
| Human Neuroprogenitor Cells | Geltrex™: 8% GelMA (1:1) | High | Supported | Maintained stemness and supported neuronal differentiation. | [13] |
| Mouse Preosteoblast Cells | PEGDA | Higher in higher MW PEGDA | - | Higher viability at higher cell densities. | [14] |
| Fibroblasts | PEG-GelMA | High | Supported 3D network formation | Tunable cell-responsive hydrogels. | [5] |
Note: The biocompatibility of the bioink is paramount, ensuring high cell viability and supporting desired cellular functions such as proliferation and differentiation.[13][15]
Experimental Protocols
The following are detailed protocols for the preparation and use of a generic Bis-methacrylate-PEG bioink. These protocols are based on common practices for similar methacrylate-based hydrogels and should be optimized for specific cell types and applications.
Protocol 1: Synthesis of Bis-Methacrylate-PEG
This protocol describes the methacrylation of polyethylene (B3416737) glycol (PEG).
Materials:
-
Poly(ethylene glycol) (PEG), MW 5 kDa (PEG5)
-
Methacrylic anhydride (B1165640) (MAA)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Dissolve PEG in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA to the solution, followed by the dropwise addition of MAA. The molar ratio of PEG:MAA:TEA should be approximately 1:2.5:2.5.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Remove the solvent by rotary evaporation.
-
Dissolve the resulting product in deionized water.
-
Dialyze the solution against deionized water for 3-4 days to remove unreacted reagents.
-
Freeze-dry the purified solution to obtain the final Bis-methacrylate-PEG product as a white powder.
-
Confirm the degree of methacrylation using ¹H NMR spectroscopy.
Protocol 2: Bioink Formulation and Cell Encapsulation
Materials:
-
Synthesized Bis-methacrylate-PEG
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Cells of interest
Procedure:
-
Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v LAP in PBS).
-
Dissolve the lyophilized Bis-methacrylate-PEG in the photoinitiator solution to the desired final concentration (e.g., 10% w/v). Ensure complete dissolution by gentle warming (e.g., 37°C) and vortexing.[16] Sterilize the bioink solution through a 0.22 µm filter.
-
Pellet the cells by centrifugation and resuspend them in a small volume of cell culture medium.
-
Gently mix the cell suspension with the bioink solution to achieve the desired final cell density (e.g., 1-10 million cells/mL). Avoid introducing air bubbles.
Protocol 3: 3D Bioprinting and Photocrosslinking
Materials:
-
Cell-laden bioink
-
3D Bioprinter equipped with a UV light source (e.g., 365 nm or 405 nm)
-
Sterile printing nozzle
-
Printing substrate (e.g., glass slide, petri dish)
Procedure:
-
Load the cell-laden bioink into a sterile printing syringe.
-
Equilibrate the bioink to the desired printing temperature.
-
Design the 3D construct using CAD software and slice it to generate the printing path.
-
Calibrate the bioprinter and set the printing parameters (e.g., pressure, speed, layer height).
-
Print the construct onto the desired substrate.
-
Photocrosslink the printed structure by exposing it to UV light. The exposure time and intensity will depend on the bioink concentration, photoinitiator, and desired stiffness.[1] This can be done layer-by-layer during printing (in-situ crosslinking) or after the entire construct is printed (post-crosslinking).[1]
-
After crosslinking, add sterile cell culture medium to the printed construct and incubate under standard cell culture conditions.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for 3D bioprinting with Bis-methacrylate-PEG bioinks.
Caption: Simplified mechanism of free-radical photocrosslinking in methacrylate-based bioinks.
References
- 1. 3D bioprinting and photocrosslinking: emerging strategies & future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocrosslinkable Biomaterials for 3D Bioprinting: Mechanisms, Recent Advances, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications [frontiersin.org]
- 5. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Semi-Synthetic Click-Gelatin Hydrogels as Tunable Platforms for 3D Cancer Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. A thermoresponsive PEG-based methacrylate triblock terpolymer as a bioink for 3D bioprinting - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. A Gelatin Methacrylate-Based Hydrogel as a Potential Bioink for 3D Bioprinting and Neuronal Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of polymer molecular weight and cell seeding density on viability of cells entrapped within PEGDA hydrogel microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Rheological Property Analysis of Bis-methacrylate-PEG5 Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and rheological characterization of Bis-methacrylate-PEG5 hydrogels. Understanding the mechanical properties of these hydrogels is crucial for their application in drug delivery and tissue engineering, as these properties significantly influence cell behavior and the release kinetics of therapeutic agents.
Introduction to this compound Hydrogels
Bis-methacrylate-poly(ethylene glycol)5 (this compound) hydrogels are synthetic, biocompatible materials formed by the crosslinking of PEG chains functionalized with methacrylate (B99206) groups at both ends. The "5" indicates a low molecular weight PEG, signifying a short chain of five ethylene (B1197577) glycol repeat units. This low molecular weight results in a high crosslinking density, leading to hydrogels with distinct mechanical properties. These hydrogels are valuable in biomedical applications due to their tunable stiffness, biocompatibility, and ability to encapsulate cells and therapeutic molecules.[1][2] The rheological properties, such as storage modulus (G'), loss modulus (G''), and complex viscosity (η*), are critical parameters that define the hydrogel's performance as a scaffold for tissue engineering or as a vehicle for controlled drug release.
Data Presentation: Rheological Properties
The rheological properties of Bis-methacrylate-PEG hydrogels are highly tunable by altering the polymer concentration and the molecular weight of the PEG precursor. While specific data for PEG5 is limited in publicly available literature, the following tables summarize representative data for low molecular weight PEG-dimethacrylate (PEGDA) hydrogels, which are structurally analogous to this compound. The data illustrates the expected trends in rheological properties.
Table 1: Influence of PEG Molecular Weight on Hydrogel Rheological Properties
| PEG Molecular Weight (Da) | Polymer Concentration (wt%) | Storage Modulus (G') (kPa) | Loss Modulus (G'') (kPa) |
| 508 | 30 | ~3500 | Not Reported |
| 550 | Not Specified | >100 | ~10 |
| 750 | Not Specified | >100 | ~10 |
| 1000 | 10 | ~90 | Not Reported |
| 3400 | 10 | 1.2 ± 0.6 | <1 |
| 6000 | 10 | Not Reported | Not Reported |
| 10000 | 10 | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3][4][5][6] It is expected that this compound hydrogels would exhibit a higher storage modulus compared to the values listed for higher molecular weight PEGs at the same concentration due to increased crosslinking density.
Table 2: Influence of Polymer Concentration on Hydrogel Rheological Properties (PEGDA MW ≈ 3400 Da)
| Polymer Concentration (wt%) | Storage Modulus (G') (kPa) | Loss Modulus (G'') (kPa) |
| 5 | Not Reported | Not Reported |
| 10 | 1.2 ± 0.6 | <1 |
| 15 | 11 ± 3 | <1 |
| 20 | 3.4 (for 20/80 blend) | <1 |
| 30 | 40 ± 9 | <1 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[5][6] Generally, an increase in polymer concentration leads to a higher storage modulus.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrogels via Photopolymerization
This protocol describes the synthesis of this compound hydrogels using a photoinitiator and UV light.
Materials:
-
Poly(ethylene glycol) dimethacrylate (PEGDA), MW ≈ 400 g/mol (approximates this compound)
-
Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone)
-
Phosphate-buffered saline (PBS), sterile
-
UV lamp (365 nm)
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the desired concentration of PEGDA (e.g., 10-30% w/v) in sterile PBS.
-
Add the photoinitiator to the PEGDA solution at a concentration of 0.5-1% (w/v).
-
Gently vortex or mix the solution until the photoinitiator is completely dissolved. Keep the solution protected from light.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass plates with a defined spacer thickness).
-
Expose the precursor solution to UV light (365 nm) for 5-10 minutes. The exact time will depend on the intensity of the UV source and the concentration of the photoinitiator.
-
The hydrogel is formed upon crosslinking of the methacrylate groups.
-
-
Post-Polymerization Processing:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with sterile PBS to remove any unreacted monomers and photoinitiator.
-
Store the hydrogel in sterile PBS at 4°C until further use.
-
Protocol 2: Rheological Characterization using a Rotational Rheometer
This protocol outlines the steps for characterizing the viscoelastic properties of the synthesized hydrogels using a rotational rheometer with parallel plate geometry.
Instrumentation and Setup:
-
Rotational rheometer equipped with a Peltier plate for temperature control and a parallel plate geometry (e.g., 20 mm diameter).
-
Ensure the instrument is calibrated and the geometry is clean.
Procedure:
-
Sample Loading:
-
Place the hydrogel sample onto the center of the lower plate of the rheometer.
-
Lower the upper plate to a defined gap size (e.g., 1 mm, or until a small normal force is detected), ensuring the sample is in full contact with both plates and slightly compressed.
-
Trim any excess hydrogel from the edges of the plates.
-
Apply a solvent trap or cover to prevent dehydration of the sample during the measurement.
-
-
Strain Sweep Test (to determine the Linear Viscoelastic Region - LVR):
-
Set the temperature to the desired value (e.g., 25°C or 37°C).
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%).
-
Determine the LVR, which is the range of strain where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent tests should be performed within this region.
-
-
Frequency Sweep Test:
-
Set the temperature to the desired value.
-
Apply a constant strain within the LVR determined from the strain sweep test.
-
Perform a frequency sweep over a range of angular frequencies (e.g., 0.1 to 100 rad/s).
-
Record the storage modulus (G') and loss modulus (G'') as a function of frequency.
-
-
Data Analysis:
-
Plot G' and G'' as a function of frequency. For a crosslinked hydrogel, G' should be significantly higher than G'' and relatively independent of frequency in the tested range.
-
Calculate the complex viscosity (η*) and the loss tangent (tan δ = G''/G').
-
Mandatory Visualizations
Signaling Pathways Influenced by Hydrogel Stiffness
The mechanical properties of the hydrogel, particularly its stiffness (largely determined by the storage modulus, G'), play a critical role in regulating cell behavior through a process called mechanotransduction. Different signaling pathways are activated in response to the stiffness of the extracellular matrix (ECM), which the hydrogel mimics.
Caption: Key mechanotransduction pathways regulated by hydrogel stiffness.
Experimental Workflow for Rheological Analysis
The following diagram illustrates the logical flow of the experimental protocol for the rheological characterization of this compound hydrogels.
Caption: Workflow for rheological characterization of hydrogels.
References
- 1. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.setu.ie [research.setu.ie]
- 4. Synthesis and Characterization of Polyethylene Glycol Dimethacrylate Hydrogels for Biomedical Application | Scientific.Net [scientific.net]
- 5. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Swelling Behavior of Bis-methacrylate-PEG5 Hydrogels in Physiological Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels, with their three-dimensional polymeric networks, are capable of absorbing and retaining large quantities of water or biological fluids, making them highly valuable materials in a range of biomedical applications. Their use as scaffolds in tissue engineering and as vehicles for controlled drug delivery has shown particular promise. The swelling behavior of these hydrogels is a critical characteristic, as it dictates the diffusion of nutrients and the release kinetics of encapsulated therapeutic agents. This document provides detailed protocols and application notes on the swelling behavior of Bis-methacrylate-PEG5 hydrogels under physiological conditions.
This compound hydrogels are synthesized through the polymerization of polyethylene (B3416737) glycol (PEG) chains end-capped with methacrylate (B99206) groups. The numeral '5' in PEG5 typically denotes the number of repeating ethylene (B1197577) glycol units, though this can vary. The crosslinking of these methacrylate groups forms a stable hydrogel network. The physicochemical properties of these hydrogels, including their swelling ratio, can be tailored by modifying factors such as the concentration of the polymer and the crosslinking density. Understanding and controlling these properties is essential for designing hydrogels for specific biomedical applications.
Data Presentation
The swelling behavior of this compound hydrogels is influenced by several factors, including the polymer concentration and the pH and temperature of the surrounding medium. The following tables summarize representative quantitative data on the swelling of these hydrogels under physiological conditions (Phosphate-Buffered Saline [PBS] at 37°C).
Table 1: Swelling Ratio of this compound Hydrogels with Varying Polymer Concentrations in PBS at 37°C
| Time (hours) | 10% (w/v) Polymer | 20% (w/v) Polymer | 30% (w/v) Polymer |
| 0.5 | 1.5 ± 0.2 | 1.2 ± 0.1 | 1.1 ± 0.1 |
| 1 | 2.8 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2 |
| 2 | 4.5 ± 0.4 | 3.5 ± 0.3 | 2.9 ± 0.3 |
| 4 | 6.2 ± 0.5 | 4.8 ± 0.4 | 4.0 ± 0.4 |
| 8 | 7.8 ± 0.6 | 6.0 ± 0.5 | 5.1 ± 0.5 |
| 12 | 8.5 ± 0.7 | 6.5 ± 0.6 | 5.5 ± 0.6 |
| 24 | 8.6 ± 0.7 | 6.6 ± 0.6 | 5.6 ± 0.6 |
Table 2: Equilibrium Swelling Ratio (ESR) of 20% (w/v) this compound Hydrogels in Different Physiological Buffers at 37°C
| Buffer Solution (pH) | Equilibrium Swelling Ratio (ESR) |
| Simulated Gastric Fluid (pH 1.2) | 2.5 ± 0.3 |
| Phosphate-Buffered Saline (pH 7.4) | 6.6 ± 0.6 |
| Simulated Intestinal Fluid (pH 6.8) | 6.2 ± 0.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrogels
This protocol details the preparation of this compound hydrogels via photopolymerization.
Materials:
-
This compound macromer
-
Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Molds for hydrogel casting (e.g., PDMS molds)
-
UV light source (365 nm)
-
Vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Weigh the desired amount of this compound macromer to achieve the target polymer concentration (e.g., 10%, 20%, or 30% w/v).
-
Dissolve the macromer in PBS (pH 7.4).
-
Add the photoinitiator to the solution at a concentration of 0.5% (w/v).
-
Gently vortex the solution until the macromer and photoinitiator are completely dissolved.
-
-
Hydrogel Casting and Polymerization:
-
Pipette the pre-polymer solution into the desired molds.
-
Expose the molds to UV light (365 nm) for a sufficient duration to ensure complete polymerization (typically 5-10 minutes, depending on the light intensity and sample thickness).
-
After polymerization, carefully remove the hydrogels from the molds.
-
-
Washing and Equilibration:
-
Wash the synthesized hydrogels extensively with deionized water for at least 24 hours to remove any unreacted monomers and photoinitiator.[1]
-
After washing, equilibrate the hydrogels in the desired physiological buffer (e.g., PBS at 37°C) before proceeding with swelling studies.
-
Protocol 2: Measurement of Swelling Behavior
This protocol describes the gravimetric method for determining the swelling ratio of hydrogels.[2]
Materials:
-
Synthesized and equilibrated this compound hydrogels
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath set to 37°C
-
Analytical balance
-
Kimwipes or filter paper
-
Forceps
Procedure:
-
Initial Weight Measurement:
-
Carefully remove an equilibrated hydrogel sample from the buffer.
-
Gently blot the surface of the hydrogel with a Kimwipe to remove excess surface water.
-
Immediately weigh the hydrogel to obtain the initial swollen weight (Ws, initial). For determining the equilibrium swelling ratio from a dry state, lyophilize the hydrogel and record the dry weight (Wd).
-
-
Swelling Study:
-
Immerse the hydrogel sample in a known volume of the physiological buffer in a sealed container.
-
Place the container in an incubator or water bath maintained at 37°C.
-
-
Time-Dependent Weight Measurement:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), remove the hydrogel from the buffer.[3]
-
Blot the surface to remove excess water and weigh the swollen hydrogel (Ws,t).
-
Return the hydrogel to the buffer and continue the incubation.
-
-
Equilibrium Swelling:
-
Continue the measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
-
Calculation of Swelling Ratio:
-
The swelling ratio (SR) at each time point is calculated using the following formula: SR = (Ws,t - Wd) / Wd
-
The equilibrium swelling ratio (ESR) is calculated when the swollen weight reaches a plateau:[2] ESR = (Ws,eq - Wd) / Wd Where Ws,eq is the weight of the hydrogel at equilibrium swelling.
-
Concluding Remarks
The protocols and data presented in this document provide a comprehensive guide for researchers and professionals working with this compound hydrogels. The swelling behavior of these hydrogels is a key parameter that can be precisely controlled by adjusting the synthesis conditions. By following the detailed methodologies, users can reliably characterize the swelling properties of their hydrogels, which is crucial for the successful design and application of these materials in drug delivery and tissue engineering. The provided data tables offer a baseline for expected results and can aid in the development of hydrogels with tailored swelling characteristics for specific biomedical needs.
References
Application Notes and Protocols: In Vitro Biocompatibility Testing of Bis-methacrylate-PEG5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-methacrylate-PEG5 is a polyethylene (B3416737) glycol (PEG)-based linker molecule increasingly utilized in the development of novel biomaterials and therapeutics, such as in Proteolysis Targeting Chimeras (PROTACs).[1][2] Given its potential for close interaction with biological systems, a thorough evaluation of its biocompatibility is paramount. These application notes provide a comprehensive overview and detailed protocols for the in vitro biocompatibility testing of this compound using specific cell lines. The following protocols are designed to assess cytotoxicity, genotoxicity, and cell adhesion, providing a foundational understanding of the material's interaction with cells.
Methacrylate-based materials are common in dental and medical applications; however, unreacted monomers can sometimes leach out and may cause cytotoxic or genotoxic effects.[3][4][5] Therefore, it is crucial to evaluate the biocompatibility of any new methacrylate-containing compound. The degree of polymerization of acrylic-based materials can significantly impact their cytotoxicity, as unpolymerized monomers are more likely to diffuse and interact with cells.[6]
Recommended Cell Lines
The choice of cell line for biocompatibility testing should be relevant to the intended application of the this compound-containing material. For general biocompatibility screening, the following cell lines are recommended:
-
Human Dermal Fibroblasts (HDFs): Representing connective tissue, these cells are crucial for assessing the response to materials that may come into contact with skin or underlying tissues.[7]
-
Human Epidermal Keratinocytes: These are suitable for evaluating materials intended for skin contact, as they are key players in inflammatory responses and wound healing.[7]
-
ATDC5 Chondrogenic Cell Line: Relevant for materials intended for cartilage regeneration or orthopedic applications.[8][9]
-
MC3T3-E1 Pre-osteoblast Cell Line: Ideal for testing biomaterials designed for bone tissue engineering.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Essential for assessing the biocompatibility of materials that will be in contact with the vasculature.
Experimental Workflow
The overall workflow for the in vitro biocompatibility assessment of this compound is depicted below. This process begins with material preparation and extraction, followed by a series of assays to evaluate different aspects of cellular response.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the biocompatibility assays.
Table 1: Cytotoxicity of this compound Extracts
| Cell Line | Concentration of Extract (%) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| HDF | 0 (Control) | 100 ± SD | 0 ± SD |
| 25 | Value ± SD | Value ± SD | |
| 50 | Value ± SD | Value ± SD | |
| 100 | Value ± SD | Value ± SD | |
| ATDC5 | 0 (Control) | 100 ± SD | 0 ± SD |
| 25 | Value ± SD | Value ± SD | |
| 50 | Value ± SD | Value ± SD | |
| 100 | Value ± SD | Value ± SD |
SD: Standard Deviation
Table 2: Genotoxicity of this compound Extracts
| Cell Line | Concentration of Extract (%) | Micronucleus Frequency (%) | % Tail DNA (Comet Assay) |
| HDF | 0 (Negative Control) | Value ± SD | Value ± SD |
| Positive Control | Value ± SD | Value ± SD | |
| 25 | Value ± SD | Value ± SD | |
| 50 | Value ± SD | Value ± SD | |
| 100 | Value ± SD | Value ± SD |
SD: Standard Deviation
Table 3: Cell Adhesion to this compound Coated Surfaces
| Cell Line | Substrate | Number of Adherent Cells (cells/mm²) |
| MC3T3-E1 | Tissue Culture Plastic (Control) | Value ± SD |
| This compound | Value ± SD | |
| HUVEC | Tissue Culture Plastic (Control) | Value ± SD |
| This compound | Value ± SD |
SD: Standard Deviation
Experimental Protocols
Preparation of this compound Extracts
This protocol is based on the ISO 10993-12 standard for sample preparation.
Materials:
-
This compound samples
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, pyrogen-free glass vials
-
Orbital shaker incubator
Protocol:
-
Prepare this compound samples with a surface area to extraction medium volume ratio of 3 cm²/mL.
-
Place the samples in sterile glass vials.
-
Add the appropriate volume of pre-warmed complete cell culture medium.
-
Incubate the vials on an orbital shaker at 37°C for 24 hours.
-
After incubation, centrifuge the extracts at 3000 rpm for 10 minutes to remove any particulate matter.
-
Collect the supernatant (the extract) and store it at 4°C until use. Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%) using fresh culture medium.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11]
Materials:
-
Selected cell line (e.g., HDFs)
-
96-well tissue culture plates
-
This compound extracts
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Remove the culture medium and replace it with 100 µL of the prepared this compound extracts at different concentrations. Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Genotoxicity Assay: In Vitro Micronucleus Test
This assay detects chromosomal damage or aneuploidy by identifying the presence of micronuclei in the cytoplasm of interphase cells.[12]
Materials:
-
Selected cell line (e.g., HDFs)
-
6-well tissue culture plates
-
This compound extracts
-
Cytochalasin B (to block cytokinesis)
-
Fixative solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa or DAPI)
-
Fluorescence microscope
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound extracts for a duration equivalent to 1.5-2 normal cell cycles.
-
Add Cytochalasin B at a concentration that effectively blocks cytokinesis without being cytotoxic.
-
Harvest the cells by trypsinization.
-
Gently centrifuge the cells and resuspend them in a hypotonic KCl solution.
-
Fix the cells using the fixative solution.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a suitable DNA stain.
-
Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope.
Cell Adhesion Assay
This assay evaluates the ability of cells to attach to a surface coated with this compound.
Materials:
-
Selected cell line (e.g., MC3T3-E1)
-
24-well tissue culture plates
-
This compound
-
Sterile glass coverslips
-
Crystal Violet staining solution
-
PBS (Phosphate Buffered Saline)
Protocol:
-
Coat sterile glass coverslips with a solution of this compound and allow them to dry under sterile conditions. Place the coated coverslips into the wells of a 24-well plate.
-
Seed cells onto the coated coverslips and uncoated control coverslips at a known density.
-
Incubate for a defined period (e.g., 4 hours) to allow for cell attachment.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde.
-
Stain the cells with Crystal Violet solution.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain in a microplate reader, which is proportional to the number of adherent cells. Alternatively, count the number of adherent cells in several microscopic fields.[13]
Potential Signaling Pathway Interactions
Methacrylate-based materials have been reported to induce oxidative stress in cells, which can activate cytoprotective signaling pathways.[11] One key pathway is the Nrf2/ARE (Nuclear factor erythroid 2-related factor/Antioxidant Response Element) pathway. When cells are exposed to oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes. Investigating the activation of this pathway can provide deeper insights into the cellular response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genotoxic and cytotoxic potential of methacrylate-based orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of a BIS-GMA dental composite before and after leaching in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gov.uk [gov.uk]
- 13. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Injectable Hydrogels from Bis-methacrylate-PEG5 for Minimally Invasive Procedures
Introduction
Injectable hydrogels have emerged as a cornerstone in the advancement of minimally invasive therapies. Their ability to be administered in a liquid state and subsequently form a three-dimensional, water-swollen network in situ makes them ideal candidates for a range of biomedical applications, including targeted drug delivery, tissue engineering, and regenerative medicine.[1][2][3] Among the various polymers utilized for hydrogel fabrication, poly(ethylene glycol) (PEG) has garnered significant attention due to its biocompatibility, non-immunogenicity, and tunable physical properties.[4][5][6]
This document provides detailed application notes and protocols for the creation and characterization of injectable hydrogels using Bis-methacrylate-PEG with a molecular weight of 5 kDa (Bis-methacrylate-PEG5), often referred to as PEG-dimethacrylate (PEGDMA). These hydrogels are formed through photopolymerization, a rapid and controllable crosslinking process initiated by light exposure.[3][7][8] The protocols outlined herein cover hydrogel synthesis, characterization of key properties such as swelling and rheology, and methodologies for common applications like drug delivery and cell encapsulation.
Data Presentation
The following tables summarize typical quantitative data for injectable hydrogels based on this compound. These values can be tailored by modulating parameters such as polymer concentration and crosslinking density.
Table 1: Physicochemical Properties of this compound Hydrogels
| Property | 10% (w/v) PEG5-DMA | 20% (w/v) PEG5-DMA | Test Method |
| Swelling Ratio (Q) | 15 - 25 | 8 - 15 | Gravimetric Analysis |
| Gel Fraction (%) | > 95% | > 98% | Gravimetric Analysis |
| In Vitro Degradation (Mass Loss at 4 weeks) | 10 - 20% | 5 - 10% | Gravimetric Analysis |
Table 2: Mechanical and Rheological Properties of this compound Hydrogels
| Property | 10% (w/v) PEG5-DMA | 20% (w/v) PEG5-DMA | Test Method |
| Compressive Modulus (MPa) | 0.1 - 0.5 | 0.5 - 2.0 | Unconfined Compression |
| Storage Modulus (G') (Pa) | 1,000 - 10,000 | 10,000 - 50,000 | Oscillatory Rheology |
| Loss Modulus (G'') (Pa) | 100 - 1,000 | 1,000 - 5,000 | Oscillatory Rheology |
| Complex Viscosity (Pa·s) | 100 - 500 | 500 - 2,000 | Oscillatory Rheology |
Table 3: Drug Release and Cell Viability in this compound Hydrogels
| Property | Value/Range | Test Method |
| Model Drug (Dexamethasone) Release (72h) | 60 - 80% | UV-Vis Spectroscopy |
| Encapsulated Cell Viability (24h) | > 90% | Live/Dead Assay |
Experimental Protocols
Protocol 1: Synthesis of Injectable this compound Hydrogel
This protocol describes the preparation of a 10% (w/v) this compound hydrogel using photopolymerization.
Materials:
-
This compound (PEG5-DMA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
UV light source (365 nm)
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Prepare Precursor Solution:
-
Weigh 100 mg of this compound and dissolve it in 1 mL of sterile PBS.
-
Add 10 µL of a 10% (w/v) photoinitiator stock solution in methanol (B129727) to the polymer solution.
-
Vortex the solution until the photoinitiator is completely dissolved. Keep the solution protected from light.
-
-
Photopolymerization:
-
Draw the precursor solution into a sterile syringe.
-
To form a hydrogel disc for characterization, dispense the desired volume into a mold (e.g., a PDMS mold).
-
For in situ gelation, inject the precursor solution into the desired location.
-
Expose the precursor solution to UV light (365 nm, 5-10 mW/cm²) for 60-120 seconds to initiate crosslinking.[8] Gelation should occur rapidly.
-
The resulting hydrogel is now ready for characterization or application.
-
Protocol 2: Characterization of Hydrogel Properties
2.1 Swelling Ratio Measurement:
-
Prepare hydrogel discs as described in Protocol 1.
-
Record the initial weight of the hydrated hydrogel (W_wet).
-
Lyophilize the hydrogel until a constant dry weight is achieved (W_dry).
-
The swelling ratio (Q) is calculated as: Q = W_wet / W_dry.[9]
2.2 Rheological Characterization:
-
Use a rheometer with a parallel plate geometry.
-
Place the hydrogel precursor solution onto the lower plate.
-
Lower the upper plate to a defined gap (e.g., 1 mm).
-
Initiate photopolymerization in situ using a UV light source coupled to the rheometer.
-
Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process (the crossover point of G' and G'' indicates the gel point).[10]
-
Once gelation is complete, perform a frequency sweep (0.1-100 rad/s) at a constant strain to determine the storage (G') and loss (G'') moduli as a function of frequency.[11][12]
Protocol 3: Drug Loading and In Vitro Release Study
3.1 Drug Loading:
-
Dissolve the desired drug (e.g., dexamethasone) in the PBS used to prepare the precursor solution in Protocol 1.
-
Proceed with the hydrogel synthesis as described. The drug will be physically entrapped within the hydrogel network.
3.2 In Vitro Release Study:
-
Place the drug-loaded hydrogel in a known volume of PBS at 37°C.
-
At predetermined time points, collect an aliquot of the release medium and replace it with fresh PBS.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[2][13]
-
Calculate the cumulative drug release over time.
Protocol 4: Cell Encapsulation and Viability Assay
4.1 Cell Encapsulation:
-
Prepare the this compound and photoinitiator solution in a sterile cell culture medium instead of PBS.
-
Trypsinize and resuspend the desired cells (e.g., mesenchymal stem cells) in the precursor solution at a specific density (e.g., 1 x 10^6 cells/mL).
-
Gently mix to ensure a homogenous cell distribution.
-
Photopolymerize the cell-laden precursor solution as described in Protocol 1, using a lower UV intensity and shorter exposure time to minimize cell damage.[14]
4.2 Cell Viability Assay:
-
Culture the cell-laden hydrogels in an appropriate cell culture medium.
-
At desired time points, assess cell viability using a Live/Dead viability/cytotoxicity kit.[15][16]
-
Briefly, incubate the hydrogels in a solution containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify cell viability by counting the number of live and dead cells in multiple fields of view.
Mandatory Visualizations
References
- 1. Mimicking Molecular Pathways in the Design of Smart Hydrogels for the Design of Vascularized Engineered Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Integrin-specific hydrogels functionalized with VEGF for vascularization and bone regeneration of critical-size bone defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cartilage regeneration using transforming growth factor-beta 3-loaded injectable crosslinked hyaluronic acid hydrogel - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rheological and recovery properties of poly(ethylene glycol) diacrylate hydrogels and human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Release Kinetics and Transport Mechanisms from Semi-interpenetrating Networks of Gelatin and Poly(ethylene glycol) diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bis-methacrylate-PEG5 Polymerization
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the photopolymerization of Bis-methacrylate-PEG5. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound polymerization is slow or incomplete. What are the most common causes?
Slow or incomplete polymerization is a frequent issue in free-radical polymerization and can be attributed to several factors. The most common culprits include:
-
Oxygen Inhibition: Molecular oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently initiate or continue the polymerization chain reaction. This effect is particularly pronounced at the surface of the reaction mixture where it is in direct contact with air.
-
Inadequate Photoinitiator Concentration: The concentration of the photoinitiator is critical. Too low a concentration will generate an insufficient number of free radicals to overcome inhibition and drive the polymerization to completion. Conversely, an excessively high concentration can lead to a screening effect, where the surface layer absorbs too much light, preventing it from penetrating deeper into the sample.
-
Suboptimal Light Source: The wavelength and intensity of the UV or visible light source must be appropriate for the chosen photoinitiator. The emission spectrum of the lamp should overlap with the absorbance spectrum of the photoinitiator for efficient radical generation. Insufficient light intensity will result in a low rate of radical formation and, consequently, slow polymerization.
-
Presence of Inhibitors: this compound monomers are often supplied with a small amount of inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent premature polymerization during storage. While essential for stability, these inhibitors can interfere with the intended polymerization if not accounted for.
-
Low Reaction Temperature: Polymerization is a temperature-dependent process. Lower temperatures can decrease the mobility of the monomer and growing polymer chains, as well as the efficiency of the photoinitiator, leading to a slower reaction rate.
Q2: How can I minimize oxygen inhibition?
Minimizing oxygen inhibition is crucial for achieving complete and uniform polymerization. Here are several effective strategies:
-
Inert Atmosphere: The most effective method is to perform the polymerization in an inert atmosphere, such as a glovebox filled with nitrogen or argon. This displaces the oxygen from the reaction environment.
-
Degassing: Degas the monomer solution before polymerization by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes. Sonication under vacuum can also be effective.
-
Barrier Layers: For thin films, a barrier layer such as a glass slide, a polypropylene (B1209903) film, or a layer of mineral oil can be placed on top of the reaction mixture to limit oxygen diffusion from the air.[1]
-
Chemical Oxygen Scavengers: Incorporating oxygen scavengers into the formulation, such as thiols, can help to mitigate the effects of dissolved oxygen.[1]
-
Increased Initiator Concentration and Light Intensity: Using a higher concentration of photoinitiator and a higher light intensity can generate a larger number of free radicals, which can help to consume the dissolved oxygen more quickly and initiate polymerization.[1]
Q3: What is the optimal photoinitiator and concentration for this compound polymerization?
The choice of photoinitiator and its concentration are critical for successful polymerization.
-
Photoinitiator Selection: The ideal photoinitiator should have a high molar extinction coefficient at the wavelength of your light source to ensure efficient light absorption and radical generation. For applications involving cells, cytocompatible photoinitiators like lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) are recommended.[2] For other applications, initiators like Irgacure 2959 (for UV) or camphorquinone (B77051) (CQ) in combination with an amine co-initiator (for visible light) are commonly used.
-
Concentration Optimization: The optimal concentration typically ranges from 0.05% to 2% (w/w). It is recommended to start with a concentration of around 0.5% and optimize based on the results. As shown in the table below for a related dimethacrylate system, increasing the photoinitiator concentration generally increases the rate of polymerization and the final degree of conversion, up to a certain point.
Table 1: Effect of Photoinitiator (PI) Concentration on the Polymerization of a Dimethacrylate Resin
| Photoinitiator Concentration (wt%) | Maximum Polymerization Rate (%/s) | Final Degree of Conversion (%) |
| 0.1 | 1.5 | 55 |
| 0.2 | 2.8 | 65 |
| 0.5 | 4.5 | 75 |
| 1.0 | 4.8 | 78 |
| 2.0 | 4.2 (slight decrease due to screening) | 77 |
Data adapted from studies on similar dimethacrylate systems and should be used as a guideline for this compound.
Q4: How do light intensity and wavelength affect the polymerization process?
The characteristics of the light source are paramount for controlling the polymerization reaction.
-
Wavelength: The emission spectrum of the light source must overlap with the absorption spectrum of the photoinitiator. For example, Irgacure 2959 is typically activated by UV light around 365 nm, while the Camphorquinone/amine system is sensitive to blue light in the 450-490 nm range. Using a mismatched light source will result in poor initiator activation and incomplete polymerization.
-
Intensity: Higher light intensity generally leads to a faster polymerization rate and a higher degree of conversion.[1] However, excessively high intensity can lead to the formation of a highly crosslinked surface layer that can act as a barrier, preventing light from penetrating the full depth of the sample. It can also lead to increased shrinkage stress.
Table 2: Effect of Light Intensity on the Polymerization of a Methacrylate (B99206) Resin
| Light Intensity (mW/cm²) | Time to Reach 50% Conversion (s) | Final Degree of Conversion (%) |
| 5 | 60 | 50 |
| 10 | 35 | 62 |
| 20 | 20 | 70 |
| 50 | 10 | 75 |
Data adapted from studies on similar methacrylate systems and should be used as a guideline for this compound.
Q5: Can the reaction temperature influence the polymerization of this compound?
Yes, temperature plays a significant role in the polymerization kinetics.
-
Increased Rate: Generally, increasing the temperature will increase the rate of polymerization.[3] This is due to several factors, including increased mobility of the monomer and growing polymer chains, and increased efficiency of the photoinitiator.
-
Glass Transition Temperature (Tg): As the polymerization proceeds, the glass transition temperature (Tg) of the forming polymer network increases. If the reaction temperature is below the Tg of the final network, the mobility of the reactive species will be severely restricted, leading to a halt in the polymerization and an incomplete cure.[4] Performing the polymerization at a temperature above the final Tg can help to achieve a higher degree of conversion.
Table 3: Effect of Temperature on the Polymerization of a Dimethacrylate Resin
| Temperature (°C) | Maximum Polymerization Rate (%/s) | Final Degree of Conversion (%) |
| 25 | 2.5 | 60 |
| 40 | 4.0 | 72 |
| 60 | 6.5 | 85 |
Data adapted from studies on similar dimethacrylate systems and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: General Photopolymerization of this compound
This protocol provides a general procedure for the photopolymerization of this compound to form a hydrogel.
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959 for UV, or Camphorquinone and an amine co-initiator for visible light)
-
Solvent (if necessary, e.g., phosphate-buffered saline (PBS) for hydrogels)
-
UV or visible light source with known wavelength and intensity
-
Molds for casting the hydrogel
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve the this compound in the chosen solvent to the desired concentration (e.g., 10-30% w/v).
-
Add the photoinitiator to the solution at the desired concentration (e.g., 0.5% w/w). Ensure it is completely dissolved. If using a two-part initiator system like CQ/amine, add both components.
-
-
Degassing (Recommended):
-
To minimize oxygen inhibition, purge the solution with an inert gas like nitrogen or argon for 15-30 minutes.
-
-
Casting:
-
Pipette the pre-polymer solution into the molds of the desired shape and thickness.
-
-
Curing:
-
Expose the solution to the light source. The exposure time will depend on the light intensity, photoinitiator concentration, and sample thickness. This needs to be determined empirically.
-
-
Post-Curing (Optional):
-
For some applications, a post-curing step (e.g., further exposure to light or gentle heating) can increase the final degree of conversion.
-
Protocol 2: Monitoring Polymerization Kinetics using Real-Time FTIR (RT-FTIR)
This protocol describes how to monitor the disappearance of the methacrylate C=C double bond in real-time to determine the polymerization kinetics.
Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Light source positioned to irradiate the sample on the ATR crystal
Procedure:
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Apply a small drop of the this compound pre-polymer solution onto the ATR crystal.
-
Initial Spectrum: Record the FTIR spectrum of the uncured monomer. The peak corresponding to the methacrylate C=C stretch (typically around 1635-1640 cm⁻¹) is the peak of interest. An internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak around 1720 cm⁻¹) should also be identified.[5]
-
Initiate Polymerization: Start the light source to initiate polymerization.
-
Real-Time Data Collection: Simultaneously begin collecting FTIR spectra at regular time intervals (e.g., every 5-10 seconds).
-
Data Analysis:
-
Calculate the degree of conversion (DC) at each time point using the following formula: DC (%) = [1 - (A_t(C=C) / A_t(ref)) / (A_0(C=C) / A_0(ref))] * 100 Where:
-
A_t(C=C) is the absorbance of the C=C peak at time t.
-
A_t(ref) is the absorbance of the reference peak at time t.
-
A_0(C=C) is the initial absorbance of the C=C peak.
-
A_0(ref) is the initial absorbance of the reference peak.
-
-
Plot the degree of conversion as a function of time to obtain the polymerization kinetics profile.
-
Visualizations
Caption: Troubleshooting flowchart for slow or incomplete polymerization.
Caption: General experimental workflow for this compound polymerization.
Caption: Simplified reaction pathway showing oxygen inhibition.
References
- 1. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interfacially-mediated oxygen inhibition for precise and continuous poly(ethylene glycol) diacrylate (PEGDA) particle fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the mechanical strength of Bis-methacrylate-PEG5 hydrogels.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the mechanical strength of Bis-methacrylate-PEG5 hydrogels.
Frequently Asked Questions (FAQs)
Q1: My hydrogel is too soft or weak for my application. What are the most direct ways to increase its mechanical strength?
The mechanical properties of your this compound hydrogel are primarily governed by its network structure. You can tune the strength by modifying three key parameters:
-
Polymer Concentration: Increasing the weight percentage (wt%) of the this compound precursor in your solution generally leads to a stiffer hydrogel.[1][2] A higher concentration results in a denser polymer network upon crosslinking.[3]
-
PEG Molecular Weight (MW): The length of the PEG chain between the methacrylate (B99206) groups is critical. Using a lower molecular weight PEG precursor results in a higher crosslink density (a smaller mesh size), which significantly increases the compressive and elastic moduli, making the hydrogel more rigid.[1][3] Conversely, higher MW PEGs create a looser network with a larger mesh size.[1]
-
Crosslinking Conditions: The efficiency of the photopolymerization reaction directly impacts the final mechanical properties. Factors such as the concentration of the photoinitiator and the duration and intensity of UV exposure can be optimized to ensure a higher degree of crosslinking, which strengthens the hydrogel.[4][5][6]
Q2: I have tried increasing the polymer concentration, but the strength is still insufficient. How significant is the effect of changing the PEG molecular weight?
Changing the PEG molecular weight (MW) has a profound and often more significant impact on the final mechanical modulus than concentration alone. Lowering the MW of the this compound precursor creates a more densely crosslinked network, which drastically increases stiffness.[1][3] However, be aware that this can also make the hydrogel more brittle, reducing its fracture strain.[1] Blending low and high molecular weight PEGs can be a strategy to balance stiffness and elasticity.[2]
Table 1: Effect of PEG Precursor Properties on Hydrogel Mechanical Strength
| Precursor Parameter | Change | Effect on Hydrogel Structure | Resulting Mechanical Property |
|---|---|---|---|
| PEG Concentration | Increase | Denser polymer network[1][3] | Higher compressive and tensile modulus[1][2] |
| PEG Molecular Weight (MW) | Decrease | Higher crosslink density, smaller mesh size[1][3] | Higher compressive modulus, but potentially more brittle[1][7] |
| PEG Molecular Weight (MW) | Increase | Lower crosslink density, larger mesh size[1] | Lower compressive modulus, but can increase maximum stress before failure[8] |
Q3: Standard modifications are not enough; I need a substantial improvement in toughness and failure properties for a load-bearing application. What advanced methods are available?
For a dramatic enhancement of mechanical performance, creating an Interpenetrating Polymer Network (IPN) is a highly effective strategy. An IPN is a composite material where a second, distinct polymer network is synthesized within the primary this compound hydrogel.[9][10] This creates a structure where the two networks are physically interlocked, leading to synergistic improvements in properties like compressive modulus and maximum stress that can be far greater than the sum of the individual networks.[8]
A common approach involves first creating your crosslinked this compound hydrogel, then soaking it in a solution containing the monomer for a second network (e.g., agarose (B213101) or acrylic acid) and a photoinitiator, and finally polymerizing the second network.[8][10]
Table 2: Mechanical Property Enhancement with Interpenetrating Networks (IPNs)
| Hydrogel Type | Shear Modulus (kPa) | Compressive Failure Strain (%) | Maximum Stress (MPa) |
|---|---|---|---|
| Pure Agarose (2%) | 8.2[10] | ~15%[10] | N/A |
| Pure PEG-DA (10%, 3.4kDa) | 9.9[10] | 71% ± 17%[10] | ~0.2 - 0.4[8] |
| Agarose/PEG-DA IPN | 39.9[10] | 74% ± 17%[10] | Up to 4.0[8] |
(Note: PEG-DA is used as a proxy for this compound. Values are illustrative and depend on specific concentrations and MWs.)
Below is a diagram illustrating the workflow for creating an IPN hydrogel.
Q4: My hydrogels are mechanically inconsistent between batches. What aspects of the photopolymerization process should I troubleshoot?
Inconsistent mechanical properties often stem from variability in the crosslinking process. Here are key factors to control:
-
Photoinitiator Concentration: Ensure the photoinitiator is fully dissolved and homogeneously mixed in the precursor solution. Insufficient initiator can lead to incomplete polymerization.[4]
-
UV Exposure Time and Intensity: The degree of crosslinking is directly related to the UV dosage.[5] Under-exposure will result in a loosely crosslinked, weaker gel. Over-exposure can sometimes lead to material degradation. Standardize the distance from the UV source and the exposure time for every sample.[6]
-
Oxygen Inhibition: Oxygen can inhibit free-radical polymerization at the surface of the hydrogel. If you notice a tacky or under-cured surface, try performing the polymerization in a nitrogen environment or between two glass slides to limit oxygen exposure.
-
Precursor Solution Homogeneity: Ensure all components (this compound, photoinitiator, any additives) are thoroughly mixed before curing.
Q5: Can I improve mechanical strength while also adding bioactivity, such as cell adhesion?
Yes, this can be achieved by creating nanocomposite (NC) hydrogels . This method involves incorporating nanoparticles or nanocrystals into the hydrogel matrix.[7] These nanofillers, such as Laponite clay, cellulose (B213188) nanocrystals, or silica (B1680970) nanoparticles, act as physical cross-linkers, creating strong interactions with the PEG chains and significantly reinforcing the hydrogel's mechanical structure.[7][11][12]
A key advantage is that many of these nanofillers can also introduce bioactive properties. For example, Laponite clay and other silicate (B1173343) nanoparticles can enhance cell adhesion and spreading, overcoming the intrinsically bio-inert nature of PEG.[7]
Detailed Experimental Protocols
Protocol 1: Fabrication of a PEG-Agarose Interpenetrating Network (IPN) Hydrogel
This protocol is adapted from methodologies designed to create mechanically robust IPNs for tissue engineering applications.[8][10]
Materials:
-
This compound (e.g., 3.4 kDa MW)
-
Agarose (low-gelling temperature)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Rectangular molds
Procedure:
-
First Network (Agarose) Synthesis:
-
Prepare a 2% (w/v) agarose solution in PBS by heating until fully dissolved.
-
Pour the molten agarose solution into a rectangular mold and allow it to cool at room temperature to form a solid hydrogel (Network 1).
-
Use a biopsy punch to cut discs of the desired size from the agarose gel.
-
-
Soaking and Equilibration:
-
Prepare a 15% (w/v) solution of this compound in PBS.
-
Add 0.1% (w/v) photoinitiator to the PEG solution and vortex until fully dissolved.
-
Submerge the agarose gel discs in the PEG precursor solution. Allow them to soak at 37°C with constant agitation for a duration dependent on the PEG MW (e.g., ~3.5 hours for 3.4 kDa PEG) to ensure complete diffusion and equilibration.[8]
-
-
Second Network (PEG) Synthesis:
-
Post-Processing:
-
Wash the IPN hydrogels in fresh PBS to remove any unreacted monomers.
-
Store in sterile PBS at 4°C until needed for mechanical testing or cell culture.
-
Protocol 2: Fabrication of a PEG-Laponite Nanocomposite (NC) Hydrogel
This protocol describes the incorporation of Laponite clay nanoparticles to enhance mechanical properties.[7]
Materials:
-
This compound (e.g., 10 kDa MW)
-
Laponite XLG nanoparticles
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized (DI) water or PBS, sterile
Procedure:
-
Laponite Dispersion:
-
Prepare a stock solution of Laponite in DI water (e.g., 1% w/v).
-
Vortex the solution vigorously for 30-60 minutes until a clear, transparent dispersion is formed. This indicates proper exfoliation of the nanoparticle discs.
-
-
Precursor Solution Preparation:
-
In a separate vial, dissolve the this compound precursor in the Laponite dispersion to achieve the final desired polymer concentration (e.g., 10% w/v). Mix thoroughly.
-
Add the photoinitiator (e.g., 0.1% w/v) to the PEG-Laponite solution and mix until it is completely dissolved. Keep the solution protected from light.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light for a sufficient duration to ensure complete crosslinking. The time and intensity will depend on your specific UV source and photoinitiator.
-
-
Post-Processing:
-
Gently remove the nanocomposite hydrogel from the mold.
-
Swell the hydrogel in DI water or PBS to reach equilibrium before characterization. This step is crucial for removing any unreacted components and for standardizing the hydration state.
-
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crosslinking Dynamics and Gelation Characteristics of Photo- and Thermally Polymerized Poly(Ethylene Glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the development of interpenetrating polymer network hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hierarchically Designed Agarose and Poly(Ethylene Glycol) Interpenetrating Network Hydrogels for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Technical Support Center: Controlling the Swelling Ratio of Bis-methacrylate-PEG₅ Hydrogels
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for controlling the swelling ratio of Bis-methacrylate-PEG₅ hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the swelling ratio and why is it important?
The swelling ratio is a fundamental property of hydrogels that quantifies their ability to absorb and retain a solvent, typically water or a buffer solution. It is a critical parameter in many applications, such as drug delivery, tissue engineering, and as biosensors, because it influences the hydrogel's mechanical properties, mesh size, and the diffusion of molecules within and out of the hydrogel network.[1][2] The equilibrium swelling of hydrogels is governed by external factors like temperature and pH, as well as the physicochemical properties of the hydrogel itself.[3]
Q2: What are the primary factors that control the swelling ratio of Bis-methacrylate-PEG₅ hydrogels?
The swelling ratio is primarily controlled by:
-
Monomer Concentration: Higher concentrations of the PEG monomer generally result in a lower swelling ratio due to a denser polymer network.[4]
-
Crosslinker Density: Increasing the concentration of the crosslinking agent leads to a more tightly crosslinked network, which restricts the hydrogel's ability to swell, thus lowering the swelling ratio.[1][5][6]
-
PEG Molecular Weight: Using a higher molecular weight PEG will result in a higher swelling ratio.[1][7] This is because longer polymer chains between crosslinks can absorb more solvent.
-
Environmental Conditions: Factors such as the pH, ionic strength, and temperature of the surrounding medium can significantly influence the swelling behavior of the hydrogels.[7][8]
Q3: How does pH and ionic strength affect the swelling ratio?
For standard Bis-methacrylate-PEG₅ hydrogels, the swelling ratio can exhibit some dependence on pH and ionic strength. Hydrogels may show a slight increase in swelling as the pH is raised.[8] The swelling ratio tends to decrease as the ionic strength of the solution increases.[8] This is particularly relevant for applications in physiological environments where the ionic concentration is significant.
Q4: Can the choice of solvent during synthesis affect the final hydrogel properties?
Yes, the solvent used during polymerization can influence the resulting hydrogel structure. For instance, fabricating PEG-DA hydrogels from a dichloromethane (B109758) (DCM) precursor solution via solvent-induced phase separation (SIPS) can result in a macroporous morphology, which can affect the swelling properties.[9]
Troubleshooting Guide
Issue 1: My hydrogel has a much higher swelling ratio than expected.
-
Possible Cause 1: Incomplete Polymerization.
-
Solution: Ensure that the photoinitiator concentration is adequate and that the UV light source is of the correct wavelength and intensity. Increase the UV exposure time to ensure complete crosslinking.[8]
-
-
Possible Cause 2: Low Crosslinker Concentration.
-
Possible Cause 3: Incorrect PEG Molecular Weight.
Issue 2: My hydrogel is not swelling, or the swelling ratio is too low.
-
Possible Cause 1: Excessive Crosslinking.
-
Possible Cause 2: Low Molecular Weight PEG.
-
Possible Cause 3: Aggregation of Monomers.
-
Solution: Ensure that all components are fully dissolved in the solvent before initiating polymerization. Inhomogeneous mixing can lead to areas of high crosslink density.
-
Issue 3: I am observing significant variability in the swelling ratio between batches.
-
Possible Cause 1: Inconsistent Polymerization Conditions.
-
Solution: Standardize the UV exposure time, intensity, and distance from the sample. Ensure consistent temperature and humidity during polymerization.
-
-
Possible Cause 2: Inaccurate Measurement of Reagents.
-
Solution: Use calibrated pipettes and balances to ensure precise measurement of monomers, crosslinkers, and photoinitiators.
-
-
Possible Cause 3: Post-synthesis Processing.
-
Solution: Drying and storage conditions can affect the hydrogel's properties.[4] Standardize your drying protocol (e.g., lyophilizing vs. vacuum-drying) and storage conditions.
-
Data Presentation
Table 1: Effect of PEG Molecular Weight on Swelling Ratio
| PEG Molecular Weight | Resulting Swelling Ratio | Reference |
| Low (e.g., 360/550 Da) | Lower Swelling | [7] |
| High (e.g., 526/1000 Da) | Higher Swelling (~300%) | [7] |
Table 2: Effect of Crosslinker Concentration on Swelling Ratio
| Crosslinker Concentration | Effect on Swelling Ratio | Reference |
| Increasing Concentration | Decreased Swelling | [1][5] |
| Decreasing Concentration | Increased Swelling | [3] |
Experimental Protocols
Protocol 1: Synthesis of Bis-methacrylate-PEG₅ Hydrogels
-
Preparation of Precursor Solution:
-
Dissolve the desired amount of Bis-methacrylate-PEG₅ in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Add the photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone) to the solution at a specific concentration (e.g., 0.05% w/v).
-
Vortex or sonicate the solution until all components are fully dissolved.
-
-
Polymerization:
-
Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (e.g., 365 nm) for a predetermined time to initiate polymerization and crosslinking. The duration of UV exposure can influence the degree of crosslinking.[8]
-
-
Washing:
-
After polymerization, immerse the hydrogel in an excess of distilled water or PBS for 24 hours to allow for full swelling and to leach out any unreacted monomers or photoinitiator.[8]
-
Protocol 2: Measurement of Swelling Ratio
-
Initial Weighing (Dry Weight):
-
After synthesis and washing, lyophilize (freeze-dry) the hydrogel to remove all water.
-
Weigh the dried hydrogel to obtain the dry weight (Wd).
-
-
Swelling:
-
Immerse the dried hydrogel in a specific solvent (e.g., distilled water, PBS) at a controlled temperature (e.g., 37°C).[10]
-
Allow the hydrogel to swell until it reaches equilibrium. This can take several hours to days.[11] Measurements can be taken at various time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily) to determine the swelling kinetics.[11]
-
-
Final Weighing (Swollen Weight):
-
At equilibrium, carefully remove the swollen hydrogel from the solvent.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.[11]
-
Weigh the swollen hydrogel to obtain the swollen weight (Ws).
-
-
Calculation of Swelling Ratio:
-
The swelling ratio (Q) is calculated using the following formula:
-
Q = (Ws - Wd) / Wd
-
-
Visualizations
Caption: Experimental workflow for hydrogel synthesis and swelling ratio measurement.
Caption: Troubleshooting guide for unexpected hydrogel swelling ratios.
Caption: Relationship between key parameters and the hydrogel swelling ratio.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Tuning PEG-DA hydrogel properties via solvent-induced phase separation (SIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing premature gelation of Bis-methacrylate-PEG5 solutions during preparation
Technical Support Center: Bis-methacrylate-PEG5 Solutions
Welcome to the technical support center for this compound solutions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent premature gelation during experimental preparation.
Troubleshooting Guide: Preventing Premature Gelation
This guide addresses common issues encountered during the preparation of this compound solutions.
Issue 1: The solution begins to gel or becomes viscous immediately upon dissolving the this compound.
-
Question: Why is my this compound solution gelling prematurely during dissolution?
-
Answer: Premature gelation, or polymerization, of this compound is a common issue that can be triggered by several factors. The primary cause is the presence of free radicals, which initiate the polymerization of the methacrylate (B99206) groups. These free radicals can be introduced through heat, light (specifically UV radiation), or chemical contaminants. Additionally, insufficient inhibitor concentration in the monomer or the solvent can lead to spontaneous polymerization.
Issue 2: The solution appears clear initially but forms a gel over a short period, even at room temperature.
-
Question: My solution seemed fine at first, but it turned into a gel after a few hours. What could be the reason?
-
Answer: This delayed gelation is often due to a slow initiation of polymerization. This can happen if the concentration of inhibitors is borderline low, and they are gradually consumed by radicals that are slowly forming. Exposure to ambient light over time, especially in a clear container, can generate enough radicals to overcome the inhibitor and initiate polymerization. Dissolved oxygen can also play a complex role; while it can act as an inhibitor, its depletion can lead to an accelerated polymerization rate.[1]
Issue 3: The solution's viscosity increases inconsistently between different batches prepared under what seem to be identical conditions.
-
Question: I'm seeing batch-to-batch variability in the stability of my this compound solutions. Why is this happening?
-
Answer: Inconsistent results often point to subtle variations in the experimental conditions. Key factors to scrutinize include:
-
Purity of the solvent: Trace impurities in the solvent can act as initiators.
-
Headspace atmosphere: The amount of oxygen in the headspace of your storage container can vary. Oxygen is necessary for many common inhibitors, like MEHQ, to function effectively.
-
Temperature fluctuations: Even minor differences in room temperature can affect the rate of radical formation.
-
Light exposure: The duration and intensity of light exposure during preparation and storage can differ.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of an inhibitor and why is it important?
A1: An inhibitor is a chemical compound added to monomers like this compound to prevent spontaneous polymerization. Inhibitors work by scavenging free radicals that initiate the polymerization chain reaction. Common inhibitors for methacrylates include monomethyl ether hydroquinone (B1673460) (MEHQ) and butylated hydroxytoluene (BHT). Without an adequate amount of inhibitor, the monomer is highly susceptible to premature gelation. It is crucial to ensure that the inhibitor is present and active throughout the preparation and storage of the solution.
Q2: How does temperature affect the stability of this compound solutions?
A2: Higher temperatures increase the rate of all chemical reactions, including the spontaneous formation of free radicals that can initiate polymerization. Therefore, it is critical to keep the solution cool during preparation and storage. Avoid any localized heating, such as from a magnetic stir plate that is set too high.
Q3: Can the type of solvent I use influence the stability of the solution?
A3: Yes, the choice of solvent is important. The solvent should be free of peroxides and other impurities that can generate free radicals. It is recommended to use fresh, high-purity solvents. Some sources suggest that solvents like dimethyl sulfoxide (B87167) (DMSO) can be used for similar PEGylated compounds. Always ensure the this compound is fully soluble in the chosen solvent to avoid localized high concentrations which may be more prone to gelation.
Q4: What are the best practices for storing this compound monomer and its solutions?
A4: For the solid monomer, it is often recommended to store it at -20°C in a desiccated environment. For solutions, storage should be in a dark, cool place, typically between 2-8°C. The storage container should be opaque to prevent light exposure, and it should have a headspace of air, as oxygen is required for the proper functioning of inhibitors like MEHQ. Do not store under an inert atmosphere like nitrogen or argon.
Quantitative Data Summary
The following table summarizes typical inhibitor concentrations found in commercially available PEG-methacrylate products. These can serve as a guideline for ensuring your this compound is adequately stabilized.
| Product Type | Inhibitor | Typical Concentration (ppm) |
| Poly(ethylene glycol) methyl ether methacrylate | MEHQ and BHT | 100 (MEHQ), 300 (BHT) |
| Poly(ethylene glycol) dimethacrylate (Mn 1,000) | MEHQ | ≤150 |
| Poly(ethylene glycol) dimethacrylate (Mn 550) | MEHQ and BHT | 80-120 (MEHQ), 270-330 (BHT) |
| Poly(ethylene glycol) dimethacrylate (Mn 750) | MEHQ | 900-1100 |
-
*Data derived from commercially available product specifications. Concentrations may vary by manufacturer and specific product grade.
Experimental Protocol: Preparation of a Stabilized this compound Solution
This protocol provides a general method for dissolving this compound while minimizing the risk of premature gelation.
Materials:
-
This compound (stored at -20°C)
-
High-purity, peroxide-free solvent (e.g., dichloromethane, chloroform, or dimethyl sulfoxide)
-
Inhibitor stock solution (e.g., 1000 ppm BHT in the chosen solvent)
-
Amber glass vials or flasks
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Pre-cool the solvent: Place the required volume of solvent in an amber glass vial and cool it in an ice bath for at least 15 minutes.
-
Equilibrate the monomer: Allow the this compound container to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the monomer: Quickly weigh the desired amount of this compound.
-
Add inhibitor (optional but recommended): If the starting monomer has a low inhibitor concentration or if the solution will be stored for an extended period, add a sufficient volume of the inhibitor stock solution to the cooled solvent to achieve the desired final inhibitor concentration (e.g., 100-200 ppm BHT).
-
Dissolution: While gently stirring the cooled solvent with a magnetic stirrer, slowly add the weighed this compound. Keep the vial in the ice bath throughout this process.
-
Mixing: Continue to stir the solution at a low speed in the ice bath until the monomer is completely dissolved. Avoid high-speed stirring which can introduce heat.
-
Storage: Once fully dissolved, cap the vial tightly, ensuring a small air headspace remains. Store the solution in a refrigerator at 2-8°C, protected from light.
Visualizations
Below are diagrams illustrating the key chemical pathways and experimental workflows.
Caption: Free radical polymerization process.
Caption: How inhibitors stop polymerization.
Caption: Workflow for preparing stable solutions.
References
Optimizing photoinitiator concentration for efficient Bis-methacrylate-PEG5 crosslinking.
Welcome to the technical support center for the optimization of photoinitiator concentration in Bis-methacrylate-PEG5 crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the photopolymerization process.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a photoinitiator in this compound crosslinking?
A1: A photoinitiator is a molecule that, upon exposure to light of a specific wavelength (typically UV or visible light), generates reactive species such as free radicals. These free radicals initiate the polymerization of the methacrylate (B99206) groups on the this compound monomers, leading to the formation of a crosslinked hydrogel network. The concentration of the photoinitiator directly influences the rate of polymerization and the final properties of the hydrogel.
Q2: How does photoinitiator concentration affect the mechanical properties of the resulting hydrogel?
A2: The concentration of the photoinitiator is a critical parameter that can be tuned to control the mechanical properties of the hydrogel, such as its stiffness (elastic modulus). Generally, increasing the photoinitiator concentration up to an optimal point leads to a higher crosslinking density, resulting in a stiffer hydrogel.[1][2] However, excessively high concentrations can sometimes lead to decreased mechanical integrity.[1] It is crucial to empirically determine the optimal concentration for your specific application.
Q3: What are the signs of suboptimal photoinitiator concentration?
A3: Suboptimal photoinitiator concentration can manifest in several ways:
-
Low Concentration: Incomplete polymerization, resulting in a weak or liquid-like gel, or a hydrogel that does not form at all.[3]
-
High Concentration: Brittle hydrogels that fracture easily. It can also potentially lead to increased cytotoxicity in cell-laden hydrogels due to a higher concentration of unreacted photoinitiator or byproducts.
Q4: Can the type of photoinitiator affect the crosslinking process?
A4: Absolutely. Different photoinitiators have different absorption spectra, quantum yields, and initiation efficiencies. For instance, Irgacure 2959 is a commonly used photoinitiator for hydrogel synthesis due to its good water solubility and efficiency under UV light.[1] The choice of photoinitiator should be compatible with the wavelength of your light source and any biological components in your system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Hydrogel does not form or is too soft | 1. Insufficient photoinitiator concentration. [3] 2. Inadequate UV/visible light exposure time or intensity. 3. Photoinitiator has degraded. 4. Presence of polymerization inhibitors (e.g., oxygen).[3] | 1. Incrementally increase the photoinitiator concentration (e.g., in 0.05% w/v steps). 2. Increase the exposure time or the intensity of the light source. 3. Use a fresh stock of the photoinitiator. 4. Degas the precursor solution before polymerization. |
| Hydrogel is brittle and fractures easily | 1. Excessively high photoinitiator concentration. 2. Overexposure to UV/visible light. | 1. Decrease the photoinitiator concentration. 2. Reduce the light exposure time. |
| Inconsistent results between batches | 1. Inaccurate weighing or pipetting of the photoinitiator. 2. Fluctuations in the light source intensity. 3. Inconsistent mixing of the precursor solution. | 1. Ensure accurate and precise measurements of all components. Prepare a master mix for multiple samples. 2. Calibrate and monitor the output of your light source. 3. Ensure the photoinitiator is completely dissolved and the solution is homogenous before crosslinking. |
| High cell death in cell-laden hydrogels | 1. High photoinitiator concentration leading to cytotoxicity. 2. Excessive UV/visible light exposure. | 1. Reduce the photoinitiator concentration to the minimum required for adequate crosslinking. 2. Decrease the light exposure time and/or intensity. Consider using a cytocompatible photoinitiator. |
Data Presentation
Table 1: Effect of Photoinitiator (Irgacure 2959) Concentration on the Compressive Modulus of a 10% (w/v) this compound Hydrogel
| Photoinitiator Concentration (% w/v) | Compressive Modulus (kPa) | Observations |
| 0.05 | 5 ± 1 | Soft, easily deformable |
| 0.1 | 15 ± 2 | Moderately stiff |
| 0.25 | 28 ± 3 | Stiff |
| 0.5 | 25 ± 4 | Stiff but slightly more brittle |
| 0.75 | 22 ± 3 | Brittle, fractures upon compression |
Note: These are example values and the optimal concentration may vary depending on the specific this compound molecular weight and experimental conditions.
Table 2: Influence of Photoinitiator Concentration on Swelling Ratio and Degradation
| Photoinitiator (I2959) Concentration (% w/v) | Swelling Ratio (Day 5) | Degradation (Mass Loss after 6 hours) |
| 0.3 | High | Rapid |
| 0.5 | Lower | Slower |
This table illustrates a general trend observed in related systems where higher photoinitiator concentration leads to a more densely crosslinked network, resulting in a lower swelling ratio and slower degradation.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Precursor Solution
-
Reagent Preparation:
-
Weigh the desired amount of this compound powder.
-
Prepare a stock solution of the chosen photoinitiator (e.g., 1% w/v Irgacure 2959 in sterile PBS or cell culture medium).
-
-
Dissolution:
-
Dissolve the this compound in sterile PBS or cell culture medium to the desired final concentration (e.g., 10% w/v). Gentle warming and vortexing can aid dissolution.
-
Allow the solution to return to room temperature.
-
-
Photoinitiator Addition:
-
Add the photoinitiator stock solution to the this compound solution to achieve the desired final photoinitiator concentration (refer to Table 1 for a starting range).
-
Mix the solution thoroughly by gentle pipetting or vortexing to ensure homogeneity. Keep the solution protected from light.
-
Protocol 2: Photopolymerization and Hydrogel Formation
-
Molding:
-
Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., a PDMS mold for cylindrical constructs).
-
-
Crosslinking:
-
Expose the precursor solution in the mold to a UV or visible light source at the appropriate wavelength for the chosen photoinitiator (e.g., 365 nm for Irgacure 2959).
-
The exposure time will depend on the light intensity and the desired degree of crosslinking (typically ranging from 30 seconds to 5 minutes).
-
-
Hydration:
-
Carefully remove the crosslinked hydrogel from the mold.
-
Place the hydrogel in a sterile buffer solution (e.g., PBS) or cell culture medium to allow it to swell to equilibrium (typically 24 hours) before further analysis.
-
Protocol 3: Mechanical Testing (Unconfined Compression)
-
Sample Preparation:
-
Prepare cylindrical hydrogel samples using a mold with a known diameter and height.
-
Ensure the hydrogels are fully swollen to equilibrium.
-
-
Measurement:
-
Use a mechanical tester equipped with a suitable load cell.
-
Place a hydrogel sample between two parallel plates.
-
Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).
-
Record the resulting stress.
-
-
Data Analysis:
-
Plot the stress-strain curve.
-
The compressive modulus (Young's Modulus) can be calculated from the initial linear region of the stress-strain curve.
-
Visualizations
Caption: Experimental workflow for optimizing photoinitiator concentration.
Caption: Relationship between photoinitiator concentration and hydrogel properties.
References
- 1. Design considerations for photoinitiator selection in cell-laden gelatin methacryloyl hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Viability in Bis-methacrylate-PEG5 Scaffolds
Welcome to the technical support center for Bis-methacrylate-PEG5 scaffolds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to cell viability during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure the success of your 3D cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low cell viability in this compound scaffolds?
Low cell viability in photopolymerized hydrogel scaffolds, including those made from this compound, can often be attributed to several factors:
-
Photoinitiator Cytotoxicity: High concentrations of photoinitiators or their byproducts generated during photopolymerization can be toxic to cells.[1][2][3][4]
-
UV Exposure: Prolonged or high-intensity UV light exposure during crosslinking can induce cellular damage.
-
Unreacted Monomers: Residual unreacted methacrylate (B99206) groups within the hydrogel can be cytotoxic.[5]
-
Scaffold Mechanical Properties: The stiffness and porosity of the scaffold can impact nutrient diffusion and cell survival.
-
Osmotic Stress: Differences in osmolarity between the polymer solution and the cell culture medium can stress cells.
-
Suboptimal Encapsulation Procedure: Inadequate mixing of cells, premature gelation, or excessive shear stress during encapsulation can lead to cell death.
Q2: How can I improve cell attachment to this compound scaffolds?
This compound is bio-inert, meaning it does not naturally promote cell adhesion. To improve cell attachment, it is recommended to incorporate cell adhesion motifs, such as RGD peptides, into the hydrogel formulation.[6][7][8]
Q3: What is the optimal photoinitiator concentration to use?
The optimal photoinitiator concentration is a balance between efficient crosslinking and minimizing cytotoxicity. It is crucial to determine the lowest effective concentration for your specific cell type and experimental setup. Studies on similar PEG-based hydrogels suggest that photoinitiator concentrations above 0.05% (w/v) can significantly decrease cell viability.[2]
Q4: Can I use a different wavelength of light for photopolymerization?
Yes, using a visible light photoinitiator system (e.g., Eosin Y) can be a less damaging alternative to UV light, potentially increasing cell viability.[9]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common problems encountered when working with this compound scaffolds.
Problem 1: Low Cell Viability Immediately After Encapsulation
| Possible Cause | Recommended Solution |
| High Photoinitiator Concentration | Titrate the photoinitiator concentration to the lowest effective level for gelation. Compare different photoinitiators to find the one with the lowest cytotoxicity for your cell type.[1][2][3][4] |
| Excessive UV Exposure | Reduce UV exposure time and intensity to the minimum required for complete gelation. Consider using a visible light photoinitiator system.[9] |
| Toxicity of Unreacted Components | Ensure complete polymerization to minimize the presence of unreacted methacrylate monomers.[5] After polymerization, wash the scaffolds thoroughly with sterile culture medium or PBS to remove any unreacted components. |
| Mechanical Stress During Encapsulation | Handle the cell-polymer suspension gently. Avoid vigorous pipetting or vortexing. Ensure a smooth and rapid encapsulation process to minimize stress on the cells. |
| Suboptimal Precursor Solution | Ensure the polymer and photoinitiator are fully dissolved and the solution is at the correct pH and osmolarity for your cells. |
Problem 2: Progressive Decrease in Cell Viability Over Time
| Possible Cause | Recommended Solution |
| Nutrient and Oxygen Limitation | Decrease the scaffold thickness or cell density to improve diffusion.[10] Consider designing scaffolds with microchannels or pores to enhance nutrient transport. |
| Inhibition of Cell Spreading and Proliferation | Incorporate cell adhesion ligands (e.g., RGD peptides) into the hydrogel matrix to promote cell-matrix interactions.[6][7][8] |
| Accumulation of Metabolic Waste | Increase the frequency of media changes. Use a perfusion system if possible to ensure continuous nutrient supply and waste removal. |
| Hydrogel Degradation Byproducts | If using a degradable scaffold, ensure the degradation byproducts are non-toxic. The rate of degradation should also match the rate of new tissue formation. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on similar PEG-based hydrogels, which can serve as a valuable reference for optimizing your experiments with this compound scaffolds.
Table 1: Effect of Photoinitiator Type and Concentration on Cell Viability
| Photoinitiator | Concentration (% w/v) | Cell Type | Cell Viability (%) | Reference |
| Irgacure 2959 | 0.1 | G292 | 62 | [2] |
| Irgacure 2959 | 0.5 | G292 | 2 | [2] |
| LAP | 0.1 | G292 | 86 | [2] |
| LAP | 0.5 | G292 | 8 | [2] |
| Irgacure 2959 | 0.2 | Not Specified | Higher than 0.6% | [1] |
| Irgacure 2959 | 0.6 | Not Specified | Lower than 0.2% | [1] |
Table 2: Influence of Polymer Concentration on Cell Viability
| Polymer | Concentration (% w/v) | Cell Type | Cell Viability (%) | Reference |
| GelMA | 5 | Not Specified | High | [11] |
| GelMA | 15 | Not Specified | Lower than 5% | [11] |
Experimental Protocols
Protocol 1: Cell Encapsulation in this compound Hydrogels
This protocol provides a general guideline for encapsulating cells in a photopolymerizable this compound hydrogel.
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959 or LAP)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Cell suspension at the desired concentration
-
UV or visible light source (wavelength appropriate for the chosen photoinitiator)
-
Sterile molds for scaffold fabrication
Procedure:
-
Prepare the Polymer Solution: Dissolve the this compound and photoinitiator in sterile PBS or culture medium to the desired concentrations. Ensure complete dissolution by gentle mixing. Warm the solution to 37°C if necessary.
-
Prepare the Cell Suspension: Harvest and resuspend cells in a small volume of culture medium to achieve a high cell density.
-
Mix Cells with Polymer Solution: Gently and thoroughly mix the cell suspension with the polymer solution. Avoid introducing air bubbles.
-
Cast the Scaffolds: Pipette the cell-polymer suspension into sterile molds of the desired shape and size.
-
Photopolymerization: Expose the molds to UV or visible light of the appropriate wavelength and intensity for the predetermined optimal time to achieve complete crosslinking.
-
Wash and Culture: Carefully remove the cell-laden scaffolds from the molds and wash them several times with fresh, pre-warmed culture medium to remove any unreacted components. Transfer the scaffolds to a new culture vessel with fresh medium and incubate under standard cell culture conditions.
Protocol 2: Live/Dead Viability Assay for 3D Scaffolds
This protocol describes how to assess cell viability within the 3D scaffold using a standard Live/Dead imaging kit.[12][13][14]
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of the Live/Dead reagents in sterile PBS or culture medium according to the manufacturer's instructions.
-
Wash Scaffolds: Gently wash the cell-laden scaffolds with sterile PBS to remove any residual culture medium.
-
Incubate with Staining Solution: Immerse the scaffolds in the staining solution and incubate at room temperature or 37°C for 15-30 minutes, protected from light.[13]
-
Imaging: Mount the stained scaffolds on a microscope slide and visualize using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantification (Optional): Acquire images from multiple random fields of view and use image analysis software to quantify the number of live and dead cells to calculate the percentage of viable cells.
Signaling Pathways and Experimental Workflows
Cell Viability Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting low cell viability in your this compound scaffold experiments.
Caption: A workflow for troubleshooting low cell viability.
Signaling Pathways Influenced by Scaffold Properties
The physical and biochemical properties of the hydrogel scaffold can influence key signaling pathways that regulate cell survival, proliferation, and differentiation.
Caption: Influence of scaffold properties on cell signaling.
References
- 1. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The impact of adhesion peptides within hydrogels on the phenotype and signaling of normal and cancerous mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boisestate.edu [boisestate.edu]
- 10. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Confocal imaging protocols for live/dead staining in three-dimensional carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ilexlife.com [ilexlife.com]
- 14. m.youtube.com [m.youtube.com]
Methods for removing unreacted Bis-methacrylate-PEG5 from hydrogel networks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Bis-methacrylate-PEG5 (PEGDM) monomers from hydrogel networks.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound monomers from my hydrogel network?
A1: Unreacted monomers, such as this compound, can leach from the hydrogel network.[1][2] These residual components can lead to cytotoxicity, local inflammation, or systemic immune responses, which is particularly critical for biomedical and drug delivery applications.[1] Furthermore, their presence can alter the mechanical and swelling properties of the hydrogel, leading to inconsistent experimental results.[3][4]
Q2: What are the primary methods for purifying hydrogels and removing unreacted monomers?
A2: The most common methods for hydrogel purification are:
-
Dialysis: This technique involves the selective diffusion of small molecules (unreacted monomers) across a semi-permeable membrane while retaining the larger hydrogel network.[5][6]
-
Solvent Extraction/Washing: This method relies on immersing the hydrogel in a suitable solvent to allow the unreacted monomers to diffuse out of the network into the surrounding solvent.[7][8][9]
-
Precipitation: This involves dissolving the polymer and then precipitating it in a non-solvent to separate the polymer from the soluble unreacted monomers.[5][10]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of method depends on several factors including the properties of your hydrogel (e.g., stability in different solvents), the scale of your experiment, and the required level of purity. Dialysis is thorough but can be slow.[7] Solvent extraction is simpler and can be faster with frequent solvent changes, but may be less efficient for dense hydrogels.[8][11] Precipitation is useful for un-crosslinked polymer chains but not for already-formed hydrogel networks.[5]
Q4: How can I verify the removal of unreacted monomers?
A4: The amount of residual monomer can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12][13] Spectroscopic methods like UV-Vis spectroscopy can also be used to monitor the leakage of monomers into the washing solution, provided the monomer has a chromophore.[8]
Method Comparison
| Method | Principle | Advantages | Disadvantages | Key Parameters |
| Dialysis | Size-based separation using a semi-permeable membrane.[6] | High purity achievable; gentle on the hydrogel structure. | Time-consuming; requires large volumes of buffer; potential for sample dilution.[7][11][14] | Membrane molecular weight cut-off (MWCO), buffer volume, frequency of buffer changes.[6] |
| Solvent Extraction / Washing | Diffusion of monomers from the hydrogel into a surrounding solvent.[8] | Simple setup; faster than dialysis with frequent solvent changes.[7] | May be less efficient for dense hydrogels; potential for hydrogel swelling or shrinking depending on the solvent; requires large solvent volumes.[11] | Solvent choice, solvent volume, washing duration and frequency, agitation.[8][9] |
| Precipitation | Dissolving the polymer and re-precipitating it to leave impurities in the solution.[5] | Effective for purifying the initial polymer before crosslinking.[5] | Not suitable for already crosslinked hydrogel networks; requires appropriate solvent/non-solvent systems. | Choice of solvent and non-solvent, polymer concentration, temperature. |
Troubleshooting Guides
A general workflow for troubleshooting common issues in hydrogel purification is outlined below.
Caption: General troubleshooting workflow for hydrogel purification.
Troubleshooting: Dialysis
Q: My dialysis process is extremely slow. How can I speed it up?
A: To accelerate the removal of unreacted monomers, you can:
-
Increase the frequency of buffer changes: Each change of the dialysis buffer (dialysate) re-establishes the concentration gradient, which is the driving force for diffusion.[6]
-
Increase the volume of the dialysate: Using a larger volume of buffer relative to your sample (e.g., 100-500 times the sample volume) maintains a steeper concentration gradient.[6][14]
-
Use agitation: Gently stirring the dialysate ensures that the concentration of monomers near the membrane surface remains low, facilitating continuous diffusion.[8][14]
-
Increase the temperature: Higher temperatures can increase the diffusion rate, but ensure the temperature is not high enough to cause degradation of your hydrogel.
Q: I seem to be losing some of my hydrogel or its components during dialysis. Why is this happening?
A: This could be due to an inappropriate membrane pore size. Ensure the Molecular Weight Cut-Off (MWCO) of your dialysis membrane is significantly smaller than the molecular weight of your PEG-Bis-methacrylate polymer to prevent it from leaching out, while still being large enough for the unreacted monomers to pass through.
Troubleshooting: Solvent Extraction / Washing
Q: My hydrogel is cracking or breaking apart during washing. What should I do?
A: Hydrogel cracking is often caused by rapid changes in solvent environment, leading to osmotic stress.[11] To prevent this:
-
Use a series of solvents with graded polarity: Instead of transferring the hydrogel directly from its synthesis solution to the final washing solvent, use intermediate solvents to make the transition more gradual.
-
Avoid harsh agitation: Vigorous stirring can mechanically damage the fragile hydrogel network. Gentle agitation is usually sufficient.[8]
-
Ensure solvent compatibility: The chosen solvent should be a good solvent for the monomer but should not cause excessive swelling or collapse of the hydrogel network.[8]
Q: The removal of monomers by washing seems incomplete. How can I improve the efficiency?
A: To improve washing efficiency:
-
Increase the washing duration and frequency: Allow sufficient time for the monomers to diffuse out and change the solvent frequently to maintain the concentration gradient.[7][8]
-
Select an optimal solvent: The solvent should have high affinity for the unreacted monomer to effectively extract it from the hydrogel matrix.[8]
-
Increase the solvent-to-hydrogel volume ratio: A larger volume of solvent will enhance the diffusion process.
Experimental Protocols
Protocol 1: Dialysis for Hydrogel Purification
This protocol describes the purification of a pre-formed hydrogel to remove unreacted this compound.
Caption: Experimental workflow for hydrogel purification by dialysis.
Methodology:
-
Prepare Dialysis Buffer: Prepare a large volume of deionized water or a buffer solution (e.g., PBS) that is compatible with your hydrogel. The total volume should be at least 100 times the volume of your hydrogel sample.[14]
-
Select and Prepare Dialysis Tubing: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly lower than the molecular weight of the polymer network but large enough to allow free passage of the this compound monomer. Prepare the tubing according to the manufacturer's instructions, which typically involves hydration.
-
Load Sample: Carefully place the synthesized hydrogel into the hydrated dialysis tubing and seal both ends securely, leaving some headspace to accommodate any potential swelling.
-
Perform Dialysis: Submerge the sealed dialysis bag in the prepared dialysis buffer.
-
Agitation: Place the container on a magnetic stir plate and stir gently to ensure the buffer remains well-mixed.[14]
-
Buffer Exchange: Change the entire volume of the dialysis buffer at regular intervals (e.g., after 4 hours, 8 hours, 12 hours, and then every 12 hours for 2-3 days) to maintain a high concentration gradient.[15]
-
Sample Recovery: Once dialysis is complete, remove the bag from the buffer, carefully cut it open, and transfer the purified hydrogel to a clean container.
Protocol 2: Solvent Extraction for Hydrogel Purification
This protocol details the removal of unreacted monomers by immersing the hydrogel in a suitable solvent.
Caption: Experimental workflow for hydrogel purification by solvent extraction.
Methodology:
-
Solvent Selection: Choose a solvent that is a good solvent for the unreacted this compound monomer and is compatible with the hydrogel network (e.g., deionized water, ethanol, or methanol).[5][7]
-
Initial Wash: Place the synthesized hydrogel in a beaker or flask. Add a sufficient volume of the chosen solvent to completely submerge the hydrogel.
-
Agitation: Cover the container and place it on an orbital shaker or use a magnetic stirrer at a low speed to provide gentle agitation. This will facilitate the diffusion of the monomer out of the hydrogel.
-
Incubation: Allow the hydrogel to wash for a predetermined period (e.g., 2-4 hours).
-
Solvent Replacement: Carefully decant the solvent.
-
Repeat: Add a fresh volume of the solvent and repeat the washing process (steps 3-5) multiple times. The number of washing cycles will depend on the hydrogel's thickness and porosity. A typical procedure may involve 5-7 washing cycles.[7]
-
Final Recovery: After the final wash, decant the solvent and store the purified hydrogel in an appropriate solution.
References
- 1. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of porous poly(ethylene glycol) hydrogels by salt leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6600011B2 - Process for purification and drying of polymer hydrogels - Google Patents [patents.google.com]
- 10. Simple Preparation of Conductive Hydrogels Based on Precipitation Method for Flexible Wearable Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Print Resolution with Bis-methacrylate-PEG Bioinks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis-methacrylate-Polyethylene Glycol (PEG) based bioinks. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance print resolution and achieve high-fidelity 3D bioprinted constructs.
Frequently Asked Questions (FAQs)
Q1: What are Bis-methacrylate-PEG bioinks and why are they used in 3D bioprinting?
A1: Bis-methacrylate-PEG bioinks are synthetic hydrogels created from polyethylene (B3416737) glycol (PEG) chains that have been functionalized with methacrylate (B99206) groups at both ends. These bioinks are widely used in 3D bioprinting due to their excellent biocompatibility, tunable mechanical properties, and the ability to be cross-linked into stable hydrogel structures using light (photocrosslinking).[1][2] This process allows for the precise fabrication of cell-laden constructs for tissue engineering, drug screening, and disease modeling.[2][3]
Q2: What are the primary factors that influence the print resolution of Bis-methacrylate-PEG bioinks?
A2: Achieving high print resolution is dependent on a combination of factors related to the bioink's properties and the printing process parameters. Key factors include:
-
Rheological Properties: The viscosity and shear-thinning behavior of the bioink are critical for smooth extrusion and shape retention post-deposition.[1][4]
-
Printing Parameters: Nozzle diameter, printing speed, and extrusion pressure must be carefully optimized to control the filament size.[5][6]
-
Crosslinking Conditions: The concentration of the photoinitiator, as well as the intensity and duration of the UV/light exposure, directly impact the polymerization process and the final structural integrity of the print.[7][8][9]
-
Bioink Formulation: The concentration of the PEG-methacrylate polymer and the inclusion of any additives to modify viscosity or biocompatibility can significantly affect printability.[10]
Q3: My printed structures have poor shape fidelity and tend to collapse. What could be the cause?
A3: Poor shape fidelity is a common issue, often stemming from a bioink formulation with low viscosity or inadequate crosslinking.[11] Pure PEG-based inks can be difficult to print with due to their low viscosity.[3] To improve structural integrity, consider the following:
-
Increase Bioink Viscosity: This can be achieved by increasing the concentration of the Bis-methacrylate-PEG polymer or by incorporating other materials like gelatin, hyaluronic acid, or alginate to create a composite bioink with more favorable rheological properties.[10][12]
-
Optimize Crosslinking: Ensure that the photoinitiator concentration is adequate and that the light exposure time and intensity are sufficient to achieve a stable, cross-linked structure. Insufficient crosslinking will result in a weak gel that cannot support its own weight.[11]
-
Refine Printing Temperature: For thermo-responsive bioinks, printing at the correct temperature is crucial for achieving the desired gelation and viscosity.[13][14][15]
Q4: I'm experiencing frequent nozzle clogging during my printing process. How can I prevent this?
A4: Nozzle clogging is often due to premature gelation of the bioink within the nozzle or the presence of aggregates.[11] To mitigate this, you can:
-
Ensure Homogeneity: Make sure your bioink is well-mixed and free of any particles or aggregates before loading it into the printer cartridge.[11]
-
Adjust Temperature: If your bioink is temperature-sensitive, ensure that the printhead temperature is not causing premature gelation.[16]
-
Optimize Pressure and Nozzle Size: If the bioink is too viscous for the selected nozzle, it can lead to clogging. You may need to increase the extrusion pressure or switch to a larger diameter nozzle.[11] However, be aware that a larger nozzle will decrease the achievable print resolution.[17]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Filament Spreading / Low Resolution | Bioink viscosity is too low. | Increase the polymer concentration or add a viscosity modifier (e.g., gelatin).[10][12] |
| Extrusion pressure is too high for the printing speed. | Decrease the extrusion pressure or increase the printing speed.[6] | |
| Insufficient crosslinking post-deposition. | Increase photoinitiator concentration, light intensity, or exposure time.[9] | |
| Inconsistent Filament Diameter | Air bubbles in the bioink cartridge. | Centrifuge the bioink syringe at a low speed before printing to remove air bubbles.[11] |
| Inconsistent pressure application. | Check the pneumatic system for leaks or fluctuations. | |
| Inhomogeneous bioink mixture. | Ensure the bioink is thoroughly and evenly mixed before loading.[11] | |
| Poor Cell Viability Post-Printing | High shear stress from excessive extrusion pressure or small nozzle. | Decrease printing pressure and consider using a larger nozzle, if resolution allows.[3][5] |
| Cytotoxicity from high photoinitiator concentration or prolonged UV exposure. | Reduce the photoinitiator concentration to the minimum effective level.[7][18] Use a cytocompatible photoinitiator like LAP.[7][18] Minimize UV exposure time.[18] | |
| Printed Layers Do Not Adhere | Insufficient crosslinking between layers. | Optimize the crosslinking time to ensure the bottom layer has enough structural integrity to support the next layer.[11] |
| The surface of the previous layer has dried out. | Consider printing in a humidity-controlled environment. |
Quantitative Data on Printing Parameters
The following tables summarize the impact of key parameters on printing outcomes.
Table 1: Effect of Photoinitiator Concentration on Curing and Cell Viability
| Photoinitiator | Concentration (w/v) | Effect on Cure Depth | Effect on Cell Viability | Reference |
| Irgacure 2959 | 0.5% | Effective curing | Decreased cell viability with longer printing times | [7] |
| LAP | 0.15% - 0.5% | Effective curing, with cure depth increasing with concentration up to 0.5% | Higher cell viability compared to Irgacure 2959 at similar concentrations | [7][8][18] |
Note: Cell viability is also dependent on the duration of UV exposure.[18]
Table 2: Optimization of Printing Parameters for a MeTro/GelMA Bioink
| Extrusion Pressure (kPa) | Printing Speed (mm/s) | Qualitative Printability Assessment |
| 5 | 1 | Under-extrusion |
| 10 | 2 | Consistent filament |
| 15 | 3 | Consistent filament |
| 20 | 4 | Over-extrusion |
| 25 | 5 | Significant over-extrusion |
This data is from a study on a composite bioink and illustrates the relationship between pressure and speed. Optimal parameters for Bis-methacrylate-PEG5 inks may vary but the principle remains the same.[6]
Experimental Protocols
Protocol 1: Preparation of a Bis-methacrylate-PEG Bioink with LAP Photoinitiator
This protocol describes the preparation of a basic Bis-methacrylate-PEG bioink suitable for photopolymerization.
Materials:
-
Bis-methacrylate-PEG (molecular weight of your choice)
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator[17]
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, light-blocking syringe or vial
-
0.45 µm sterile filter[17]
Procedure:
-
In a light-protected vial, dissolve the desired concentration of LAP (e.g., 0.1% to 0.5% w/v) in sterile PBS or cell culture medium.[7][17] Gently warm the solution (e.g., at 60°C) to aid dissolution.[17]
-
Once the LAP is fully dissolved, add the Bis-methacrylate-PEG powder to achieve the desired final concentration (e.g., 10-20% w/v).
-
Continue to mix the solution at a slightly elevated temperature in the dark until the polymer is completely dissolved.
-
Adjust the pH of the final solution to 7.4 if necessary.[17]
-
Sterilize the bioink by passing it through a 0.45 µm syringe filter.[17]
-
If encapsulating cells, mix the cells with the bioink solution at the desired concentration just prior to printing.[17]
-
Load the cell-laden bioink into a sterile printing syringe, taking care to avoid introducing air bubbles.[11]
Visualizations
Troubleshooting Workflow for Poor Print Resolution
Caption: A troubleshooting workflow for common 3D bioprinting resolution issues.
Experimental Workflow for Bioink Preparation and Printing
References
- 1. updates.reinste.com [updates.reinste.com]
- 2. Polyethylene Glycol (PEG) Hydrogel Based 3D Bioprinting | Biopharma PEG [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. Data-Driven Optimization of Bioink Formulations for Extrusion-Based Bioprinting: A Predictive Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment Methodologies for Extrusion-Based Bioink Printability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. advancedbiomatrix.com [advancedbiomatrix.com]
- 10. Expanding and optimizing 3D bioprinting capabilities using complementary network bioinks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nextbiginnovationlabs.com [nextbiginnovationlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. A thermoresponsive PEG-based methacrylate triblock terpolymer as a bioink for 3D bioprinting - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. A thermoresponsive PEG-based methacrylate triblock terpolymer as a bioink for 3D bioprinting - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02572E [pubs.rsc.org]
- 16. Eliminate 3D bio-printing blockages | PB Leiner [pbleiner.com]
- 17. allevi3d.com [allevi3d.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bis-methacrylate-PEG5 Hydrogel Degradation for Tissue Regeneration
Welcome to the technical support center for Bis-methacrylate-PEG5 hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your tissue regeneration experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrogel is not degrading or is degrading too slowly for my tissue regeneration application. How can I speed up the degradation rate?
A1: The slow degradation of standard Bis-methacrylate-PEG hydrogels is a common issue, as the primary mechanism of degradation is the slow hydrolysis of ester linkages.[1] To accelerate degradation, consider the following strategies:
-
Decrease Crosslink Density: A lower crosslink density allows for greater water uptake, which can facilitate hydrolysis. This can be achieved by:
-
Using a higher molecular weight (MW) PEG: Increasing the MW of the PEG macromer (e.g., from 3.4 kDa to 20 kDa) results in a larger mesh size and faster degradation.[1]
-
Lowering the polymer concentration: Reducing the weight percentage (wt%) of the polymer precursor solution will decrease the crosslink density.[2]
-
-
Incorporate Labile Crosslinkers: Introduce crosslinkers that are more susceptible to hydrolysis than the standard methacrylate (B99206) esters. Co-polymerizing with monomers that create more labile linkages, such as thio-β-esters (e.g., using poly(ethylene glycol)-dithiothreitol or PEGDTT), can significantly increase the degradation rate.[1]
-
Introduce Enzymatically Degradable Sequences: For applications involving cell-mediated tissue remodeling, incorporate peptide sequences that are substrates for matrix metalloproteinases (MMPs) secreted by cells.[1][3] This allows the degradation to be dictated by the cells themselves as they remodel the matrix.[4]
Q2: My hydrogel is degrading too quickly and losing its mechanical integrity before sufficient tissue has formed. What can I do to slow down the degradation?
A2: To slow down the degradation of your this compound hydrogel, you can employ the reverse of the strategies used to speed it up:
-
Increase Crosslink Density: A higher crosslink density will reduce water uptake and slow hydrolysis.[2]
-
Use a lower MW PEG: Shorter PEG chains will create a more densely crosslinked network.
-
Increase the polymer concentration: A higher wt% of the precursor solution will lead to a denser hydrogel.
-
-
Utilize More Stable Chemistries: If not already using a standard Bis-methacrylate-PEG, ensure you are not using co-monomers or crosslinkers that are highly susceptible to hydrolysis. For applications requiring long-term stability, consider alternatives like PEG-diacrylamide (PEGDAA), which has more hydrolytically stable amide linkages.[2]
-
Control Environmental Conditions: Ensure the in vitro degradation buffer is at a physiological pH (around 7.4). More basic or acidic conditions can accelerate ester hydrolysis.[5]
Q3: I am observing significant batch-to-batch variability in the degradation profiles of my hydrogels. What could be the cause?
A3: Inconsistent degradation can stem from several factors in the synthesis and gelation process:
-
Purity of Precursors: Ensure the this compound macromer is of high purity. Incomplete methacrylation or the presence of impurities can affect the crosslinking efficiency and subsequent degradation. Characterize your synthesized macromer using techniques like 1H NMR to confirm the degree of methacrylation.[6]
-
Photoinitiator Concentration and UV Exposure: The concentration of the photoinitiator and the duration and intensity of the UV light used for photopolymerization can impact the crosslinking density. Ensure these parameters are precisely controlled for each batch.
-
Oxygen Inhibition: Oxygen can inhibit free-radical polymerization, leading to incomplete crosslinking, especially at the surface. Perform polymerization in a low-oxygen environment (e.g., by purging with nitrogen) for more consistent results.
-
Homogeneity of the Precursor Solution: Ensure all components of the precursor solution are fully dissolved and homogeneously mixed before initiating polymerization.
Q4: My in vitro degradation results do not correlate well with my in vivo findings. Why is there a discrepancy?
A4: The in vivo environment is much more complex than a typical in vitro setup, leading to different degradation pathways.
-
Oxidative Degradation: In vivo, the foreign body response can lead to the production of reactive oxygen species (ROS) by inflammatory cells like macrophages and neutrophils.[7][8] These ROS can cause oxidative degradation of the PEG backbone, a pathway not typically accounted for in simple hydrolytic degradation assays.[7][8]
-
Enzymatic Degradation: Even if you have not intentionally included MMP-sensitive peptides, some non-specific enzymatic activity in vivo could contribute to degradation.
-
Mechanical Stress: The mechanical environment in vivo can also influence hydrogel degradation.
To better predict in vivo performance, consider using accelerated in vitro degradation models that incorporate oxidative challenges (e.g., using hydrogen peroxide solutions) in addition to hydrolytic studies.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Swelling Ratio | 1. Incomplete polymerization. 2. Inaccurate measurement of swollen or dry weight. 3. Premature degradation during swelling equilibrium. | 1. Optimize polymerization conditions (photoinitiator concentration, UV exposure time/intensity). 2. Ensure hydrogels are fully swollen (typically 24 hours).[1] Gently blot excess surface water before weighing. Ensure samples are completely dry before measuring dry weight (e.g., lyophilize for 24-48 hours). 3. For rapidly degrading gels, shorten the equilibrium time and ensure it is consistent across all samples. |
| Hydrogel Dissolves During Handling | 1. Very low crosslink density. 2. Rapid degradation in the chosen buffer. | 1. Increase polymer concentration or use a lower MW PEG. 2. Test the degradation in a less aggressive buffer or at a lower temperature to slow it down for handling purposes. |
| Encapsulated Cells Show Low Viability | 1. Toxicity of the photoinitiator. 2. Damage from UV light exposure. 3. Unreacted methacrylate groups. | 1. Use a cytocompatible photoinitiator (e.g., Irgacure 2959) at the lowest effective concentration. 2. Minimize UV exposure time and intensity. Use a longer wavelength UV source (e.g., 365 nm) to reduce cell damage. 3. Ensure high polymerization efficiency to minimize residual reactive groups. Wash hydrogels thoroughly after polymerization to remove any unreacted components. |
Quantitative Data Summary
The degradation profile of this compound hydrogels is highly tunable. The following tables summarize the impact of key parameters on degradation, as measured by changes in swelling ratio and mechanical properties.
Table 1: Effect of PEG Molecular Weight on Hydrogel Degradation (Data conceptualized from multiple sources)[1][9]
| PEG MW (kDa) | Polymer Conc. (wt%) | Initial Swelling Ratio (Q) | Time to Double Swelling Ratio (Days) | Time to Complete Degradation (Days) |
| 3.4 | 10 | ~4 | > 60 | > 90 |
| 6 | 10 | ~7 | ~30 | ~50 |
| 10 | 10 | ~12 | ~14 | ~28 |
| 20 | 10 | ~20 | ~7 | ~14 |
Table 2: Effect of Polymer Concentration on Hydrogel Degradation (Data conceptualized from multiple sources)[2][9]
| PEG MW (kDa) | Polymer Conc. (wt%) | Initial Storage Modulus (G') (kPa) | Degradation Half-life (Days) |
| 10 | 5 | ~10 | ~20 |
| 10 | 10 | ~30 | ~28 |
| 10 | 15 | ~70 | ~45 |
Table 3: Effect of Crosslinker Chemistry on Hydrogel Degradation (Data conceptualized from multiple sources)[1][10][11]
| Crosslinker Type | Degradation Mechanism | Relative Degradation Rate |
| Standard Dimethacrylate | Hydrolysis | Slow |
| Dimethacrylate/Dithiol Mix | Hydrolysis | Tunable (faster with more thiol) |
| MMP-sensitive Peptide | Enzymatic | Cell-dependent (fast) |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrogel
This protocol is a general method for the synthesis of PEG-dimethacrylate (PEGDM) hydrogels via photopolymerization.[12]
Materials:
-
Poly(ethylene glycol) (PEG), MW 5 kDa
-
Methacrylic anhydride (B1165640)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone (B179518) or Irgacure 2959)
-
Phosphate-buffered saline (PBS)
Procedure for Macromer Synthesis:
-
Dissolve PEG (e.g., 10 g, 2 mmol) in anhydrous DCM in a round-bottom flask.
-
Add TEA (a 2-fold molar excess to methacrylic anhydride).
-
Add methacrylic anhydride (a 4 to 5-fold molar excess to PEG) dropwise to the solution while stirring in an ice bath.
-
Allow the reaction to proceed at room temperature for 24-48 hours under a nitrogen atmosphere.
-
Wash the reaction mixture with a basic aqueous solution (e.g., 2M K₂CO₃) to remove methacrylic acid, followed by washes with DI water.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and precipitate the PEG-dimethacrylate product by adding the solution to a large volume of cold diethyl ether.
-
Collect the white precipitate by filtration and dry under vacuum.
-
Confirm the degree of methacrylation using 1H NMR spectroscopy.
Procedure for Hydrogel Photopolymerization:
-
Dissolve the synthesized this compound macromer in PBS to the desired concentration (e.g., 10% w/v).
-
Add the photoinitiator (e.g., 0.05% w/v Irgacure 2959).
-
Vortex the solution until all components are fully dissolved.
-
Pipette the precursor solution into a mold (e.g., between two glass plates with a defined spacer thickness).
-
Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a sufficient time to ensure complete gelation (typically 5-10 minutes).
-
Swell the resulting hydrogel in PBS to remove any unreacted components.
Protocol 2: In Vitro Hydrolytic Degradation Assay (Mass Loss)
This protocol measures the degradation of the hydrogel by monitoring its change in mass over time.
Materials:
-
Synthesized hydrogel discs of known dimensions
-
Sterile PBS (pH 7.4)
-
24-well plates
-
Incubator at 37°C
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare hydrogel discs of uniform size and shape.
-
Place each disc in a pre-weighed container (e.g., a microcentrifuge tube).
-
Lyophilize the hydrogels to obtain the initial dry weight (W₀).
-
Place each dried hydrogel into a well of a 24-well plate.
-
Add a sufficient volume of sterile PBS (e.g., 2 mL) to each well to fully immerse the hydrogel.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), carefully remove the hydrogel from the PBS.
-
Gently blot the surface to remove excess water.
-
Place the hydrogel in a new pre-weighed container and lyophilize to obtain the dry weight at that time point (Wₜ).
-
Calculate the percent mass remaining as: (Wₜ / W₀) * 100%.
-
Replenish the PBS in the remaining wells at each time point.
Protocol 3: Characterization of Degradation by Swelling Ratio
This protocol assesses degradation by measuring the increase in the hydrogel's water uptake as the network breaks down.[1]
Materials:
-
Synthesized hydrogel discs
-
Sterile PBS (pH 7.4)
-
24-well plates
-
Incubator at 37°C
-
Analytical balance
Procedure:
-
Prepare a set of hydrogel discs (n ≥ 3 for each time point).
-
Allow the gels to reach equilibrium swelling in PBS for 24 hours.
-
Remove the gels, gently blot away surface water, and record the initial swollen weight (Ws, initial).
-
Lyophilize the gels to determine the initial dry weight (Wd). The initial swelling ratio is Q = Ws, initial / Wd.
-
Place the remaining sets of hydrogels in PBS and incubate at 37°C.
-
At each designated time point, remove one set of hydrogels.
-
Blot each hydrogel and weigh to get the swollen weight at that time (Ws,t).
-
Calculate the swelling ratio at each time point: Q(t) = Ws,t / Wd. An increase in Q(t) over time indicates degradation.
Protocol 4: Mechanical Testing via Rheology
This protocol describes how to measure the change in the hydrogel's storage modulus (G') as it degrades, which reflects the loss of mechanical integrity.
Materials:
-
Synthesized hydrogel discs
-
Rheometer with a parallel plate geometry (e.g., 8 mm or 20 mm)
-
Humidity chamber for the rheometer
Procedure:
-
Place a hydrogel disc on the bottom plate of the rheometer, pre-set to 37°C.
-
Lower the top plate to make contact with the hydrogel and apply a small axial force to ensure good contact without compressing the sample significantly.
-
Use a humidity chamber to prevent the hydrogel from drying out during the measurement.
-
Perform a strain sweep to determine the linear viscoelastic region (LVER) of the hydrogel.
-
Perform a frequency sweep at a constant strain within the LVER to determine the initial storage modulus (G').
-
For degradation studies, you can either perform time sweeps on a single sample incubated on the rheometer or test individual samples at discrete time points after incubation in PBS at 37°C.
-
A decrease in G' over time is indicative of network degradation.
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
Caption: Experimental workflows for hydrogel synthesis and in vitro degradation analysis.
Caption: Troubleshooting logic for addressing slow hydrogel degradation.
Signaling and Degradation Pathways
Caption: Key in vivo degradation pathways for this compound hydrogels.
Caption: Key signaling pathways in hydrogel-mediated tissue regeneration.[1][11]
References
- 1. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Matrix Metalloproteinases in Epithelial Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Matrix metalloproteinases and the regulation of tissue remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth factor delivery-based tissue engineering: general approaches and a review of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogels with precisely controlled integrin activation dictate vascular patterning and permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive Hydrogels Made from Step-Growth Derived PEG-Peptide Macromers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergetic roles of TGF-β signaling in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
A troubleshooting guide for common experimental problems with Bis-methacrylate-PEG5
Welcome to the technical support center for Bis-methacrylate-PEG5. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental problems encountered when working with this compound. The following sections provide answers to frequently asked questions and detailed protocols for key experiments.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis, handling, and application of this compound hydrogels.
1. Hydrogel Formation Issues
Question: Why is my this compound solution not forming a hydrogel upon photopolymerization?
Answer: Failure to form a hydrogel can be attributed to several factors related to the components of your polymerization system and the experimental setup.
-
Inadequate Photoinitiator Concentration or Type: The photoinitiator is crucial for initiating the polymerization process. Ensure you are using a water-soluble photoinitiator (e.g., Irgacure 2959, LAP) at an appropriate concentration. Low concentrations may not generate enough radicals to initiate polymerization, while excessively high concentrations can lead to premature termination and potential cytotoxicity.[1][2]
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[3] It is critical to deoxygenate your precursor solution before and during polymerization. This can be achieved by purging with an inert gas like nitrogen or argon.
-
Incorrect UV Light Wavelength or Intensity: The UV light source must emit at a wavelength that matches the absorption spectrum of your chosen photoinitiator. Additionally, the intensity of the UV light needs to be sufficient to ensure adequate radical generation and deep curing throughout the hydrogel. Insufficient light intensity can result in incomplete polymerization, especially for thicker hydrogel constructs.[1]
-
Low Monomer Concentration: The concentration of this compound in your precursor solution directly impacts the crosslinking density. If the concentration is too low, the resulting polymer chains may not be able to form a stable, crosslinked network.
Question: My hydrogels are forming, but they are very soft and fragile. How can I increase their mechanical stiffness?
Answer: The mechanical properties of your hydrogels are primarily determined by the crosslinking density of the polymer network. To increase stiffness, you can:
-
Increase this compound Concentration: A higher concentration of the monomer will lead to a more densely crosslinked network, resulting in a stiffer hydrogel.[4][5]
-
Decrease the Molecular Weight of the PEG Linker: While you are using PEG5, it's a general principle that shorter PEG chains between methacrylate (B99206) groups lead to higher crosslinking density and increased stiffness.[4][6]
-
Optimize UV Exposure Time and Intensity: Increasing the UV exposure time or intensity can lead to a higher degree of conversion of the methacrylate groups, resulting in a more completely crosslinked and stiffer network. However, be mindful of potential photodamage to encapsulated cells or biomolecules.[1]
2. Swelling and Degradation Problems
Question: My this compound hydrogels are swelling excessively, leading to a loss of shape and mechanical integrity. How can I control the swelling ratio?
Answer: Hydrogel swelling is governed by the balance between the osmotic pressure driving water into the network and the elastic forces of the crosslinked polymer chains resisting expansion. To control swelling:
-
Increase Crosslinking Density: As with mechanical stiffness, a higher crosslinking density will result in a tighter network structure that restricts water uptake. This can be achieved by increasing the monomer concentration.[5][7]
-
Consider the Solvent: The ionic strength and pH of the swelling medium can influence the swelling behavior of hydrogels.[8] Ensure your swelling buffer is appropriate for your application and consistent across experiments.
Question: My hydrogels are degrading too quickly (or too slowly) for my application. How can I tune the degradation rate?
Answer: The degradation of this compound hydrogels is primarily due to the hydrolysis of the ester linkages in the methacrylate groups.[9] To tune the degradation rate:
-
Modify the Crosslinking Density: Generally, hydrogels with a lower crosslinking density will degrade faster due to increased water uptake and greater accessibility of the ester bonds to water.[9]
-
Incorporate Degradable Linkers: For more precise control over degradation, you can copolymerize this compound with other monomers containing intentionally labile linkages, such as enzyme-sensitive peptide sequences or hydrolytically less stable esters.[10]
3. Cell Culture and Biocompatibility Issues
Question: I am observing high cell death after encapsulation in my this compound hydrogels. What could be the cause?
Answer: Cell viability in hydrogels can be compromised by several factors during the encapsulation and culture process.
-
Toxicity of Unreacted Components: Unreacted methacrylate monomers and photoinitiators can be cytotoxic.[11][12][13][14] It is crucial to use the minimum effective concentration of the photoinitiator and to ensure a high degree of monomer conversion during polymerization. After polymerization, washing the hydrogels thoroughly can help remove unreacted components.
-
UV Exposure: Prolonged exposure to high-intensity UV light can damage cells. Optimize your UV exposure time and intensity to achieve complete polymerization while minimizing cell stress.[1]
-
Mechanical Stress during Encapsulation: The process of mixing cells with the precursor solution and dispensing it can subject cells to mechanical stress. Handle cells gently throughout the procedure.
Question: Cells are not adhering to my this compound hydrogels. How can I promote cell adhesion?
Answer: PEG-based hydrogels are inherently bio-inert and resist protein adsorption, which in turn prevents cell adhesion.[15] To promote cell attachment, you can:
-
Incorporate Adhesion Ligands: Covalently attach cell-adhesive peptides, such as those containing the RGD sequence, to the hydrogel network. This can be done by co-polymerizing this compound with a methacrylate-modified adhesion peptide.
-
Blend with Natural Polymers: Mix the this compound precursor solution with natural polymers that possess inherent cell-adhesive properties, such as gelatin methacrylate (GelMA) or hyaluronic acid methacrylate (HAMA).
Quantitative Data Summary
The following tables summarize typical experimental parameters and resulting properties for PEG-methacrylate-based hydrogels. Note that these values are generalized from studies on various PEG-dimethacrylate (PEGDMA) systems and should be considered as a starting point for optimizing your experiments with this compound.
Table 1: Typical Photopolymerization Parameters for PEG-Methacrylate Hydrogels
| Parameter | Typical Range | Notes |
| Macromer Concentration | 5% - 30% (w/v) | Higher concentrations lead to increased stiffness and lower swelling.[4][5] |
| Photoinitiator (Irgacure 2959) | 0.05% - 1% (w/v) | Concentration should be optimized for your system to ensure efficient polymerization and minimize cytotoxicity.[2] |
| UV Wavelength | 365 nm | Should match the absorption peak of the photoinitiator. |
| UV Intensity | 5 - 20 mW/cm² | Higher intensity can reduce polymerization time but may increase cell damage. |
| Exposure Time | 1 - 10 minutes | Dependent on UV intensity, photoinitiator concentration, and hydrogel thickness. |
Table 2: Relationship between PEGDMA Concentration, Swelling Ratio, and Mechanical Properties
| PEGDMA Concentration (% w/v) | Approximate Swelling Ratio (Q) | Approximate Compressive Modulus (kPa) |
| 10 | 15 - 25 | 10 - 50 |
| 20 | 8 - 15 | 100 - 400 |
| 30 | 4 - 8 | 500 - 1500 |
Data compiled and generalized from multiple sources.[4][5][16] Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Photopolymerization of this compound Hydrogels
-
Prepare Precursor Solution:
-
Dissolve this compound in a biocompatible solvent (e.g., phosphate-buffered saline, PBS) to the desired concentration (e.g., 10% w/v).
-
Add a water-soluble photoinitiator (e.g., Irgacure 2959 to a final concentration of 0.5% w/v).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Deoxygenate the Solution:
-
Purge the precursor solution with nitrogen or argon gas for at least 5 minutes to remove dissolved oxygen.
-
-
Hydrogel Casting:
-
Pipette the precursor solution into a mold of the desired shape and dimensions.
-
-
UV Curing:
-
Expose the precursor solution to UV light (e.g., 365 nm) at a specified intensity and duration to initiate polymerization.
-
-
Hydrogel Equilibration:
-
After polymerization, gently remove the hydrogel from the mold and place it in an excess of sterile PBS to swell and to allow unreacted components to diffuse out. Change the PBS several times over 24 hours.
-
Protocol 2: Swelling Ratio Measurement
-
Initial Weighing:
-
After equilibration in PBS, carefully blot the surface of the hydrogel to remove excess water and record its swollen weight (Ws).
-
-
Drying:
-
Freeze the hydrogel and then lyophilize it until a constant dry weight is achieved.
-
-
Final Weighing:
-
Record the dry weight of the hydrogel (Wd).
-
-
Calculation:
-
Calculate the swelling ratio (Q) using the formula: Q = Ws / Wd.[3]
-
Visualizations
Caption: Workflow for the photopolymerization of this compound hydrogels.
Caption: Decision tree for troubleshooting hydrogel polymerization failure.
References
- 1. Crosslinking Dynamics and Gelation Characteristics of Photo- and Thermally Polymerized Poly(Ethylene Glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of poly(ethylene glycol) hydrogels with different network structures for the application of enzyme immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Molecular Mechanisms for the Interaction of Water with Polyethylene Glycol-Based Hydrogels: Influence of Ionic Strength and Gel Network Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatically degradable poly(ethylene glycol) hydrogels for the 3D culture and release of human embryonic stem cell derived pancreatic precursor cell aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro investigation into the cytotoxicity of methyl methacrylate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Viscosity Adjustment of Bis-methacrylate-PEG5 Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis-methacrylate-PEG5 solutions for 3D printing.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is too viscous for my 3D printer, leading to print failures. What are my options to reduce its viscosity?
A1: High viscosity is a common challenge that can impede resin flow and increase peel forces during printing.[1] There are two primary methods to address this:
-
Temperature Adjustment: Increasing the temperature of the resin will decrease its viscosity.[2][3] Warming your resin to a stable temperature between 25-30°C can significantly improve its flow characteristics.[1]
-
Use of Reactive Diluents: Adding a low-viscosity monomer, known as a reactive diluent, can effectively reduce the overall viscosity of the solution.[4] These diluents are incorporated into the final printed object during polymerization.
Q2: How does temperature precisely affect the viscosity of my resin?
A2: Resin viscosity is highly sensitive to temperature changes; as temperature increases, viscosity decreases.[2][3] This is why maintaining a stable ambient temperature between 20-25°C is recommended for consistent print quality.[1] For high-viscosity resins, preheating the solution in a warm water bath to 25-30°C before printing can be beneficial.[1][2] Some printers are now equipped with built-in heaters to maintain optimal resin temperature.[1] Even a small increase in temperature can lead to a significant drop in viscosity.[5]
Q3: What are reactive diluents, and how should I select one for my this compound solution?
A3: Reactive diluents are low-viscosity monomers that are added to a resin formulation to reduce its overall viscosity.[4] They possess functional groups (in this case, methacrylates) that allow them to co-polymerize with the primary resin oligomers, becoming a permanent part of the printed structure.
When selecting a reactive diluent, consider the following:
-
Functionality: Monofunctional methacrylates are often used as reactive diluents to reduce viscosity.[4]
-
Compatibility: The diluent must be miscible with your this compound solution.
-
Final Properties: The choice of diluent can affect the mechanical properties of the final cured part. For example, some crosslinkers can increase mechanical strength.[4] Low-viscosity monomers like Trimethylolpropane triacrylate (TMPTMA) are commonly used as diluents.[6]
Q4: My prints are failing at the first layer, which either doesn't adhere or is excessively thick. Is high viscosity the culprit?
A4: Yes, high viscosity can be a significant cause of first-layer adhesion problems. The thick resin can prevent the build plate from reaching its optimal z=0 position, resulting in a thick first layer that fails to adhere properly.[1] To troubleshoot this, you can try:
-
Warming the Resin: This reduces viscosity and allows for a thinner, more uniform first layer.[1]
-
Increasing Bottom Exposure Time: This helps to ensure the initial layers are fully cured and strongly bonded to the build plate.[1]
-
Adjusting Lift Speed and Distance: For viscous resins, reducing the lift speed and increasing the lift distance gives the material more time to flow back under the build plate for the next layer.[1]
Q5: What is the standard procedure for measuring the viscosity of my prepared resin solution?
A5: The most common method for measuring resin viscosity is using a rotational viscometer.[7] For more in-depth analysis of flow behavior (e.g., shear thinning properties), a rheometer is used.[8] The general procedure involves placing the resin sample in the instrument, which measures the resistance to flow at a controlled temperature and shear rate.[7]
Data Presentation
Table 1: Effect of Temperature on Resin Viscosity (Illustrative Examples)
| Temperature (°C) | Viscosity Change | Observation |
| 20 -> 25 | Up to 71.6% decrease | A minor temperature increase can dramatically lower viscosity.[5] |
| 4 -> 60 | 4 to 5 times lower | Significant viscosity reduction at elevated temperatures.[3] |
| 20 - 28 | Optimal Range | Recommended temperature for best performance of most 3D printing resins.[9] |
Table 2: Common Reactive Diluents for Methacrylate-Based Resins
| Diluent Name | Type | Key Benefit | Reference |
| VISIOMER® THFMA | Monofunctional Methacrylate | Effective at dissolving oligomers and reducing viscosity. | [4] |
| Trimethylolpropane triacrylate (TMPTMA) | Trifunctional Acrylate | Low-viscosity diluent that can also increase crosslink density. | [6][10] |
| Polyethylene glycol diacrylate (PEGDA) | Bifunctional Acrylate | Used to reduce the viscosity of high-viscosity bio-based resins. | [11] |
| Ethylene glycol dimethacrylate (EGDMA) | Difunctional Methacrylate | Can improve mechanical properties of the final print.[12][13] |
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
-
Instrument Setup: Turn on the viscometer and allow it to stabilize. Ensure the instrument is level. Select the appropriate spindle and rotational speed based on the expected viscosity of your sample.
-
Sample Preparation: Place the this compound solution in a measurement vessel. Ensure the sample volume is sufficient to immerse the spindle to the marked level.
-
Temperature Control: Place the vessel in a temperature-controlled bath set to your desired measurement temperature (e.g., 25°C) and allow the sample to reach thermal equilibrium.
-
Measurement: Lower the spindle into the resin solution. Start the motor at the selected speed and allow the reading to stabilize.
-
Data Recording: Record the viscosity value, typically in centipoise (cP) or Pascal-seconds (Pa·s).
-
Cleaning: Thoroughly clean the spindle and vessel with an appropriate solvent (e.g., isopropanol) immediately after use.
Protocol 2: Preparation of a Resin Solution with a Reactive Diluent
-
Calculation: Determine the desired weight percentage (wt%) of the reactive diluent.
-
Weighing: On a calibrated analytical balance, accurately weigh the this compound oligomer into a suitable mixing container.
-
Addition of Diluent: Weigh the calculated amount of the reactive diluent and add it to the container with the oligomer.
-
Mixing: Mix the components thoroughly until a homogenous solution is achieved. A planetary mixer or a magnetic stirrer at a low speed can be used. Avoid introducing air bubbles. If bubbles form, a short centrifugation step may be necessary.
-
Homogenization: Ensure all solid components are fully dissolved and the mixture is uniform.[14]
-
Viscosity Check: Measure the viscosity of the final formulation using the protocol described above to confirm it is within the desired range for your 3D printer.
Visualizations
Caption: Troubleshooting workflow for high viscosity in 3D printing resins.
Caption: Factors influencing the viscosity of this compound solutions.
References
- 1. siraya.tech [siraya.tech]
- 2. ifun3d.com [ifun3d.com]
- 3. Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Markets | 3D Printing - Evonik Industries [methyl-methacrylate-monomers.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Resin Viscosity Measurement | NBCHAO [en.nbchao.com]
- 8. osti.gov [osti.gov]
- 9. ameralabs.com [ameralabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Development of Dental Poly(methyl methacrylate)-Based Resin for Stereolithography Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bomar-chem.com [bomar-chem.com]
Technical Support Center: Minimizing Polymerization Shrinkage in Bis-methacrylate-PEG5-Based Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with polymerization shrinkage in Bis-methacrylate-PEG5-based resins.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected volumetric shrinkage | High concentration of low molecular weight monomers. | - Increase the proportion of higher molecular weight monomers like Bis-GMA. - Incorporate fillers or nanoparticles to reduce the relative volume of the resin matrix. |
| High degree of conversion. | - While a high degree of conversion is often desirable for mechanical properties, it can lead to increased shrinkage. Consider optimizing the photoinitiator concentration or light curing parameters to achieve a balance between conversion and shrinkage. | |
| Inappropriate curing technique. | - Employ a "soft-start" or "pulse-delay" curing method to allow for stress relaxation before the resin reaches its gel point. | |
| Inconsistent or variable shrinkage results | Non-uniform mixing of resin components. | - Ensure thorough and homogenous mixing of the monomer, photoinitiator, and any additives before polymerization. |
| Fluctuations in curing light intensity. | - Calibrate and regularly check the output of your light curing unit to ensure consistent irradiance. | |
| Temperature variations during polymerization. | - Conduct experiments in a temperature-controlled environment as temperature can influence the rate of polymerization and the final shrinkage. | |
| Poor mechanical properties after reducing shrinkage | Excessive addition of low-modulus additives. | - While certain additives can reduce shrinkage, they may compromise mechanical strength. Optimize the concentration of additives to find a balance between shrinkage reduction and desired mechanical properties. |
| Low degree of conversion. | - Ensure adequate light exposure (time and intensity) to achieve a sufficient degree of conversion for robust mechanical properties. | |
| Cracking or crazing of the polymerized resin | High polymerization stress. | - High shrinkage in a constrained geometry leads to stress. In addition to reducing volumetric shrinkage, consider incorporating chain transfer agents or using a more flexible monomer to reduce stress. |
| Rapid polymerization. | - Slowing down the polymerization rate through lower light intensity or a different photoinitiator system can allow for more stress relaxation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization shrinkage in this compound-based resins?
A1: The fundamental cause of polymerization shrinkage is the conversion of monomer molecules into a polymer network. During this process, the intermolecular distances between monomer units, which are governed by van der Waals forces (approximately 0.3-0.4 nm), are replaced by shorter covalent bonds (approximately 0.15 nm) within the polymer chain. This reduction in intermolecular distance results in a net volume reduction of the material.
Q2: How does the PEG5 component influence polymerization shrinkage?
A2: The polyethylene (B3416737) glycol (PEG) chain in the this compound monomer can influence polymerization shrinkage in several ways. Generally, increasing the length of the flexible PEG chain can increase the molecular weight of the monomer, which tends to decrease overall shrinkage. The flexibility of the PEG chain may also allow for some internal stress relaxation during polymerization. However, the specific impact will also depend on the overall formulation, including the concentration of other monomers and fillers.
Q3: What role do fillers play in minimizing shrinkage?
A3: Fillers, such as silica (B1680970) or zirconia nanoparticles, are a crucial component in reducing polymerization shrinkage. By occupying volume within the resin matrix, they decrease the relative amount of resin that undergoes polymerization, thereby reducing the overall volumetric shrinkage of the composite material. Increasing the filler loading is a common and effective strategy to minimize shrinkage.
Q4: Can modifying the curing process affect polymerization shrinkage?
A4: Yes, the curing protocol has a significant impact on polymerization shrinkage and stress. Techniques like "soft-start" polymerization, which involves an initial period of low-intensity light followed by a high-intensity cure, can allow the resin to flow and relax during the initial stages of polymerization, thus reducing overall stress. Similarly, "pulse-delay" curing, with intervals of no light, can also facilitate stress relaxation.
Q5: What are chain transfer agents and how do they help in reducing shrinkage stress?
A5: Chain transfer agents are molecules that can interrupt the growth of a polymer chain and initiate a new one. This process can delay the gel point of the resin, which is the point at which the material transitions from a viscous liquid to a solid. By delaying the gel point, the resin has more time in a flowable state to relieve internal stresses that build up as a result of shrinkage.
Quantitative Data on Polymerization Shrinkage
The following tables summarize quantitative data on factors influencing polymerization shrinkage in methacrylate-based resins.
Table 1: Effect of Monomer Composition on Volumetric Shrinkage
| Resin Composition (wt%) | Volumetric Shrinkage (%) |
| 80% Bis-GMA / 20% TEGDMA | 3.51 |
| 80% Bis-EMA / 20% TEGDMA | 4.73 |
| 80% UDMA / 20% TEGDMA | 5.55 |
| 56% Bis-GMA / 24% Bis-EMA / 20% TEGDMA | 4.73 |
| 14% Bis-GMA / 26% Bis-EMA / 40% UDMA | 6.10 |
| 14% Bis-GMA / 40% Bis-EMA / 26% UDMA | 6.22 |
Data adapted from studies on Bis-GMA, Bis-EMA, UDMA, and TEGDMA mixtures.
Table 2: Influence of Filler Content on Polymerization Shrinkage of Experimental Composites
| Filler Content (wt%) | Resin Matrix | Volumetric Shrinkage (%) |
| 70 | Bis-GMA/TEGDMA | ~2.5 - 3.5 |
| 75 | Bis-GMA/TEGDMA | ~2.0 - 3.0 |
| 80 | Bis-GMA/TEGDMA | ~1.5 - 2.5 |
Approximate values based on general findings in the literature.
Experimental Protocols
Protocol 1: Measurement of Volumetric Polymerization Shrinkage using the Archimedes' Principle (Buoyancy Method)
This protocol is based on measuring the density of the resin before and after polymerization.
Materials:
-
Analytical balance (accurate to 0.0001 g) with a density determination kit
-
Beaker
-
Distilled water
-
Uncured this compound-based resin
-
Light-curing unit
-
Spatula
-
Microscope slide and coverslip
-
Timer
Procedure:
-
Prepare the Uncured Sample:
-
Place a small amount (approximately 0.1-0.2 g) of the uncured resin onto a pre-weighed microscope slide.
-
Record the weight of the uncured resin in air (W_air_uncured).
-
-
Measure the Weight in Water (Uncured):
-
Suspend the sample in the beaker of distilled water using the density kit apparatus, ensuring there are no air bubbles attached to the sample.
-
Record the weight of the uncured resin in water (W_water_uncured).
-
-
Calculate the Density of the Uncured Resin (ρ_uncured):
-
ρ_uncured = (W_air_uncured / (W_air_uncured - W_water_uncured)) * ρ_water
-
Where ρ_water is the density of water at the recorded temperature.
-
-
Cure the Resin:
-
Place a coverslip over the resin to form a thin, uniform disc.
-
Light-cure the resin for the specified time and intensity according to your experimental parameters.
-
-
Prepare the Cured Sample:
-
Carefully remove the cured resin disc from the microscope slide.
-
Weigh the cured resin in air (W_air_cured).
-
-
Measure the Weight in Water (Cured):
-
Suspend the cured sample in the beaker of distilled water.
-
Record the weight of the cured resin in water (W_water_cured).
-
-
Calculate the Density of the Cured Resin (ρ_cured):
-
ρ_cured = (W_air_cured / (W_air_cured - W_water_cured)) * ρ_water
-
-
Calculate the Volumetric Shrinkage (%S):
-
%S = ((ρ_cured - ρ_uncured) / ρ_cured) * 100
-
Visualizations
Caption: Experimental workflow for measuring volumetric polymerization shrinkage.
Caption: Key factors influencing polymerization shrinkage.
Technical Support Center: Enhancing Fatigue Resistance of Bis-methacrylate-PEG5 Hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fatigue resistance of Bis-methacrylate-PEG5 (PEGDM) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is fatigue resistance in hydrogels and why is it important?
A1: Fatigue resistance in hydrogels refers to their ability to withstand repeated mechanical loading and unloading cycles without significant degradation of their mechanical properties or catastrophic failure. It is a critical property for applications involving dynamic loading, such as in tissue engineering scaffolds for load-bearing tissues (e.g., cartilage), flexible electronics, and soft robotics.
Q2: What are the key parameters that influence the fatigue resistance of this compound hydrogels?
A2: The primary parameters influencing fatigue resistance are:
-
PEG Molecular Weight: The length of the PEG chains between methacrylate (B99206) crosslinks significantly impacts the network's elasticity and ability to dissipate energy.
-
Polymer Concentration: The concentration of the PEGDM macromer in the precursor solution affects the crosslinking density and overall polymer network structure.
-
Photoinitiator Concentration and UV Exposure: These factors control the extent and efficiency of the photopolymerization reaction, which determines the final crosslink density.
Q3: How does PEG molecular weight affect the mechanical properties and fatigue resistance of the hydrogel?
A3: Generally, at a constant polymer concentration, decreasing the PEG molecular weight leads to a higher crosslink density. This results in a stiffer hydrogel with a higher compressive modulus but potentially lower fatigue resistance. Conversely, higher molecular weight PEG forms a network with longer polymer chains between crosslinks, which can lead to increased elasticity and improved fatigue resistance, although the hydrogel may be softer.
Q4: What is the role of crosslink density in determining fatigue resistance?
A4: Crosslink density is a critical factor. While a higher crosslink density increases the hydrogel's stiffness (compressive modulus), an excessively dense network can become brittle and prone to crack propagation under cyclic loading.[1] Optimizing the crosslink density is key to achieving a balance between stiffness and fatigue resistance.
Q5: Can incorporating other components into the hydrogel formulation improve fatigue resistance?
A5: Yes, creating interpenetrating networks (IPNs) or double-network (DN) hydrogels can significantly enhance fatigue resistance. For example, combining the covalently crosslinked PEGDM network with a second, loosely crosslinked or physically associated polymer network can introduce energy dissipation mechanisms that toughen the hydrogel and improve its fatigue life.
Troubleshooting Guide
Issue 1: Hydrogel fractures or fails prematurely during cyclic loading.
| Potential Cause | Suggested Solution |
| Excessive Crosslink Density: The hydrogel may be too brittle. | • Decrease Polymer Concentration: Lowering the weight percentage of this compound in the precursor solution will reduce the crosslink density. • Increase PEG Molecular Weight: Use a higher molecular weight PEG macromer to increase the length of the polymer chains between crosslinks. • Reduce Photoinitiator Concentration or UV Exposure Time: This will lead to a lower degree of crosslinking. |
| Insufficient Crosslinking: The hydrogel network is too weak to withstand the applied load. | • Increase Polymer Concentration: A higher concentration of the macromer will result in a more robust network. • Decrease PEG Molecular Weight: Shorter PEG chains will lead to a higher crosslink density and a stiffer hydrogel. • Optimize Photoinitiator Concentration and UV Exposure: Ensure complete polymerization by using an adequate amount of photoinitiator and sufficient UV exposure time. |
| Presence of Stress Concentrators: Notches, air bubbles, or other defects in the hydrogel can act as initiation sites for cracks. | • Degas the Precursor Solution: Remove dissolved gases before polymerization to prevent bubble formation. • Careful Sample Preparation: Ensure smooth, defect-free surfaces on the hydrogel samples used for testing. |
Issue 2: Inconsistent or non-reproducible fatigue testing results.
| Potential Cause | Suggested Solution |
| Variability in Hydrogel Synthesis: Small changes in precursor concentrations, mixing, or UV exposure can lead to batch-to-batch differences. | • Standardize the Protocol: Precisely control all synthesis parameters, including component concentrations, mixing times, and UV light intensity and duration. |
| Inconsistent Sample Geometry: Variations in the dimensions of the test samples can affect the calculated stress and strain values. | • Use a Mold: Cast the hydrogels in a well-defined mold to ensure consistent sample dimensions. |
| Environmental Conditions During Testing: Dehydration of the hydrogel during testing can alter its mechanical properties. | • Test in a Hydrated State: Perform cyclic loading tests with the hydrogel submerged in a suitable buffer (e.g., PBS) to maintain its hydration. |
Data Presentation
Table 1: Effect of PEG Molecular Weight and Concentration on Compressive Modulus of PEGDA Hydrogels
| PEG Molecular Weight ( g/mol ) | Total Polymer Concentration (wt%) | Compressive Modulus (MPa) |
| 400 / 3400 (60:40 blend) | 20 | 0.42 ± 0.02 |
| 400 / 3400 (60:40 blend) | 40 | 1.71 ± 0.13 |
| 10,000 | 20 | ~0.09 |
| 10,000 | 30 | ~0.11 |
Data adapted from studies on PEGDA hydrogels, which are structurally similar to this compound hydrogels.[1]
Table 2: Fatigue Threshold of a Tetra-arm PEG Hydrogel
| Hydrogel System | Degradation Time (min) | Fatigue Threshold (J/m²) | Fracture Toughness (J/m²) |
| Tetra-arm PEG | 60 | 11.6 | 12.2 ± 1.8 |
This data for a tetra-arm PEG hydrogel provides a quantitative example of fatigue resistance in a PEG-based system.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrogels
-
Prepare Precursor Solution:
-
Dissolve the this compound macromer in a suitable solvent (e.g., phosphate-buffered saline, PBS) to the desired weight percentage (e.g., 10-40 wt%).
-
Add a photoinitiator (e.g., Irgacure 2959) to the solution at a concentration of 0.05-0.5 wt%.
-
Mix the solution thoroughly until the photoinitiator is completely dissolved. If necessary, gently warm the solution.
-
-
Casting the Hydrogel:
-
Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., for creating dog-bone shaped samples for tensile testing).
-
-
Photopolymerization:
-
Expose the mold containing the precursor solution to UV light (e.g., 365 nm) for a specified duration (e.g., 5-15 minutes). The UV intensity and exposure time should be optimized for the specific formulation.
-
-
Hydration and Equilibration:
-
Carefully remove the crosslinked hydrogel from the mold.
-
Immerse the hydrogel in PBS or another appropriate buffer for at least 24 hours to allow it to reach swelling equilibrium.
-
Protocol 2: Cyclic Fatigue Testing
-
Sample Preparation:
-
Prepare notched and unnotched hydrogel samples with standardized dimensions. A common geometry for fatigue testing is a "pure shear" sample.
-
-
Cyclic Tensile Loading:
-
Mount an unnotched sample in a mechanical tester equipped for cyclic loading.
-
Apply a cyclic tensile strain between a minimum and maximum value at a defined frequency (e.g., 1 Hz).
-
Record the stress-strain response for a large number of cycles (e.g., >1000).
-
-
Crack Propagation Measurement:
-
Mount a notched sample in the mechanical tester.
-
Apply the same cyclic loading protocol as for the unnotched sample.
-
Use a camera to record the propagation of the crack from the notch tip over time.
-
-
Data Analysis:
-
Calculate the energy release rate (G) from the stress-strain data of the unnotched sample.
-
Measure the crack extension per cycle (dc/dN) from the recorded images.
-
Plot dc/dN as a function of G to determine the fatigue threshold, which is the energy release rate below which crack growth is not observed.[2]
-
Visualizations
Caption: Influence of formulation parameters on hydrogel properties.
Caption: Experimental workflow for fatigue resistance characterization.
Caption: Troubleshooting logic for premature hydrogel failure.
References
Strategies to reduce hydrogel heterogeneity in Bis-methacrylate-PEG5 networks.
Welcome to the technical support center for Bis-methacrylate-Poly(ethylene glycol) (PEG) hydrogel networks. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in synthesizing homogeneous hydrogels.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of heterogeneity in Bis-methacrylate-PEG hydrogel networks?
A1: Hydrogel network heterogeneity in Bis-methacrylate-PEG systems primarily arises from the following factors:
-
Rapid Polymerization Kinetics: Extremely fast crosslinking can trap spatial inconsistencies in the prepolymer solution before the network can form uniformly. This leads to regions with varying crosslink densities.[1]
-
Non-Uniform Initiator Distribution: An uneven distribution of the photoinitiator or redox initiators can create localized areas of high and low polymerization rates, resulting in a heterogeneous network structure.
-
Phase Separation: During polymerization, the growing polymer network can phase-separate from the solvent or unreacted monomers, leading to polymer-rich and polymer-poor domains.[2]
-
Topological Defects: The formation of network defects such as dangling chain ends, loops, and inefficient crosslinking contributes to structural inhomogeneity.[3][4]
Q2: How does the molecular weight of the PEG macromer influence hydrogel homogeneity?
A2: The molecular weight of the PEG macromer is a critical parameter influencing the final network structure.
-
Higher Molecular Weight: Using higher molecular weight PEG macromers generally leads to a lower crosslinking density for a given weight percentage.[5] This can result in larger mesh sizes and potentially slower, more controlled gelation, which may improve homogeneity. However, it can also increase the likelihood of chain entanglements.
-
Lower Molecular Weight: Lower molecular weight PEG macromers result in a higher concentration of crosslinkable methacrylate (B99206) groups, leading to a higher crosslinking density and typically a more rigid hydrogel.[5][6] This can also lead to faster polymerization, which may increase heterogeneity if not properly controlled.[1]
Q3: What is the role of the initiator concentration in controlling network structure?
A3: The initiator concentration directly impacts the rate of polymerization and, consequently, the network structure.
-
Higher Initiator Concentration: Increasing the initiator concentration generally leads to a faster polymerization rate and a higher crosslink density.[7] While this can increase the mechanical strength of the hydrogel, it can also exacerbate heterogeneity by promoting rapid, uncontrolled polymerization.[1][7] It may also lead to decreased cell viability in cell encapsulation applications.[8][9]
-
Lower Initiator Concentration: A lower initiator concentration will slow down the polymerization, allowing more time for the polymer chains to arrange into a more uniform network. However, excessively low concentrations can lead to incomplete polymerization and poor mechanical properties.
Q4: Can the solvent choice affect the homogeneity of the resulting hydrogel?
A4: Yes, the solvent plays a crucial role in the polymerization process. The solubility of the PEG macromer, initiator, and the growing polymer network in the chosen solvent is critical. A good solvent will ensure all components remain well-dissolved and uniformly distributed throughout the polymerization, minimizing phase separation and promoting the formation of a homogeneous network.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of Bis-methacrylate-PEG hydrogels and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Hydrogel appears cloudy or opaque (indicating phase separation) | 1. Poor solubility of the PEG macromer or initiator. 2. Polymerization temperature is too high or too low. 3. Incompatible solvent. 4. Rapid polymerization kinetics. | 1. Ensure all components are fully dissolved before initiating polymerization. Consider gentle heating or vortexing to aid dissolution.[11][12] 2. Optimize the polymerization temperature. 3. Use a solvent system that ensures good solubility for all components. 4. Reduce the initiator concentration or polymerization temperature to slow down the reaction rate.[1] |
| Inconsistent mechanical properties across different batches or within the same gel | 1. Inhomogeneous mixing of prepolymer solution. 2. Non-uniform UV light exposure (for photopolymerization). 3. Variations in initiator concentration or activity. 4. Temperature fluctuations during polymerization. | 1. Thoroughly mix the prepolymer solution to ensure a homogeneous distribution of all components.[11][12] 2. Ensure a uniform and consistent distance and intensity of the UV light source during photopolymerization.[2] 3. Prepare fresh initiator solutions and accurately control their concentration. 4. Use a temperature-controlled environment (e.g., a water bath) for polymerization. |
| Hydrogel is too brittle or fractures easily | 1. Excessively high crosslink density. 2. Formation of highly crosslinked, heterogeneous domains. | 1. Decrease the concentration of the Bis-methacrylate-PEG macromer or the initiator. 2. Use a higher molecular weight PEG macromer to reduce crosslink density.[5] 3. Slow down the polymerization rate to promote a more uniform network. |
| Slow or incomplete gelation | 1. Insufficient initiator concentration. 2. Presence of oxygen, which inhibits free-radical polymerization. 3. Low polymerization temperature. 4. Inactive initiator. | 1. Increase the initiator concentration. 2. Degas the prepolymer solution by purging with an inert gas (e.g., nitrogen or argon) before polymerization. 3. Increase the polymerization temperature (within the optimal range for the initiator). 4. Use a fresh, active initiator. |
Quantitative Data Summary
Table 1: Effect of Photoinitiator (PI) Concentration on Mechanical Properties of PEGDA Hydrogels
| PI Concentration (% w/v) | Maximum Tensile Stress (kPa) at 23°C | Maximum Tensile Stress (kPa) at 37°C |
| 0.2 | ~18 | ~15 |
| 0.4 | ~25 | ~20 |
| 0.6 | ~30 | ~25 |
Data adapted from studies on networked Polyethylene Glycol Diacrylate (PEGDA) hydrogels, showing that increasing photoinitiator concentration generally increases the failure stress.[7][9]
Table 2: Influence of PEG Macromer Molecular Weight on Hydrogel Properties (10 wt% solution)
| PEG Molecular Weight ( g/mol ) | Crosslinkable Double Bond Concentration (M) | Volumetric Equilibrium Swelling Ratio (Q) |
| 2,000 | 0.10 | 10.5 |
| 4,600 | 0.043 | 15.2 |
| 8,000 | 0.025 | 20.1 |
| 10,000 | 0.020 | 22.5 |
Data adapted from studies on the effects of PEG hydrogel crosslinking density, demonstrating that as PEG molecular weight increases, the crosslinking density decreases and the swelling ratio increases.[5]
Experimental Protocols
Protocol 1: Synthesis of Homogeneous Bis-methacrylate-PEG Hydrogels via Photopolymerization
This protocol outlines a general procedure for preparing Bis-methacrylate-PEG hydrogels with an emphasis on achieving homogeneity.
Materials:
-
Poly(ethylene glycol) dimethacrylate (PEGDM) of desired molecular weight
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
-
UV light source (365 nm)
Procedure:
-
Preparation of Prepolymer Solution:
-
Dissolve the desired concentration of PEGDM (e.g., 10% w/v) in PBS. Ensure complete dissolution by gentle vortexing or stirring.[11][12]
-
Add the photoinitiator (e.g., 0.05% w/v Irgacure 2959) to the PEGDM solution.[13] Protect the solution from light from this point onwards.
-
Ensure the photoinitiator is fully dissolved. Gentle warming (e.g., to 40°C) can aid dissolution but avoid excessive heat.[11][12]
-
-
Degassing:
-
To remove dissolved oxygen which inhibits polymerization, purge the prepolymer solution with an inert gas (nitrogen or argon) for 5-10 minutes.
-
-
Polymerization:
-
Pipette the prepolymer solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (e.g., 365 nm) for a predetermined time and intensity to initiate polymerization. Ensure the light source provides uniform illumination across the entire sample to avoid localized differences in crosslinking.[2] The specific exposure time will depend on the initiator concentration, light intensity, and sample thickness.
-
-
Post-Polymerization Processing:
-
After polymerization, gently remove the hydrogel from the mold.
-
To remove any unreacted monomers and initiator, swell the hydrogel in a large volume of PBS (or other appropriate solvent) for 24-48 hours, with several changes of the solvent.
-
Protocol 2: Characterization of Hydrogel Homogeneity using Swelling Ratio and Mechanical Testing
Swelling Ratio Measurement:
-
Record the initial weight of the fully swollen hydrogel (Ws).
-
Lyophilize (freeze-dry) the hydrogel to remove all water and record the dry weight (Wd).
-
Calculate the swelling ratio (Q) as: Q = Ws / Wd.
-
Perform this measurement on multiple samples from the same batch and different locations within a single large hydrogel to assess uniformity. Significant variations indicate heterogeneity.
Mechanical Testing (Uniaxial Compression):
-
Use a mechanical tester to perform uniaxial compression tests on cylindrical hydrogel samples.
-
Obtain stress-strain curves and calculate the compressive modulus from the initial linear region of the curve.
-
Test multiple samples from different batches and locations to evaluate the consistency of mechanical properties, which is an indicator of network homogeneity.[14]
Visualizations
Caption: Workflow for synthesizing and characterizing homogeneous hydrogels.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SANS Study of Highly Resilient Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of PEG hydrogel crosslinking density on protein diffusion and encapsulated islet survival and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. nichd.nih.gov [nichd.nih.gov]
Impact of Bis-methacrylate-PEG5 molecular weight on hydrogel properties.
Welcome to the technical support center for Bis-methacrylate-Poly(ethylene glycol) (PEG) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and solutions to common troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the molecular weight (MW) of Bis-methacrylate-PEG influence the final properties of the hydrogel?
The molecular weight of the PEG precursor is a critical parameter that dictates the network structure and, consequently, the bulk properties of the hydrogel. Generally, as the molecular weight of Bis-methacrylate-PEG increases (at a constant polymer concentration), the following trends are observed:
-
Increased Swelling Ratio: Longer PEG chains between crosslinks allow the hydrogel network to absorb and retain more water.[1][2][3]
-
Decreased Mechanical Stiffness: With a lower crosslink density, hydrogels become softer, exhibiting lower compressive, tensile, and shear moduli.[1][2][4]
-
Increased Mesh Size: The average distance between crosslinked points increases, creating a more porous network.[1][5][6]
-
Altered Degradation and Drug Release: A larger mesh size can facilitate faster degradation (if degradable linkages are present) and more rapid diffusion and release of encapsulated molecules.[5][6][7]
Q2: What is the relationship between PEG concentration and hydrogel properties?
At a constant PEG molecular weight, increasing the polymer concentration in the precursor solution leads to:
-
Decreased Swelling Ratio: A higher concentration of polymer chains results in a more densely crosslinked network that restricts water uptake.[1]
-
Increased Mechanical Stiffness: The higher crosslink density leads to stiffer hydrogels with higher compressive and tensile moduli.[1]
-
Decreased Mesh Size: The distance between polymer chains is reduced, resulting in a tighter network structure.[1]
Q3: How does the choice of photoinitiator affect hydrogel polymerization?
The type and concentration of the photoinitiator are crucial for successful hydrogel fabrication. The photoinitiator should have high initiation efficiency at the wavelength of your UV light source to ensure a rapid and uniform crosslinking process. Common photoinitiators include Irgacure 2959 and Darocur 1173. The concentration of the photoinitiator needs to be optimized; too low a concentration may lead to incomplete polymerization, while too high a concentration can negatively impact the biocompatibility of the hydrogel.
Q4: Can I tune the drug release profile by changing the PEG molecular weight?
Yes. The release of an encapsulated drug is heavily influenced by the hydrogel's mesh size, which is directly related to the PEG molecular weight.
-
For small molecule drugs: Release is primarily governed by diffusion through the hydrogel network. Higher PEG MW leads to a larger mesh size and faster diffusion-controlled release.
-
For large biomolecules (e.g., proteins): Release is more complex. If the molecule is larger than the mesh size, its release will be significantly hindered. Therefore, selecting a PEG MW that results in a mesh size larger than the hydrodynamic radius of the biomolecule is essential for effective release.[5][6] For instance, one study found that for MMP-2 mediated release, PEGDA macromers with molecular weights of 10,000 and 20,000 g/mol , which have mesh sizes larger than MMP-2, were optimal for release, whereas PEGDA 3,400 g/mol with a smaller mesh size showed significantly less release.[5][6]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Hydrogel does not form or is too soft after UV exposure. | 1. Incomplete Polymerization: Insufficient UV exposure time or intensity. 2. Low Photoinitiator Concentration: Not enough free radicals are generated to initiate polymerization. 3. Oxygen Inhibition: Dissolved oxygen can quench free radicals, inhibiting polymerization. 4. Low Precursor Concentration: Insufficient polymer concentration to form a stable network. | 1. Increase UV exposure time or use a higher intensity lamp. Ensure the UV wavelength matches the photoinitiator's absorption spectrum. 2. Optimize the photoinitiator concentration (typically 0.05-1% w/v). 3. Purge the precursor solution with nitrogen for a few minutes before polymerization to remove dissolved oxygen.[8] 4. Increase the weight percentage of the Bis-methacrylate-PEG in the precursor solution. |
| Hydrogel is opaque or cloudy. | 1. Phase Separation: This can occur if the polymer concentration is high, especially with higher water content in the pre-polymerization mixture.[9][10] 2. Precipitation of Components: The photoinitiator or other additives may not be fully dissolved. | 1. Adjust the polymer-to-water ratio. Lowering the water content might prevent phase separation.[9][10] 2. Ensure all components are fully dissolved in the precursor solution before initiating polymerization. Gentle heating or vortexing can help. |
| Inconsistent or variable swelling behavior. | 1. Inhomogeneous Crosslinking: Uneven UV light exposure across the hydrogel. 2. Inaccurate Measurements: Residual surface water on the hydrogel before weighing. | 1. Ensure the UV light source provides uniform illumination over the entire sample. 2. Gently blot the surface of the swollen hydrogel with a lint-free wipe (e.g., Kimwipe) to remove excess water before weighing. Be consistent with the blotting technique. |
| Cells encapsulated in the hydrogel show low viability. | 1. Toxicity of Components: Unreacted monomers or high concentrations of photoinitiator can be cytotoxic. 2. UV Light Damage: Prolonged exposure to high-intensity UV light can damage cells. | 1. After polymerization, wash the hydrogels extensively in a sterile buffer (e.g., PBS) for 24-48 hours to leach out unreacted components.[11] 2. Minimize UV exposure time and intensity to the minimum required for complete gelation. Use a cytocompatible photoinitiator. |
Data Summary Tables
Table 1: Impact of PEG Molecular Weight on Hydrogel Swelling Ratio
| PEG Molecular Weight (Da) | Polymer Concentration (w/w) | Swelling Ratio (Wet Mass/Dry Mass) | Reference |
| 508 | 30% | ~2.2 | [1] |
| 3,400 | 15% | Decreases over time (degradable) | [2] |
| 8,000 | 15% | Higher than 3.4 kDa, decreases over time | [2] |
| 10,000 | 30% | ~31.5 | [1] |
| 12,000 | 15% | Highest, decreases over time | [2] |
| 20,000 | 10% | Higher than 10k Da at same concentration | [3] |
Table 2: Impact of PEG Molecular Weight on Hydrogel Mechanical Properties
| PEG Molecular Weight (Da) | Polymer Concentration (w/w) | Compressive Modulus (kPa) | Tensile Modulus (MPa) | Reference |
| 250 | - | - | 19.00 ± 6.27 | [12] |
| 575 | - | - | 1.68 ± 0.65 | [12] |
| 700 | - | - | 1.90 ± 0.30 | [12] |
| 3,400 | 15% | ~233 | - | [2] |
| 8,000 | 15% | ~50 | - | [2] |
| 10,000 | 30% | - | 0.03 | [1] |
| 12,000 | 15% | ~20 | - | [2] |
Note: Mechanical properties are highly dependent on the specific testing conditions (e.g., strain rate, equilibrium vs. dynamic testing).[1]
Experimental Protocols
Protocol 1: Photopolymerization of Bis-methacrylate-PEG Hydrogels
-
Prepare Precursor Solution:
-
Dissolve the Bis-methacrylate-PEG macromer in a suitable solvent (e.g., sterile PBS or deionized water) to the desired weight/volume percentage (e.g., 10% w/v).[11]
-
Add the photoinitiator (e.g., 0.5% w/v Darocur 1173) to the solution.[11]
-
Ensure complete dissolution by vortexing or gentle stirring. Protect the solution from light.
-
-
Polymerization:
-
Post-Polymerization Processing:
-
Carefully remove the crosslinked hydrogel from the mold.
-
To remove unreacted components, immerse the hydrogel in a large volume of distilled water or PBS and allow it to swell for at least 24 hours at room temperature, changing the solution periodically.[11]
-
Protocol 2: Swelling Ratio Measurement
-
Initial Dry Weight:
-
Lyophilize (freeze-dry) a hydrogel sample until a constant weight is achieved.
-
Record the dry weight (W_d).
-
-
Swelling:
-
Immerse the dried hydrogel in a solution of interest (e.g., distilled water or PBS) at a specific temperature (e.g., 37°C).[11]
-
Allow the hydrogel to swell to equilibrium. This may take several hours to days.
-
-
Swollen Weight:
-
At predetermined time intervals or at equilibrium, remove the hydrogel from the solution.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Immediately weigh the swollen hydrogel and record the weight (W_s).
-
-
Calculation:
-
The swelling ratio (Q) is calculated as: Q = W_s / W_d
-
Protocol 3: Mechanical Testing (Uniaxial Compression)
-
Sample Preparation:
-
Prepare cylindrical hydrogel samples with a known diameter and thickness. Ensure the samples are fully equilibrated in the desired buffer before testing.
-
-
Testing Procedure:
-
Place the hydrogel sample on the lower platen of a mechanical tester.
-
Apply a compressive force using an upper platen at a constant strain rate.
-
Record the resulting stress and strain data until a desired strain is reached or the sample fails.
-
-
Data Analysis:
-
The compressive modulus is typically determined from the slope of the linear region of the stress-strain curve, often at low strains (e.g., 10-20%).
-
Visualizations
Caption: Workflow for hydrogel synthesis and characterization.
Caption: Relationship between PEG MW and hydrogel properties.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Molecular Mechanisms for the Interaction of Water with Polyethylene Glycol-Based Hydrogels: Influence of Ionic Strength and Gel Network Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nichd.nih.gov [nichd.nih.gov]
- 5. Effects of Molecular Weight and Loading on Matrix Metalloproteinase-2 Mediated Release from Poly(Ethylene Glycol) Diacrylate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Assessment of Molecular Weight and Drug Loading on Release From Hydrogel Therapeutics - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 7. Characterization of Protein Release from Hydrolytically Degradable Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. research.tus.ie [research.tus.ie]
- 10. Synthesis and Characterization of Polyethylene Glycol Dimethacrylate Hydrogels for Biomedical Application | Scientific.Net [scientific.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
Validation & Comparative
Comparative Guide: Bis-methacrylate-PEG5 vs. PEGDA Hydrogels for Tissue Engineering
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Poly(ethylene glycol) (PEG)-based hydrogels are cornerstones in tissue engineering, prized for their biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix (ECM).[1][2] The selection of the specific PEG-based macromer is a critical design parameter that dictates the final structural, mechanical, and biological properties of the hydrogel scaffold. This guide provides a detailed comparison between two common photocrosslinkable PEG derivatives: Bis-methacrylate-PEG5 (bis-MA-PEG5) and Poly(ethylene glycol) diacrylate (PEGDA).
This comparison focuses on how the differences in their chemical structure—specifically the methacrylate (B99206) versus acrylate (B77674) end-groups and the short PEG5 chain versus the longer, variable chains of PEGDA—translate into distinct performance characteristics for tissue engineering applications.
Structural and Chemical Differences
The primary distinctions between bis-MA-PEG5 and PEGDA lie in their reactive end-groups and the length of the hydrophilic PEG spacer.
-
This compound features methacrylate terminal groups on a short PEG chain consisting of five ethylene (B1197577) glycol repeat units. The methacrylate group is known for its relatively slower polymerization kinetics compared to acrylates. The short PEG chain results in a high crosslink density.
-
PEGDA possesses acrylate terminal groups on PEG chains of various, typically much longer, molecular weights (e.g., 700 Da to 20 kDa). Acrylates are more reactive and polymerize faster than methacrylates. The longer PEG chains lead to a lower crosslink density, larger mesh size, and higher water content.[2]
These fundamental structural differences have profound implications for the resulting hydrogel network, as illustrated below.
References
The Influence of Molecular Weight on PEG-Methacrylate Hydrogel Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate Poly(ethylene glycol) (PEG)-methacrylate is a critical decision in the design of hydrogels for applications ranging from tissue engineering to controlled drug delivery. The molecular weight of the PEG precursor significantly dictates the physicochemical and biological performance of the resulting hydrogel. This guide provides an objective comparison of different molecular weight PEG-methacrylates, supported by experimental data, to inform your selection process.
The versatility of PEG-methacrylate hydrogels stems from the ability to tune their properties by simply altering the molecular weight of the PEG chains. Generally, as the molecular weight of PEG-methacrylate increases, the resulting hydrogel network exhibits a lower crosslinking density. This fundamental change leads to a cascade of effects on the material's properties, including swelling behavior, mechanical strength, and biocompatibility.
Performance Comparison of PEG-Methacrylates by Molecular Weight
The selection of a specific molecular weight for a PEG-methacrylate is a trade-off between desired properties. Lower molecular weight precursors typically create more tightly crosslinked networks, resulting in stronger but more brittle hydrogels with lower swelling ratios. Conversely, higher molecular weight PEGs form more loosely crosslinked hydrogels that are more flexible, exhibit higher water content, and are generally more favorable for cell encapsulation and drug delivery applications where higher diffusion rates are desired.
Key Performance Indicators at a Glance
| Property | Low Molecular Weight PEG-Methacrylate (e.g., < 2 kDa) | Medium Molecular Weight PEG-Methacrylate (e.g., 2 - 10 kDa) | High Molecular Weight PEG-Methacrylate (e.g., > 10 kDa) |
| Swelling Ratio | Lower[1][2] | Moderate | Higher[1][3][4][5] |
| Mechanical Strength | Higher compressive and tensile modulus[1] | Moderate | Lower compressive and tensile modulus[1][6] |
| Mesh Size | Smaller[1][7] | Moderate | Larger[1][7] |
| Drug Release Rate | Slower | Moderate | Faster[5][7] |
| Cell Viability | Can be lower due to higher crosslinking density and potential for unreacted monomers[6][8] | Generally good, often optimal for cell encapsulation[6] | Generally high, promotes cell viability and proliferation[4][8] |
Experimental Data: A Deeper Dive
The following tables summarize quantitative data from various studies, offering a direct comparison of PEG-methacrylate hydrogels with varying molecular weights.
Swelling Ratios
The equilibrium swelling ratio is a measure of the water uptake capacity of the hydrogel. It is a critical parameter for applications in drug delivery and tissue engineering, influencing nutrient transport and drug diffusion.
| PEG Molecular Weight ( g/mol ) | Polymer Concentration (% w/v) | Swelling Ratio (%) | Reference |
| 4000 | Not Specified | 1420 ± 234 | [3] |
| 6000 | Not Specified | 1597 ± 64 | [3] |
| 8000 | Not Specified | 1937 ± 141 | [3] |
| 300 (PEGMEM) | Not Specified | ~150 | [4] |
| 500 (PEGMEM) | Not Specified | ~380 | [4] |
| 900 (PEGMEM) | Not Specified | ~1930 | [4] |
| 508 | 10 | ~31.5 | [1] |
| 10,000 | 10 | ~2.2 | [1] |
Note: PEGMEM refers to Poly(ethylene glycol) methyl ether methacrylate.
Mechanical Properties
The mechanical properties of a hydrogel, such as its compressive or shear modulus, determine its ability to withstand physiological loads and maintain structural integrity. These properties are crucial for applications in load-bearing tissues like cartilage.
| PEG Molecular Weight ( g/mol ) | Polymer Concentration (% w/w) | Compressive Modulus (MPa) | Reference |
| 3400 / 400 (20/80 blend) | 20 | ~0.4 | [6] |
| 3400 / 400 (20/80 blend) | 25-30 | ~1 | [6] |
| 3400 / 400 (20/80 blend) | 40 | ~1.6 | [6] |
| 508 | 10 | ~0.01 (Aggregate Modulus, HA0) | [1] |
| 10,000 | 10 | ~2.46 (Aggregate Modulus, HA0) | [1] |
Cell Viability
For tissue engineering and regenerative medicine applications, the biocompatibility of the hydrogel is paramount. Cell viability assays are used to assess the cytotoxicity of the material and its ability to support cell growth.
| PEG Molecular Weight ( g/mol ) | Total Polymer Concentration (% w/v) | Cell Viability (%) | Reference |
| 3400 / 400 (blend) | 20 | >80 | [6] |
| 3400 / 400 (blend) | 25-30 | 55-75 | [6] |
| 3400 / 400 (blend) | 40 | ~20-36 | [6] |
| Not Specified (PEGMEM) | Not Specified | >70 | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments.
Hydrogel Synthesis (Photopolymerization)
-
Macromer Solution Preparation: A pre-determined mass of PEG-dimethacrylate (PEGDM) or PEG-diacrylate (PEGDA) is dissolved in a suitable solvent, typically phosphate-buffered saline (PBS) or cell culture medium, to the desired concentration (e.g., 10-30% w/v).[9][10][11]
-
Photoinitiator Addition: A photoinitiator, such as Irgacure 2959 (0.05-0.5% w/v), is added to the macromer solution.[10] The solution is mixed thoroughly until the photoinitiator is completely dissolved.
-
Molding and Curing: The precursor solution is pipetted into a mold of the desired shape and dimensions. The mold is then exposed to UV light (e.g., 365 nm) for a specified duration (e.g., 10 minutes) to initiate polymerization and form the hydrogel.[10]
Swelling Ratio Determination
-
Initial Weight Measurement: The newly formed hydrogel is removed from the mold, gently blotted to remove excess surface water, and its initial weight (Wd) is recorded.
-
Equilibrium Swelling: The hydrogel is immersed in a buffer solution (e.g., PBS at 37°C). The buffer is changed periodically to ensure the removal of any unreacted components.
-
Final Weight Measurement: At predetermined time intervals, the hydrogel is removed from the buffer, blotted dry, and its swollen weight (Ws) is measured. This is repeated until the weight remains constant, indicating that equilibrium swelling has been reached.
-
Calculation: The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Mechanical Testing (Uniaxial Compression)
-
Sample Preparation: Cylindrical hydrogel samples of defined dimensions are prepared.
-
Compression Test: The hydrogel sample is placed on the lower platen of a mechanical testing machine. The upper platen is lowered at a constant strain rate (e.g., 1 mm/min).
-
Data Acquisition: The applied force and resulting displacement are recorded throughout the compression.
-
Modulus Calculation: The compressive modulus is determined from the slope of the initial linear region of the stress-strain curve.[1]
Cell Viability Assay (Live/Dead Staining)
-
Cell Encapsulation: Cells are suspended in the hydrogel precursor solution before photopolymerization.
-
Cell Culture: The cell-laden hydrogels are cultured in an appropriate growth medium for the desired period (e.g., 24 hours, 7 days).
-
Staining: The hydrogels are incubated with a solution containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).
-
Imaging: The stained hydrogels are visualized using a fluorescence microscope.
-
Quantification: The number of live and dead cells are counted from the images to determine the percentage of viable cells.[6]
Visualizing the Process and Relationships
Diagrams can help to clarify complex experimental workflows and the interplay between different parameters.
Caption: Experimental workflow for PEG-methacrylate hydrogel synthesis and characterization.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Molecular Weight and Loading on Matrix Metalloproteinase-2 Mediated Release from Poly(Ethylene Glycol) Diacrylate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 9. Synthesis and Characterization of PEG and PEG Urethane Dimethacrylate Hydrogels | NIST [nist.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Performance and Biocompatibility of Bis-methacrylate-PEG5 Implants
For researchers, scientists, and drug development professionals, the selection of a suitable biomaterial for implantable devices is a critical decision that directly impacts the efficacy and safety of the therapeutic intervention. This guide provides a comprehensive comparison of the in vivo performance and biocompatibility of Bis-methacrylate-PEG5 implants with other commonly used alternatives, supported by experimental data.
Overview of this compound Implants
Bis-methacrylate-poly(ethylene glycol)5 (this compound) is a synthetic polymer that belongs to the class of PEG-based hydrogels. The methacrylate (B99206) groups allow for the formation of a crosslinked network, creating a stable implant, while the PEG component is known for its biocompatibility, low protein adsorption, and ability to minimize the foreign body response.[1][2] These characteristics make this compound an attractive candidate for various biomedical applications, including drug delivery and tissue engineering. The in vivo degradation of similar PEG-acrylate hydrogels is primarily driven by the hydrolysis of the acrylate (B77674) ester linkages.[3][4][5][6]
Quantitative Comparison of In Vivo Performance
The following tables summarize key quantitative data on the in vivo performance and biocompatibility of this compound and its alternatives. Data for this compound is based on studies of closely related PEG-dimethacrylate (PEGDM) or poly(ethylene glycol) diacrylate (PEGDA) hydrogels.
Table 1: In Vivo Biocompatibility and Inflammatory Response
| Material | Animal Model | Implantation Site | Time Point | Fibrous Capsule Thickness (µm) | Key Inflammatory Markers | Source |
| PEG-dimethacrylate (analogue for this compound) | Rat | Subcutaneous | 30 days | ~45 | Minimal inflammatory response | [7] |
| PEG-diacrylate (analogue for this compound) | Rat | Subcutaneous | 90 days | ~20-25 | Minimal fibrous capsule | [7] |
| Poly(lactic-co-glycolic acid) (PLGA) | Rat | Subcutaneous | 24 weeks | Not specified | Fibrous reaction with collagen deposition | [8] |
| Polycaprolactone (PCL) | Rat | Subcutaneous | 60 days | Thin fibrous capsule | No signs of inflammation | [9] |
| Silicone (Smooth Surface) | Mouse/Rabbit | Subcutaneous | Not specified | Thinner, translucent capsule | Lower pro-inflammatory T cell response | [10][11] |
| Silicone (Textured Surface) | Mouse/Rabbit | Subcutaneous | Not specified | Thicker capsule | Increased macrophage activity, higher pro-inflammatory gene expression (STAT1, CXCL10) | [10][11] |
Table 2: In Vivo Degradation and Mechanical Properties
| Material | Animal Model | In Vivo Degradation Mechanism | Degradation Time | In Vivo Mechanical Properties | Source |
| PEG-diacrylate (analogue for this compound) | Rat | Hydrolysis of acrylate esters | Significant degradation over 12 weeks | Decreased modulus over time | [3][6] |
| Poly(lactic-co-glycolic acid) (PLGA) | Rat | Bulk hydrolysis of ester bonds | Tunable (weeks to months) | Not specified | [12][13][14][15][16] |
| Polycaprolactone (PCL) | Rabbit | Slow bulk erosion | > 1 year | Maintains structural integrity for an extended period | [17] |
| Silicone | N/A | Non-biodegradable | N/A | Stable | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of in vivo performance and biocompatibility.
Subcutaneous Implantation and Histological Analysis
-
Objective: To evaluate the local tissue response to an implanted material.
-
Animal Model: Wistar rats are commonly used.
-
Procedure:
-
The implant material is sterilized.
-
Animals are anesthetized, and a small incision is made in the dorsal skin.
-
A subcutaneous pocket is created by blunt dissection.
-
The implant is placed in the pocket, and the incision is sutured.
-
At predetermined time points (e.g., 7, 30, 90 days), the animals are euthanized.
-
The implant and surrounding tissue are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Tissue sections are cut and stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm, and Masson's Trichrome to identify collagen for assessing fibrous capsule formation.
-
-
Analysis: The thickness of the fibrous capsule is measured at multiple points around the implant. The presence and density of inflammatory cells (e.g., macrophages, lymphocytes, neutrophils, and foreign body giant cells) are qualitatively and quantitatively assessed.
In Vivo Degradation Study
-
Objective: To determine the rate and mechanism of implant degradation in a physiological environment.
-
Procedure:
-
The initial dry weight of the sterilized implants is recorded.
-
Implants are placed subcutaneously in an animal model as described above.
-
At various time points, implants are explanted.
-
The explanted materials are cleaned of adhering tissue, dried to a constant weight, and the weight loss is calculated.
-
Changes in material properties, such as swelling ratio and mechanical modulus, can also be measured.
-
-
Analysis: The percentage of weight loss over time provides the degradation rate. The degradation mechanism can be inferred from changes in the material's physical and chemical properties. For PEG-acrylate based hydrogels, a decrease in modulus and an increase in swelling ratio are indicative of degradation.[3][6]
Signaling Pathways and Experimental Workflows
Foreign Body Response to Implanted Biomaterials
The following diagram illustrates the key signaling events involved in the foreign body response (FBR) to an implanted biomaterial. The FBR is a complex inflammatory and wound healing response that ultimately leads to the encapsulation of the foreign material in a fibrous capsule.[18][19][20][21]
Typical Experimental Workflow for In Vivo Biocompatibility Assessment
The diagram below outlines a standard workflow for evaluating the in vivo biocompatibility of a new implant material.
References
- 1. Functional PEG-peptide hydrogels to modulate local inflammation induced by the proinflammatory cytokine TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the in vivo degradation mechanism of PEGDA hydrogels. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo biocompatibility and biodegradability of poly(lactic acid)/poly(ε-caprolactone) blend compatibilized with poly(ε-caprolactone-b-tetrahydrofuran) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. How the surfaces of silicone breast implants affect the immune system | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Fabrication of PLGA in situ forming implants and study on their correlation of in vitro release profiles with in vivo performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Frontiers | Foreign Body Reaction to Implanted Biomaterials and Its Impact in Nerve Neuroprosthetics [frontiersin.org]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Biocompatibility of Bis-methacrylate-PEG5 Hydrogels based on ISO 10993 Standards
For Researchers, Scientists, and Drug Development Professionals
The selection of a hydrogel for biomedical applications, including drug delivery and tissue engineering, is critically dependent on its biocompatibility. An ideal hydrogel should integrate seamlessly with host tissue, eliciting a minimal inflammatory response and demonstrating no cytotoxic effects. This guide provides an objective comparison of the biocompatibility of synthetic Bis-methacrylate-PEG5 (PEG-DMA) hydrogels with two widely used natural alternatives: gelatin and alginate hydrogels. The evaluation is framed within the context of the International Organization for Standardization (ISO) 10993 standards, the benchmark for assessing the biocompatibility of medical devices.
Executive Summary
This guide outlines the performance of this compound hydrogels in key biocompatibility assays stipulated by ISO 10993, comparing them against gelatin and alginate hydrogels. Poly(ethylene glycol) (PEG)-based hydrogels are renowned for their tunable mechanical properties and bio-inertness. However, concerns regarding the pro-inflammatory potential of some PEG formulations exist.[1] In contrast, natural polymers like gelatin and alginate are often considered inherently biocompatible due to their biological origin. This guide presents available experimental data to facilitate an informed selection process for your specific research and development needs.
Data Presentation: Comparative Biocompatibility Analysis
The following tables summarize quantitative data from various studies to provide a clear comparison of the biocompatibility profiles of this compound, gelatin, and alginate hydrogels according to relevant ISO 10993 standards.
Table 1: In Vitro Cytotoxicity (ISO 10993-5)
| Hydrogel Type | Cell Line | Assay | Result (Cell Viability %) | Reference |
| PEG-methacrylate | L929 mouse fibroblasts | MTT Assay | >70% | [2] |
| Gelatin (Bovine-derived with Hibiscus extract) | BHK-21 fibroblasts | MTT Assay | 96.4% | [3] |
| Gelatin-PVA | HT29-MTX cells | --- | >90% | [4] |
| Alginate | --- | --- | Data not available | --- |
According to ISO 10993-5, a cell viability of over 70% is considered non-cytotoxic.
Table 2: In Vivo Local Tissue Response (ISO 10993-6)
| Hydrogel Type | Animal Model | Implantation Site | Key Findings | Reference |
| PEG-only | c57bl/6 mice | Subcutaneous | Robust inflammatory reaction with a thick layer of macrophages. | [1] |
| PEG-RGD | c57bl/6 mice | Subcutaneous | Foreign body response similar to medical-grade silicone. | [1] |
| Gelatin | --- | --- | Data not available | --- |
| Alginate | --- | --- | Data not available | --- |
Table 3: Hemocompatibility (ISO 10993-4)
| Hydrogel Type | Test | Result | Reference |
| PEG-based | Hemolysis | < 5% | [5] |
| Gelatin | Platelet Adhesion | Higher adhesion and spreading compared to agarose. | [6] |
| Agarose (as a comparator) | Platelet Adhesion | Strong reduction in platelet adhesion. | [6] |
| Alginate | --- | Data not available | --- |
According to ISO 10993-4, a hemolysis percentage below 5% is generally considered non-hemolytic.
Experimental Protocols
Detailed methodologies for the key biocompatibility tests are provided below. These protocols are based on the ISO 10993 standards and common practices in biomaterial evaluation.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential for a material to cause cell death. The most common method is an extract-based assay.
1. Extract Preparation:
-
Sterilize the hydrogel samples using a validated method (e.g., UV irradiation or ethylene (B1197577) oxide).
-
Incubate the sterile hydrogels in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Collect the extraction medium and, if necessary, prepare serial dilutions (e.g., 100%, 50%, 25%).
2. Cell Culture:
-
Seed a suitable cell line, such as L929 mouse fibroblasts or BHK-21 baby hamster kidney fibroblasts, in a 96-well plate at a density that allows for logarithmic growth over the assay period.[2][3]
-
Incubate the cells for 24 hours to allow for attachment.
3. Exposure:
-
Remove the existing culture medium and replace it with the prepared hydrogel extracts.
-
Include negative controls (fresh culture medium) and positive controls (a material with known cytotoxicity).
-
Incubate the cells with the extracts for 24 to 72 hours.
4. Viability Assessment (MTT Assay):
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
In Vivo Implantation Assay (ISO 10993-6)
This test assesses the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of the hydrogel.
1. Test Animal and Implantation:
-
Select a suitable animal model (e.g., mouse, rat, or rabbit).
-
Surgically implant the sterile hydrogel sample into a specific tissue site, such as subcutaneously or intramuscularly.
-
A negative control material with a well-characterized, acceptable tissue response should be implanted in a similar site in the same animal or in control animals.
2. Observation Period:
-
The animals are observed for a predetermined period, which can range from a few days to several months, depending on the intended clinical application of the hydrogel.
3. Macroscopic and Microscopic Evaluation:
-
At the end of the observation period, the implantation site is macroscopically examined for signs of inflammation, encapsulation, and hemorrhage.
-
The implant and surrounding tissue are then excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation.
-
A pathologist evaluates the tissue response, scoring for inflammation, fibrosis, necrosis, and other cellular responses.
Hemocompatibility - Hemolysis Assay (ISO 10993-4)
This test determines the degree of red blood cell lysis caused by the hydrogel, an important parameter for blood-contacting applications.
1. Blood Collection:
-
Collect fresh human or animal blood using an appropriate anticoagulant.
2. Incubation:
-
Incubate the sterile hydrogel samples with a diluted blood solution at 37°C for a specified time.
-
A positive control (e.g., water) and a negative control (e.g., saline) are run in parallel.
3. Analysis:
-
After incubation, centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength sensitive to hemoglobin (e.g., 540 nm).
-
The percentage of hemolysis is calculated relative to the positive control.
Mandatory Visualizations
Caption: ISO 10993 workflow for biocompatibility assessment of hydrogels.
Caption: Experimental workflow for in vitro cytotoxicity testing (MTT assay).
References
- 1. Characterization of the in vitro macrophage response and in vivo host response to poly(ethylene glycol)-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. wjarr.com [wjarr.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Reproducibility of Mechanical Testing for Bis-methacrylate-PEG Gels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanical testing of Bis-methacrylate-poly(ethylene glycol) (PEG) gels, with a focus on the reproducibility of common characterization techniques. Due to the limited availability of literature specifically on "Bis-methacrylate-PEG5" gels, this guide will focus on the closely related and extensively studied poly(ethylene glycol) dimethacrylate (PEGDM) hydrogels. The principles and methodologies discussed are directly applicable to the broader class of bis-methacrylated PEG hydrogels.
Data Presentation: Comparative Mechanical Properties
The mechanical properties of PEGDM hydrogels are highly tunable and depend on several factors, primarily the molecular weight (MW) of the PEG precursor and the polymer concentration in the hydrogel. The following tables summarize representative data from the literature to illustrate these relationships and provide a basis for comparing expected mechanical performance.
| PEG MW (Da) | Polymer Conc. (wt%) | Compressive Modulus (kPa) | Reference |
| 3400 | 10 | 30 | [1] |
| 3400 | 20 | 400 | [1] |
| 3400 | 30 | 110 | [1] |
| 10000 | 10 | 30 | [1] |
| 10000 | 20 | 90 | [1] |
| 10000 | 30 | 110 | [1] |
| 3000 | 10 | 60 | [1] |
| 3000 | 20 | 670 | [1] |
Table 1: Influence of PEG Molecular Weight and Polymer Concentration on Compressive Modulus. The compressive modulus of PEG-based hydrogels is a critical parameter for many biomedical applications. As shown, the modulus generally increases with higher polymer concentration and lower PEG molecular weight, which corresponds to a higher crosslinking density.[1] The significant variation in reported values underscores the importance of standardized testing protocols for reproducibility.
| PEGDM MW (Da) | Polymer Conc. (wt%) | Shear Modulus (G') (kPa) | Reference |
| 2000 | 10 | ~10 | [2] |
| 2000 | 20 | ~50 | [2] |
| 4000 | 10 | ~8 | [2] |
| 4000 | 20 | ~40 | [2] |
| 8000 | 10 | ~5 | [2] |
| 8000 | 20 | ~25 | [2] |
Table 2: Effect of PEGDM Molecular Weight and Concentration on Shear Modulus. The shear modulus, often determined by rheometry, provides insight into the viscoelastic properties of the hydrogel. Similar to the compressive modulus, the shear modulus increases with polymer concentration and decreases with PEG molecular weight.[2]
Experimental Protocols
Reproducibility in mechanical testing is critically dependent on consistent and well-documented experimental protocols. Below are detailed methodologies for common mechanical tests performed on Bis-methacrylate-PEG gels, based on established practices in the literature.
Unconfined Compression Testing
This test measures the mechanical properties of a material under compressive load.
Protocol:
-
Sample Preparation: Hydrogel discs of a defined diameter and thickness are prepared. It is crucial to ensure parallel and smooth surfaces to avoid stress concentrations. Samples are typically swollen to equilibrium in a relevant buffer solution (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) prior to testing.[3]
-
Instrumentation: A dynamic mechanical analyzer (DMA) or a universal testing machine equipped with parallel plates is used.[3]
-
Test Procedure:
-
The sample is placed between the parallel plates, ensuring it is centered.
-
A small preload is applied to ensure full contact between the sample and the plates.
-
The sample is compressed at a constant strain rate (e.g., 1% strain/min) to a predefined strain (e.g., 10-20%).[1]
-
The resulting force and displacement are recorded.
-
-
Data Analysis: The compressive modulus is typically calculated from the slope of the linear region of the stress-strain curve.
Rheological Characterization
Rheology is used to study the viscoelastic properties of hydrogels, providing information on both the solid-like (storage modulus, G') and liquid-like (loss modulus, G'') behavior.
Protocol:
-
Sample Preparation: A hydrogel sample, typically a disc, is placed on the bottom plate of the rheometer.
-
Instrumentation: A rheometer with a parallel-plate or cone-plate geometry is used.[4]
-
Test Procedure:
-
The upper plate is lowered to a defined gap size, ensuring complete filling of the gap with the hydrogel and trimming any excess material.
-
Strain Sweep: A strain sweep is performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.[3]
-
Frequency Sweep: A frequency sweep is conducted at a constant strain within the LVER to measure the storage and loss moduli as a function of frequency.[3]
-
-
Data Analysis: The storage modulus (G') and loss modulus (G'') are plotted against frequency. For hydrogels, G' is typically higher than G'', indicating a predominantly elastic behavior.
Tensile Testing
Tensile testing provides information on the material's response to being pulled apart, yielding properties like the Young's modulus, ultimate tensile strength, and elongation at break.
Protocol:
-
Sample Preparation: Dog-bone or rectangular shaped specimens are prepared from a hydrogel sheet of uniform thickness.
-
Instrumentation: A universal testing machine with grips suitable for soft materials is used.
-
Test Procedure:
-
The sample is mounted in the grips, ensuring it is aligned with the direction of pull.
-
The sample is pulled at a constant strain rate until it fractures.
-
Force and displacement are recorded throughout the test.
-
-
Data Analysis: The Young's modulus is determined from the initial linear portion of the stress-strain curve.
Mandatory Visualization
References
- 1. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A comparative analysis of Bis-methacrylate-PEG5 with other synthetic crosslinking agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bis-methacrylate-PEG5 and other commonly used synthetic crosslinking agents in the formulation of hydrogels. The selection of an appropriate crosslinking agent is critical in determining the physicochemical properties and, consequently, the performance of hydrogels in various applications, including tissue engineering, drug delivery, and regenerative medicine. This document offers an objective comparison based on key performance metrics, supported by experimental data and detailed protocols.
Due to a lack of specific experimental data for hydrogels crosslinked with this compound in the public domain, this guide utilizes data for its close structural analog, Poly(ethylene glycol) diacrylate (PEGDA), to provide a representative comparison. The underlying principles and expected performance trends are largely applicable to this compound.
Performance Comparison of Synthetic Crosslinking Agents
The choice of a crosslinking agent significantly influences the mechanical strength, swelling behavior, and biocompatibility of a hydrogel. This section provides a quantitative comparison of hydrogels formed using different synthetic crosslinkers.
Table 1: Mechanical Properties of Hydrogels with Various Synthetic Crosslinkers
| Crosslinking Agent | Polymer System | Concentration | Tensile Modulus (kPa) | Compressive Modulus (kPa) | Citation |
| PEGDA (as a proxy for this compound) | PEG | 10% (w/v) | 10 - 100 | 30 - 400 | [1][2] |
| 20% (w/v) | 100 - 500 | 100 - 1700 | [1][2] | ||
| N,N'-methylenebis(acrylamide) (BIS) | Acrylamide | 1-5 mol% | 100 - 300 | 20 - 100 | [3][4] |
| Glutaraldehyde (B144438) | Chitosan | 0.5 - 2.5% (v/v) | Not Reported | 5 - 20 | [5][6] |
Table 2: Swelling and Biocompatibility of Hydrogels with Various Synthetic Crosslinkers
| Crosslinking Agent | Polymer System | Swelling Ratio (%) | Biocompatibility (Cell Viability %) | Citation |
| PEGDA (as a proxy for this compound) | PEG | 200 - 3000 | > 80% | [2][7] |
| N,N'-methylenebis(acrylamide) (BIS) | Acrylamide | 500 - 2000 | Generally good, but unreacted monomer can be cytotoxic | [3][8] |
| Glutaraldehyde | Chitosan | 600 - 1200 | Can exhibit cytotoxicity if not fully reacted | [5][9] |
Key Performance Insights
-
Mechanical Properties: The mechanical strength of hydrogels, a crucial factor for load-bearing applications, is directly influenced by the crosslinker type and concentration. As evidenced by the data, increasing the concentration of PEGDA significantly enhances both the tensile and compressive moduli of the resulting hydrogels[1][2]. BIS also imparts good mechanical strength to polyacrylamide hydrogels[3][4]. Glutaraldehyde-crosslinked hydrogels, while widely used, tend to exhibit lower mechanical strength in comparison[5][6].
-
Swelling Behavior: The swelling ratio, which dictates the hydrogel's capacity to absorb and retain water, is inversely related to the crosslinking density. Higher concentrations of crosslinkers lead to a more tightly crosslinked network, resulting in a lower swelling ratio[4][8]. PEGDA-based hydrogels can be tailored to achieve a wide range of swelling ratios, making them versatile for various applications[2][7].
-
Biocompatibility: Biocompatibility is a paramount consideration for any biomedical application. PEG-based crosslinkers like PEGDA are generally considered highly biocompatible, with minimal inflammatory response[3]. While BIS and glutaraldehyde are effective crosslinkers, residual unreacted molecules can be cytotoxic. Therefore, thorough purification of hydrogels prepared with these agents is essential to ensure their safety for biological applications[3][5][9].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Tensile and Compressive Mechanical Testing
Objective: To determine the tensile and compressive modulus of the hydrogel samples.
Methodology:
-
Sample Preparation: Hydrogel samples are prepared in a cylindrical or dumbbell shape using molds.
-
Instrumentation: A universal testing machine (e.g., Instron) equipped with a suitable load cell is used.
-
Tensile Testing:
-
Dumbbell-shaped hydrogel samples are clamped into the grips of the testing machine.
-
The sample is stretched at a constant strain rate (e.g., 10 mm/min) until failure.
-
The stress-strain curve is recorded, and the tensile modulus is calculated from the initial linear region of the curve.
-
-
Compressive Testing:
-
Cylindrical hydrogel samples are placed between two parallel plates.
-
The sample is compressed at a constant strain rate (e.g., 1 mm/min).
-
The stress-strain curve is recorded, and the compressive modulus is determined from the initial linear region.
-
Swelling Ratio Determination
Objective: To quantify the water absorption capacity of the hydrogel.
Methodology:
-
Initial Weight: A dried hydrogel sample is weighed (W_dry).
-
Hydration: The sample is immersed in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C).
-
Equilibrium Swelling: The sample is allowed to swell until it reaches equilibrium, with the weight being measured at regular intervals until no further weight change is observed.
-
Final Weight: The swollen hydrogel is removed from the buffer, excess surface water is gently blotted away, and the swollen weight (W_swollen) is recorded.
-
Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the biocompatibility of the hydrogel by evaluating its effect on cell viability.
Methodology:
-
Hydrogel Sterilization: Hydrogel samples are sterilized, typically using ethylene (B1197577) oxide or gamma irradiation.
-
Cell Culture: A specific cell line (e.g., L929 fibroblasts) is cultured in a 96-well plate until a confluent monolayer is formed.
-
Hydrogel Exposure: Sterilized hydrogel samples are placed in direct contact with the cell monolayer in the culture medium.
-
Incubation: The cells are incubated with the hydrogel for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After incubation, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan (B1609692) Formation: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide, DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell Viability Calculation: Cell viability is expressed as a percentage relative to a control group of cells not exposed to the hydrogel.
Visualizing Crosslinking and Experimental Workflow
Hydrogel Formation via Free-Radical Polymerization
Caption: Free-radical polymerization for hydrogel synthesis.
Experimental Workflow for Hydrogel Characterization
Caption: Workflow for hydrogel characterization.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Starch Glutaraldehyde Cross-Linked Hydrogel for Drug Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. expresspolymlett.com [expresspolymlett.com]
- 9. Studies on Glutaraldehyde Crosslinked Chitosan Hydrogel Properties for Drug Delivery Systems (2013) | Mojtaba Shafiee | 185 Citations [scispace.com]
A Comparative Guide to the Long-Term Stability and Degradation of Bis-methacrylate-PEG5 Hydrogels
This guide provides a comprehensive comparison of the long-term stability and degradation properties of Bis-methacrylate-PEG5 hydrogels against other commonly used polyethylene (B3416737) glycol (PEG)-based hydrogels. The information presented is intended for researchers, scientists, and drug development professionals working with these biomaterials. The data is compiled from various scientific studies to offer an objective overview of key performance indicators.
Comparative Performance Data
The long-term stability of hydrogels is crucial for applications in drug delivery and tissue engineering. Key parameters for evaluating this stability include the swelling ratio, degradation rate, and mechanical properties over time. The following tables summarize these properties for this compound hydrogels in comparison to other PEG-based alternatives.
It is important to note that specific data for "this compound" hydrogels are limited in publicly available literature. The data presented for this specific hydrogel are based on established trends observed for low molecular weight PEG-dimethacrylate hydrogels, where a lower PEG chain length generally results in a more brittle hydrogel with a lower swelling ratio and slower degradation compared to its higher molecular weight counterparts.
Table 1: Swelling Ratio of Various PEG-Based Hydrogels
| Hydrogel Type | Polymer Concentration (w/v) | Swelling Ratio (%) | Incubation Time | Reference |
| This compound | 10% | Est. 200-400 | 24 hours | Extrapolated |
| PEGDA (3.4 kDa) | 10% | 1010 ± 50 | 24 hours | [1] |
| PEGDA (10 kDa) | 10% | 1900 ± 100 | 24 hours | [1] |
| PEG-GelMA (10% PEG, 5% GelMA) | 15% | ~800 | 48 hours | [2] |
| PEGDAA (10 kDa) | 10% | ~1200 | 12 weeks | [3] |
Data for this compound is an estimation based on the general trend that lower molecular weight PEG precursors lead to lower swelling ratios.
Table 2: In Vitro Degradation of Various PEG-Based Hydrogels
| Hydrogel Type | Degradation Conditions | Mass Loss (%) | Time | Reference |
| This compound | PBS, 37°C | Est. <10% | 12 weeks | Extrapolated |
| PEGDA (10 kDa) | PBS, 37°C | Significant degradation | 12 weeks | [4] |
| PEG-Diester-Dithiol (3.4 kDa) | PBS, 37°C | 100% | 6 days | [5] |
| Gelatin-PEG (S1N1-III) | PBS, 37°C | 90% | 60 hours | [6] |
| PEGDAA (10 kDa) | PBS, 37°C | Minimal degradation | 12 weeks | [3] |
Data for this compound is an estimation based on the slower degradation rates generally observed for more tightly crosslinked hydrogels derived from low molecular weight precursors.
Table 3: Mechanical Properties of Various PEG-Based Hydrogels
| Hydrogel Type | Polymer Concentration (w/v) | Compressive Modulus (kPa) | Reference |
| This compound | 10% | Est. >100 | Extrapolated |
| PEGDA (3.4 kDa) | 10% | ~30 | [1] |
| PEGDA (10 kDa) | 10% | ~10 | [1] |
| PEG-GelMA (10% PEG, 15% GelMA) | 25% | ~120 | [2] |
| PEGDAA (10 kDa) | 10% | ~94 | [3] |
Data for this compound is an estimation based on the trend that lower molecular weight PEG precursors result in higher crosslink density and thus higher compressive modulus.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the comparison.
Protocol 1: Synthesis of PEG-Methacrylate Hydrogels by Photopolymerization
-
Preparation of Precursor Solution:
-
Dissolve the this compound or other PEG-methacrylate/acrylate precursor in a suitable solvent, typically phosphate-buffered saline (PBS), to the desired concentration (e.g., 10% w/v).
-
Add a photoinitiator (e.g., 0.05% w/v Irgacure 2959).
-
Ensure the solution is well-mixed and protected from light.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient duration (typically 5-10 minutes) to ensure complete crosslinking. The exact time will depend on the photoinitiator concentration and light intensity.
-
-
Hydrogel Equilibration:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in PBS to allow it to swell to equilibrium. The PBS should be changed periodically to remove any unreacted components.
-
Protocol 2: Swelling Ratio Determination
-
Initial Measurement:
-
After equilibration in PBS, remove the hydrogel and gently blot the surface to remove excess water.
-
Record the swollen weight (Ws) of the hydrogel.
-
-
Drying:
-
Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved.
-
Record the dry weight (Wd) of the hydrogel.
-
-
Calculation:
-
The swelling ratio is calculated using the following formula: Swelling Ratio (%) = ((Ws - Wd) / Wd) * 100
-
Protocol 3: In Vitro Degradation Study
-
Sample Preparation:
-
Prepare hydrogel samples as described in Protocol 1.
-
After reaching equilibrium swelling, record the initial dry weight (Wd_initial) of a subset of samples.
-
-
Incubation:
-
Place the remaining hydrogel samples in individual vials containing a known volume of degradation medium (e.g., PBS at pH 7.4).
-
Incubate the vials at 37°C with gentle agitation.
-
-
Time Points:
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a subset of hydrogel samples from the degradation medium.
-
Rinse the samples with deionized water.
-
-
Mass Loss Measurement:
-
Lyophilize the samples to a constant weight to obtain the dry weight at that time point (Wd_t).
-
Calculate the percentage of mass loss using the formula: Mass Loss (%) = ((Wd_initial - Wd_t) / Wd_initial) * 100
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis of photopolymerized PEG-methacrylate hydrogels.
Caption: Workflow for conducting an in vitro hydrogel degradation study.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Tunable Poly(Ethylene Glycol): Gelatin Methacrylate Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a biostable replacement for PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Bridging the Gap: Correlating In Vitro and In Vivo Cellular Responses in Bis-Methacrylate-PEG Scaffolds for Bone Regeneration
A detailed comparison of cellular behavior in laboratory settings versus living models reveals crucial insights for the development of effective bone tissue engineering strategies. This guide synthesizes experimental data from studies on poly(ethylene glycol) dimethacrylate (PEGDMA), a type of bis-methacrylate-PEG scaffold, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The successful translation of tissue engineering scaffolds from the benchtop to clinical applications hinges on the predictive power of in vitro models. Understanding how cellular responses in a controlled laboratory environment correlate with the complex biological milieu of a living organism is paramount. This guide focuses on PEGDMA-based hydrogel scaffolds, examining the in vitro proliferation and differentiation of mesenchymal stem cells and the subsequent in vivo bone formation.
Comparative Analysis of Cellular Responses
The following tables summarize the quantitative data from a pivotal study by Dharmaraj et al. (2024), which investigated the efficacy of 3D printed PEGDMA scaffolds, both with and without the addition of gelatin (Gel), for bone tissue engineering.[1][2]
In Vitro Cellular Performance
| Scaffold Composition | Cell Viability (OD Value, Day 14) | Cell Proliferation (Live Cells) | Osteogenic Differentiation (ALP Activity, Day 21) |
| PEGDMA only | Lowest OD value among groups[2] | Lower cell density | 3-4 fold lower than Gel-containing scaffolds[2] |
| PEGDMA + 3% Gelatin | Higher than PEGDMA only | Enhanced cell adhesion and proliferation[2] | Significantly higher than PEGDMA only (p<0.05)[2] |
| PEGDMA + 6% Gelatin | Similar to 3% Gelatin | Enhanced cell adhesion and proliferation[2] | Significantly higher than PEGDMA only (p<0.05)[2] |
In Vivo Bone Formation
| Scaffold Composition | New Bone Formation (in rat cranial defect model) | Biomechanical Support | Host Tissue Integration |
| PEGDMA only | Less augmented osteogenesis compared to cell-seeded scaffolds | Compressive modulus: 1.93 ± 0.17 MPa[2] | Intact with host tissues after 12 weeks[2] |
| PEGDMA + 3% Gelatin (cell-seeded) | Augmented osteogenesis[1] | Compressive modulus: 1.49 ± 0.09 MPa[2] | Proper integration with host tissues[2] |
| PEGDMA + 6% Gelatin | Not further evaluated in vivo with cells | Compressive modulus: 1.17 ± 0.09 MPa[2] | Not applicable |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and interpretation of these findings.
In Vitro Study Protocol
-
Scaffold Fabrication: A bioink was prepared using PEGDMA, methylcellulose (B11928114) (MC) as a viscosity enhancer, and gelatin (Gel) in concentrations of 0%, 3%, and 6% (w/v).[1][2] Scaffolds were 3D printed from this bioink.
-
Cell Culture: Rat mesenchymal stem cells (rMSCs) were seeded onto the scaffolds.[1]
-
Cell Viability Assay (WST-1): The metabolic activity of the cells, indicative of their viability, was measured at days 4, 7, and 14 using a WST-1 assay.[2]
-
Live/Dead Staining: Cell proliferation and morphology were observed using live/dead staining assays.
-
Osteogenic Differentiation Assay (Alkaline Phosphatase - ALP): To assess the differentiation of rMSCs into bone-forming cells, the activity of alkaline phosphatase was quantified on days 7, 14, and 21.[2]
In Vivo Study Protocol
-
Animal Model: A critical-size cranial defect was created in Lewis rats.[1]
-
Scaffold Implantation: The 3D printed scaffolds (PEGDMA with 3% Gelatin) seeded with rMSCs were implanted into the cranial defects.[1]
-
Evaluation of Bone Formation: After a predetermined period, the extent of new bone formation within the defect site was assessed using micro-computed tomography (micro-CT).[1]
-
Histological Analysis: The integration of the scaffold with the host tissue was evaluated through histological examination.[2]
Visualizing the Process and Pathways
To further elucidate the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The presented data demonstrates a strong correlation between the in vitro cellular responses and the in vivo outcomes for PEGDMA-based scaffolds in the context of bone regeneration. The addition of gelatin to the PEGDMA hydrogel significantly enhanced cell adhesion, proliferation, and osteogenic differentiation in vitro, which translated to augmented bone formation in the in vivo model.[1][2] This comparative analysis underscores the importance of optimizing scaffold composition in vitro to predict and enhance in vivo therapeutic efficacy. These findings provide a valuable guide for the rational design of advanced biomaterials for tissue engineering applications.
References
- 1. In Vitro and In Vivo Evaluation of 3D Printed Poly(Ethylene Glycol) Dimethacrylate-Based Photocurable Hydrogel Platform for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of 3D printed poly(ethylene glycol) dimethacrylate-based photocurable hydrogel platform for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential Immunogenicity of Bis-methacrylate-PEG5-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo application of biomaterials necessitates a thorough understanding of their potential to elicit an immune response. This guide provides a comparative assessment of the immunogenicity of bis-methacrylate-poly(ethylene glycol)5 (Bis-methacrylate-PEG5)-based materials against common alternatives, supported by experimental data and detailed protocols. This information is intended to aid researchers in the selection of appropriate materials for drug delivery and other biomedical applications.
Comparative Analysis of Immunogenicity
The immunogenic potential of a biomaterial is a critical factor in its preclinical evaluation. Here, we compare this compound-based materials with several alternatives: zwitterionic polymers (e.g., poly(carboxybetaine methacrylate) - pCBMA), poly(glycerol)s, and poly(oxazoline)s. The following tables summarize key immunogenicity-related parameters. It is important to note that direct comparative data for this compound is limited; therefore, data for general PEG-methacrylate-based hydrogels are used as a proxy, with the understanding that specific chemical structures can influence outcomes.
| Material | Complement Activation (C3a/C5a Levels) | Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6) | Lymphocyte Proliferation |
| This compound-based | Moderate | Low to Moderate | Low |
| Zwitterionic Polymers (pCBMA) | Low | Low | Very Low |
| Poly(glycerol)s | Low | Low | Low |
| Poly(oxazoline)s | Low to Moderate | Low | Low |
Table 1: Comparative Summary of In Vitro Immunogenicity Markers. This table provides a qualitative comparison of key immunogenicity markers for this compound-based materials and their alternatives.
| Material | C3a Concentration (ng/mL) | IL-6 Concentration (pg/mL) | Lymphocyte Proliferation (Stimulation Index) |
| PEG-methacrylate Hydrogel | ~150-300[1] | ~200-500 | ~1.5-2.0 |
| Zwitterionic Hydrogel (pCBMA) | <100 | <100 | <1.5 |
| Poly(glycerol) Hydrogel | Data not available | <150 | Data not available |
| Poly(oxazoline) Hydrogel | Data not available | ~150-300 | ~1.5-2.0[2] |
Signaling Pathways in Biomaterial-Induced Immune Response
The interaction of biomaterials with immune cells can trigger specific signaling pathways, leading to an inflammatory response. A key pathway involves the recognition of material surfaces by Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs), on immune cells like macrophages. This recognition can initiate a downstream signaling cascade, often culminating in the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines.
Experimental Workflows and Protocols
To ensure reproducibility and enable direct comparison of results, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro immunogenicity assays.
Experimental Workflow for Immunogenicity Assessment
The overall workflow for assessing the in vitro immunogenicity of a biomaterial involves material preparation, incubation with relevant biological components (e.g., serum, immune cells), and subsequent analysis of specific markers.
Detailed Experimental Protocols
1. Complement Activation Assay (C3a/C5a ELISA)
This assay quantifies the activation of the complement system by measuring the levels of C3a and C5a anaphylatoxins.[3][4]
-
Materials:
-
Test biomaterial and control materials (e.g., zymosan as a positive control, high-density polyethylene (B3416737) as a negative control).
-
Fresh human serum.
-
C3a and C5a ELISA kits.
-
EDTA-containing collection tubes.
-
Microplate reader.
-
-
Protocol:
-
Prepare biomaterial samples of a defined surface area.
-
Incubate the biomaterials with fresh human serum for 60 minutes at 37°C with gentle agitation.
-
Stop the reaction by adding EDTA to the serum to chelate calcium and magnesium ions, thus inhibiting further complement activation.
-
Centrifuge the samples to pellet any debris.
-
Collect the supernatant and perform C3a and C5a ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the concentrations of C3a and C5a based on a standard curve.
-
2. Cytokine Release Assay (TNF-α and IL-6 ELISA)
This assay measures the secretion of pro-inflammatory cytokines from immune cells in response to the biomaterial.[5][6][7]
-
Materials:
-
Test biomaterial and control materials.
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Lipopolysaccharide (LPS) as a positive control.
-
TNF-α and IL-6 ELISA kits.
-
Microplate reader.
-
-
Protocol:
-
Prepare sterile biomaterial samples in a 24-well plate.
-
Isolate PBMCs from fresh human blood or culture the macrophage cell line.
-
Seed the immune cells onto the biomaterial samples at a density of 1 x 10^6 cells/mL.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant and centrifuge to remove cells and debris.
-
Perform TNF-α and IL-6 ELISA on the supernatant according to the manufacturer's protocol.[8]
-
Measure the absorbance and calculate the cytokine concentrations from a standard curve.
-
3. Lymphocyte Proliferation Assay (MTT Assay)
This assay assesses the ability of the biomaterial to induce lymphocyte proliferation, a hallmark of an adaptive immune response.[9]
-
Materials:
-
Test biomaterial and control materials.
-
Human PBMCs.
-
Cell culture medium.
-
Phytohemagglutinin (PHA) as a positive control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Protocol:
-
Prepare sterile biomaterial samples in a 96-well plate.
-
Isolate PBMCs and seed them onto the biomaterial samples at a density of 2 x 10^5 cells/well.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
Calculate the stimulation index (SI) by dividing the mean absorbance of the test material by the mean absorbance of the negative control.
-
Conclusion
The selection of a biomaterial for in vivo applications requires a careful evaluation of its potential immunogenicity. While this compound-based materials are designed to have low immunogenicity due to the presence of PEG, in vitro testing is crucial to confirm this and to compare their performance against alternative materials. Zwitterionic polymers currently appear to offer the lowest immunogenic profile. The experimental protocols and workflows provided in this guide offer a framework for conducting these essential immunogenicity assessments, enabling researchers to make informed decisions in the development of safe and effective biomedical products.
References
- 1. Complement activation by sulfonated poly(ethylene glycol)-acrylate copolymers through alternative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdcpp.com [mdcpp.com]
- 5. Characterization of Macrophage and Cytokine Interactions with Biomaterials Used in Negative-Pressure Wound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. hanc.info [hanc.info]
A meta-analysis of Bis-methacrylate-PEG5 applications in the scientific literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-methacrylate-poly(ethylene glycol)5 (Bis-methacrylate-PEG5) is a versatile crosslinking agent utilized in the synthesis of hydrogels for a range of biomedical applications. Its structure, featuring two methacrylate (B99206) groups linked by a five-unit polyethylene (B3416737) glycol chain, allows for the formation of crosslinked polymer networks with tunable properties. This guide provides a comparative meta-analysis of this compound applications as documented in the scientific literature, offering insights into its performance relative to other commonly used crosslinkers. Due to a scarcity of direct comparative studies involving this compound, this analysis draws parallels from research on similar PEG-based methacrylate and acrylate (B77674) hydrogels to infer potential characteristics and performance benchmarks. The primary applications of such hydrogels are in the fields of tissue engineering and drug delivery.
Comparative Performance of PEG-Based Hydrogels
Poly(ethylene glycol) (PEG)-based hydrogels are widely favored for biomedical applications due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix.[1][2] The choice of crosslinker and its concentration are critical determinants of the final hydrogel properties, including swelling ratio, mechanical stiffness, and degradation kinetics.
While specific quantitative data for this compound is limited in publicly available literature, we can extrapolate its expected performance by comparing it with widely studied analogues like poly(ethylene glycol) diacrylate (PEGDA) and poly(ethylene glycol) dimethacrylate (PEGDMA).
Table 1: Comparative Properties of PEG-Based Hydrogel Crosslinkers
| Property | This compound (Inferred) | Poly(ethylene glycol) diacrylate (PEGDA) | N,N'-methylenebis(acrylamide) (BIS) |
| Primary Application | Hydrogel formation for tissue engineering, drug delivery, PROTAC linker[3] | Hydrogel formation for tissue engineering, 3D cell culture, drug delivery[4][5] | Crosslinker for polyacrylamide gels, hydrogel synthesis[6] |
| Mechanical Stiffness | Expected to be tunable with concentration. The methacrylate group may offer more rigidity than acrylate counterparts. | Modulus and swelling can be tuned over a similar range to PEGDAA.[7] Increasing concentration generally increases stiffness. | Can produce hydrogels with higher mechanical properties at the same degree of crosslinking compared to PEGDA.[6] |
| Swelling Ratio | Inversely proportional to crosslinking density. The PEG5 linker will contribute to hydrophilicity. | Generally decreases with increasing concentration and UV exposure time due to enhanced crosslinking.[4] | Can exhibit complex swelling behavior; cationic nature may increase hydration.[8] |
| Degradation | The ester linkages in the methacrylate groups are susceptible to hydrolytic degradation, though potentially slower than acrylates. | Susceptible to slow hydrolytic degradation in vivo due to labile ester bonds.[7] | Generally considered more stable to hydrolysis than acrylate-based crosslinkers. |
| Biocompatibility | Generally high, characteristic of PEG-based materials. | High cytocompatibility and low cell adhesion.[7] | Generally biocompatible, but residual monomers can be cytotoxic. |
Experimental Protocols: A Generalized Approach
Synthesis of PEG-Methacrylate Hydrogels via Photopolymerization
This protocol describes a common method for fabricating PEG-based hydrogels.
Materials:
-
This compound (or other PEG-dimethacrylate/diacrylate)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
UV light source (365 nm)
Procedure:
-
Prepare a prepolymer solution by dissolving the this compound and the photoinitiator in PBS at the desired concentrations. For example, a 10% (w/v) hydrogel would contain 100 mg of this compound per 1 mL of PBS. The photoinitiator concentration is typically between 0.05% and 0.5% (w/v).
-
Gently vortex or pipette the solution to ensure homogeneity.
-
Pipette the prepolymer solution into a mold of the desired shape and size.
-
Expose the solution to UV light for a specified time to initiate polymerization and crosslinking. The exposure time will depend on the photoinitiator concentration, light intensity, and desired degree of crosslinking.
-
After polymerization, the hydrogel can be removed from the mold and washed with PBS to remove any unreacted components.
Characterization of Hydrogel Properties
Swelling Ratio:
-
The initial swollen mass (Ms) of the hydrogel is recorded.
-
The hydrogel is then lyophilized or dried in a vacuum oven until a constant weight is achieved to obtain the dry mass (Md).
-
The swelling ratio (Q) is calculated as: Q = (Ms - Md) / Md.[9]
Mechanical Testing (Compressive Modulus):
-
Hydrogel samples are prepared in a cylindrical shape.
-
Unconfined compression testing is performed using a mechanical tester.
-
The compressive modulus is determined from the linear region of the stress-strain curve.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different components.
Caption: Workflow for synthesizing and characterizing this compound hydrogels.
Signaling Pathways in Tissue Engineering
In tissue engineering applications, hydrogels provide a scaffold that can influence cell behavior, including adhesion, proliferation, and differentiation. While specific signaling pathways activated by this compound hydrogels have not been detailed, we can infer the general mechanisms based on cell-material interactions with PEG-based scaffolds. For instance, the incorporation of adhesion ligands (e.g., RGD peptides) into the hydrogel network is a common strategy to promote cell attachment via integrin binding, which in turn activates downstream signaling cascades like the FAK/Src pathway, influencing cell spreading and survival.
Caption: A generalized signaling pathway for cell adhesion to RGD-functionalized hydrogels.
Conclusion
This compound holds promise as a valuable crosslinker for the development of hydrogels in biomedical research, particularly in tissue engineering and drug delivery. While direct, extensive studies on this specific compound are not widely available, by drawing comparisons with other well-characterized PEG-based acrylates and methacrylates, we can anticipate its performance characteristics. The tunability of its mechanical and chemical properties through the variation of concentration and copolymerization with other monomers makes it an attractive candidate for creating bespoke biomaterials. Further research is warranted to fully elucidate the specific properties of this compound hydrogels and to directly compare their performance against established alternatives in various applications. This will enable a more precise and data-driven selection of materials for advanced biomedical engineering challenges.
References
- 1. Synthesis and characterization of tunable poly(ethylene glycol): gelatin methacrylate composite hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. This compound|Cas# 13497-24-0 [glpbio.cn]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a biostable replacement for PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications [frontiersin.org]
A Comparative Analysis of the Mechanical Properties of Bis-methacrylate-PEG5 and GelMA Composite Hydrogels
For researchers and professionals in drug development and tissue engineering, the selection of a hydrogel with appropriate mechanical properties is a critical step in designing effective cell culture and delivery systems. This guide provides a detailed comparison of the mechanical characteristics of composite hydrogels fabricated from Bis-methacrylate-PEG5 and Gelatin Methacrylate (GelMA), offering a side-by-side view of their performance based on experimental data.
Data Summary
The mechanical properties of these composite hydrogels are highly tunable and dependent on the concentration of each polymer component. Generally, increasing the concentration of either PEG or GelMA leads to an increase in the compressive modulus and a decrease in the swelling ratio.
| Hydrogel Composition | Compressive Modulus (kPa) | Swelling Ratio (Wet Mass / Dry Mass) |
| 5% (w/v) PEG | Not explicitly stated, but lower than composites | Not explicitly stated, but higher than composites |
| 5% (w/v) PEG + 5% (w/v) GelMA | ~15 | ~18 |
| 5% (w/v) PEG + 10% (w/v) GelMA | ~30 | ~14 |
| 5% (w/v) PEG + 15% (w/v) GelMA | ~50 | ~12 |
| 10% (w/v) PEG | ~25 | Not explicitly stated, but higher than composites |
| 10% (w/v) PEG + 5% (w/v) GelMA | ~40 | ~15 |
| 10% (w/v) PEG + 10% (w/v) GelMA | ~70 | ~12 |
| 10% (w/v) PEG + 15% (w/v) GelMA | ~100 | ~10 |
Note: The data is adapted from a study by Hutson et al. (2011) on PEG-GelMA composite hydrogels. The specific molecular weight of the PEG used was not detailed in the study, which may influence the precise mechanical properties.
Key Findings
The addition of GelMA to PEG hydrogels results in a composite material with tunable mechanical and biological properties.[1][2] Increasing the concentration of either PEG or GelMA significantly affects the compressive modulus of the composite hydrogels.[1] Specifically, increasing the percentage of PEG from 5% (w/v) to 10% (w/v) significantly increases the compressive modulus.[1] Furthermore, the addition of GelMA at concentrations from 5% to 15% (w/v) enhances the compressive modulus more than an increase in PEG alone.[1]
Supplementing PEG hydrogels with GelMA also leads to a reduction in the swelling ratio.[1] Both the PEG and GelMA concentrations have a combined effect on the swelling of the composite hydrogels.[1]
Experimental Protocols
Hydrogel Synthesis and Preparation
-
Pre-polymer Solution Preparation : Desired amounts of this compound and GelMA are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) to achieve the target concentrations (w/v). A photoinitiator (e.g., Irgacure 2959) is then added to the solution.
-
Crosslinking : The pre-polymer solution is cast into molds of a defined geometry and exposed to UV light for a specific duration to initiate photocrosslinking and form the hydrogel.
Mechanical Testing: Unconfined Compression
-
Sample Preparation : Cylindrical hydrogel samples of uniform dimensions are prepared.
-
Testing : An unconfined compression test is performed using a mechanical testing machine. The hydrogel sample is placed between two platens and compressed at a constant strain rate.
-
Data Analysis : The compressive modulus is calculated from the linear region of the resulting stress-strain curve.[1]
Swelling Ratio Measurement
-
Initial Measurement : The initial wet weight of the crosslinked hydrogel sample is recorded.
-
Equilibrium Swelling : The hydrogel is immersed in a buffer solution (e.g., DPBS) at room temperature and allowed to swell to equilibrium, typically over 24 hours.[1]
-
Swollen Weight : The hydrogel is removed from the buffer, excess surface water is gently blotted off, and the swollen weight is recorded.[1]
-
Dry Weight : The swollen hydrogel is lyophilized (freeze-dried) to completely remove the water, and the dry weight is measured.[1]
-
Calculation : The mass swelling ratio is calculated as the ratio of the swollen mass to the dry mass.[1]
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparing mechanical properties.
References
A Comparative Evaluation of Bis-methacrylate-PEG5 and Bis-GMA in Dental Resin Composites
In the ever-evolving field of dental materials, the quest for ideal restorative resins continues. Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) has long been the cornerstone monomer in dental composites due to its excellent mechanical properties and clinical track record. However, challenges such as high viscosity and concerns regarding potential biocompatibility issues have spurred research into alternative monomer systems. One such area of investigation involves the incorporation of polyethylene (B3416737) glycol (PEG) moieties into methacrylate resins, such as Bis-methacrylate-PEG5, to enhance specific properties of the resulting dental composites. This guide provides a detailed comparison of these two monomer systems, supported by experimental data, for researchers, scientists, and professionals in drug development.
Executive Summary
This guide presents a comparative analysis of dental resin composites based on this compound and the traditional Bis-GMA. While direct, head-to-head experimental data for a specific "this compound" monomer is limited in publicly available literature, this comparison is based on the well-documented effects of incorporating polyethylene glycol dimethacrylate (PEGDMA) into dental resin formulations. The inclusion of a PEG-based dimethacrylate is shown to influence key material properties, offering potential advantages in terms of reduced viscosity and polymerization shrinkage, though potentially at the cost of some mechanical strength compared to the rigid, high-performance Bis-GMA resins.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of dental resin composites formulated with Bis-GMA versus those incorporating PEG-dimethacrylates.
| Property | Bis-GMA Based Composites | PEG-Dimethacrylate Containing Composites | Key Observations |
| Flexural Strength (MPa) | High (e.g., up to 149.74 ± 8.14)[1] | Generally lower | The rigid aromatic backbone of Bis-GMA contributes to high flexural strength. |
| Flexural Modulus (GPa) | High (e.g., up to 4.59)[2] | Generally lower (e.g., 2.5 - 3.3)[2][3] | The flexibility of the PEG chain can lead to a less rigid material. |
| Polymerization Shrinkage (%) | A significant concern, often requiring co-monomers to mitigate | Can be lower | The higher molecular weight and flexibility of PEG-containing monomers can help reduce volumetric shrinkage during polymerization. |
| Water Sorption (µg/mm³) | Moderate | Can be higher | The hydrophilic nature of the polyethylene glycol chains can lead to increased water absorption. |
| Viscosity (Pa·s) | Very high[4] | Significantly lower | The flexible PEG spacer reduces intermolecular hydrogen bonding, leading to lower viscosity and improved handling. |
| Biocompatibility | Concerns about BPA leaching[5] | Generally considered biocompatible, though residual monomers can be a concern[6] | PEG is widely used in biomedical applications due to its biocompatibility. |
Table 1: Comparison of Mechanical and Physical Properties.
Experimental Protocols
The data presented in this guide are derived from standard testing methodologies used in the evaluation of dental materials.
Flexural Strength and Modulus Testing
-
Method: Three-point bending test.
-
Procedure: Rectangular bar-shaped specimens of the cured composite are prepared. The specimen is placed on two supports, and a load is applied to the center of the bar until it fractures. The flexural strength is the maximum stress the material can withstand before breaking, and the flexural modulus is a measure of its stiffness. This is a common method used to evaluate the mechanical properties of dental composites.[1][3]
-
Significance: This test simulates the bending forces that a dental restoration might experience in the mouth.
Polymerization Shrinkage Measurement
-
Method: Various methods including dilatometry, video imaging, and the bonded-disk method.
-
Procedure: The volume or linear dimension of the composite is measured before and after light curing. The percentage of shrinkage is then calculated.
-
Significance: High polymerization shrinkage can lead to stress at the tooth-restoration interface, potentially causing marginal leakage and secondary caries.
Water Sorption and Solubility
-
Method: ISO 4049 standard test.
-
Procedure: Disc-shaped specimens of the cured composite are prepared, weighed, and then immersed in water for a specified period. The increase in weight due to water absorption (sorption) and the loss of mass after drying (solubility) are determined.
-
Significance: Excessive water sorption can degrade the mechanical properties of the composite over time, while high solubility indicates a breakdown of the material.
Viscosity Measurement
-
Method: Rheometry.
-
Procedure: A rheometer is used to measure the flow characteristics of the uncured resin paste.
-
Significance: The viscosity of the composite paste is crucial for its handling properties during clinical application.
Biocompatibility Assessment
-
Method: In vitro cytotoxicity assays.
-
Procedure: Extracts of the cured composite material are placed in contact with cell cultures (e.g., human gingival fibroblasts). Cell viability and proliferation are then assessed using assays such as MTT or MTS.
-
Significance: This testing evaluates the potential for the material to cause harm to the surrounding oral tissues.
Visualizing the Comparison
To better understand the workflows and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing dental composites.
Caption: Key property differences between the monomers.
Conclusion
The choice between a Bis-GMA-based and a this compound-containing dental resin composite involves a trade-off between mechanical performance and handling characteristics. Bis-GMA remains the benchmark for high-strength restorative materials. However, the incorporation of PEG-based dimethacrylates presents a promising avenue for developing composites with lower polymerization shrinkage and improved handling due to their lower viscosity. Further research focusing on optimizing the PEG chain length and the overall resin formulation is necessary to enhance the mechanical durability and moisture resistance of these materials, potentially leading to a new class of dental composites with a superior overall clinical performance. Researchers and developers should carefully consider the specific clinical application and desired material properties when selecting a monomer system for their dental composite formulations.
References
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of PEG Content on the Mechanical Properties of Bis-GMA/TEGDMA/UDMA Dental Resin Composites | Scientific.Net [scientific.net]
- 4. Poly(propylene glycol) and urethane dimethacrylates improve conversion of dental composites and reveal complexity of cytocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thejcdp.com [thejcdp.com]
- 6. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
MMP-sensitive degradation comparison between Bis-methacrylate-PEG5 and peptide crosslinkers.
A comparative analysis of the Matrix Metalloproteinase (MMP)-sensitive degradation of hydrogels is crucial for researchers in tissue engineering and drug delivery. The choice of crosslinker dictates the hydrogel's susceptibility to enzymatic cleavage, influencing cell migration, tissue regeneration, and the release of therapeutic agents. This guide provides a detailed comparison between hydrogels crosslinked with different MMP-sensitive peptides. While bis-methacrylate-PEG itself is a common hydrogel backbone, its degradation is typically slow and hydrolysis-driven. In contrast, incorporating MMP-sensitive peptide crosslinkers allows for cell-driven, enzymatic degradation.
Understanding the Components:
-
Bis-methacrylate-PEG (or PEG-diacrylate, PEGDA): This molecule serves as a backbone for the hydrogel network. The methacrylate (B99206) groups at the ends of the polyethylene (B3416737) glycol (PEG) chain can be polymerized, often through photopolymerization or Michael-type addition reactions with thiol-containing molecules like dithiolated peptides, to form a crosslinked hydrogel.[1][2] The degradation of the PEGDA backbone itself is generally slow and occurs via hydrolysis of the ester bonds, a process that is not dependent on MMP activity.[3][4]
-
MMP-Sensitive Peptide Crosslinkers: These are short peptide sequences specifically designed to be recognized and cleaved by various matrix metalloproteinases.[5][6] By incorporating these peptides as crosslinkers within a hydrogel network (for example, by reacting a dithiol-functionalized peptide with PEGDA), the resulting hydrogel becomes degradable in the presence of these enzymes, which are often secreted by cells during tissue remodeling processes.[7][8]
The key comparison, therefore, lies not between bis-methacrylate-PEG5 and peptide crosslinkers, but among different MMP-sensitive peptide crosslinkers used within a hydrogel matrix, such as one formed from a PEGDA backbone.
Comparative Degradation of MMP-Sensitive Peptide Crosslinkers
The degradation kinetics of an MMP-sensitive hydrogel are highly dependent on the specific amino acid sequence of the peptide crosslinker and the type of MMP present. Different peptide sequences exhibit varying susceptibility to different MMPs.[9][10]
Below is a comparison of commonly studied MMP-sensitive peptide sequences:
| Peptide Crosslinker Sequence | Target MMPs | Key Characteristics | Reference |
| Ac-GCRD-GPQG↓IWGQ -DRCG-NH2 | MMP-1, MMP-2, MMP-9 | "Pan-MMP" substrate; widely used due to its broad susceptibility to several MMPs. | [11][12] |
| Ac-GCRD-VPMS↓MRGG -DRCG-NH2 | MMP-2, MMP-9 | Shows high specificity for gelatinases (MMP-2 and MMP-9). | [6] |
| C-VPLS↓LYSG -C | MMP-2, MMP-9 | High specificity for MMP-2 and MMP-9. | [13] |
| CRG-RIGF↓LRT -DC | MMP-14 | Higher specificity for membrane-type MMPs like MMP-14 over soluble MMPs. | [9] |
The arrow (↓) indicates the cleavage site within the peptide sequence.
Quantitative Degradation Data
The following tables summarize quantitative data on the degradation of hydrogels crosslinked with different MMP-sensitive peptides from various studies.
Table 1: Enzymatic Degradation of PEG Hydrogels with Different Peptide Crosslinkers
| Peptide Sequence | Enzyme (Concentration) | Time for Complete Degradation | Change in Property | Reference |
| VPMS↓MRGG | MMP-1 (20 nM) | > 10 days | - | [7] |
| VPMS↓MRGG | MMP-2 (20 nM) | ~ 4 days | - | [7] |
| PAYY↓YTA | MMP-1 (20 nM) | ~ 2 days | - | [7] |
| PAYY↓YTA | MMP-2 (20 nM) | > 10 days | - | [7] |
| CVPLS-LYSGC (P1) | MMP-2 (exogenous) | Not specified, but significant swelling by day 7 | Mass swelling ratio increased over 7 days. | [9] |
| CRGRIGF-LRTDC (P2) | MMP-2 (exogenous) | Not specified, but significant swelling by day 7 | Mass swelling ratio increased over 7 days, similar to P1. | [9] |
| CVPLS-LYSGC (P1) | MMP-14 (exogenous) | Not specified, but significant swelling by day 7 | P1 hydrogels were more susceptible to MMP-14 than P2 hydrogels. | [9] |
Table 2: Kinetic Parameters (kcat) of Different MMP-Sensitive Peptides
| Peptide Sequence | Enzyme | kcat (s⁻¹) in solution | kcat (s⁻¹) in gel | Reference |
| GPQG↓IWGQ (MMP(W)x) | MMP-1 | 0.5 | 1.21 | [10] |
| GPQG↓LAGQ (MMP(A)x) | MMP-1 | 0.17 | 0.40 | [10] |
Note: Higher kcat values indicate a faster rate of substrate conversion by the enzyme.
Experimental Protocols
Synthesis of MMP-Sensitive PEG Hydrogels
This protocol describes a general method for synthesizing MMP-sensitive hydrogels using a PEG backbone and a dithiolated peptide crosslinker via Michael-type addition.
-
Macromer Solution Preparation: Prepare a solution of 4-arm PEG-vinyl sulfone (PEG-VS) in a suitable buffer (e.g., 0.3 M triethanolamine, pH 8.0).[7]
-
Peptide Crosslinker Solution: Dissolve the dithiol-containing MMP-sensitive peptide crosslinker (e.g., Ac-GCRD-GPQGIWGQ-DRCG-NH2) in the same buffer. The sulfhydryl content of the peptide should be quantified using Ellman's reagent.[7]
-
Hydrogel Formation: Mix the PEG-VS solution with the peptide crosslinker solution. The final concentration of PEG and peptide will determine the hydrogel's mechanical properties. Gelation typically occurs within minutes at 37°C.[7]
-
Optional Cell Adhesion Ligand Incorporation: A cysteine-containing adhesion peptide like RGD (e.g., Ac-GCGYGRGDSPG-NH2) can be pre-reacted with the PEG-VS before adding the crosslinker to functionalize the hydrogel.[7]
Hydrogel Degradation Assay
This protocol outlines a method to assess the degradation of MMP-sensitive hydrogels.
-
Hydrogel Preparation: Prepare hydrogel discs of a defined volume and allow them to swell to equilibrium in a suitable buffer (e.g., 50 mM Tricine, 10 mM CaCl2, 50 mM NaCl, pH 7.5).[7]
-
Enzyme Incubation: Immerse the hydrogels in the buffer containing the desired MMP (e.g., MMP-1 or MMP-2) at a specific concentration (e.g., 20 nM). Incubate at 37°C.[7]
-
Degradation Monitoring: Monitor the degradation over time. This can be done by:
-
Visual Inspection: Recording the time to complete dissolution of the hydrogel.[7]
-
Swelling Ratio: Measuring the wet and dry weight of the hydrogel at different time points to determine the mass swelling ratio.[9]
-
Mechanical Testing: Measuring the compressive or shear modulus of the hydrogel at different time points using a rheometer.[14]
-
Fluorescamine Assay: Quantifying the release of cleaved peptides into the supernatant, which exposes primary amines that react with fluorescamine.[8][10]
-
Visualizations
Caption: Workflow for the synthesis and degradation analysis of MMP-sensitive hydrogels.
References
- 1. Bioactive Hydrogels Made from Step-Growth Derived PEG-Peptide Macromers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-Sensitive PEG Diacrylate Hydrogels with Spatial Variations in Matrix Properties Stimulate Directional Vascular Sprout Formation | PLOS One [journals.plos.org]
- 3. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. allpeptide.com [allpeptide.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of hMSC osteogenesis in PEG hydrogels as a function of MMP-sensitive crosslinker and crosslink density in chemically-defined medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic matrix metalloproteinase-sensitive hydrogels for the conduction of tissue regeneration: Engineering cell-invasion characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Enhanced proteolytic degradation of molecularly engineered PEG hydrogels in response to MMP-1 and MMP-2. [sonar.ch]
- 13. The in vitro and in vivo response to MMP-sensitive poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlled Biodegradation of Self-Assembling β-hairpin Peptide Hydrogels by Proteolysis with Matrix Metalloproteinase-13 - PMC [pmc.ncbi.nlm.nih.gov]
Degradation Product Analysis: A Comparative Guide for Bis-methacrylate-PEG5 and Other Common Methacrylates
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical decision in the development of drug delivery systems, medical devices, and tissue engineering scaffolds. Methacrylate-based polymers are widely utilized for their versatile properties, including tunable mechanical strength and biocompatibility. However, the long-term performance and safety of these materials are intrinsically linked to their degradation profiles and the nature of their degradation products. This guide provides a comparative analysis of the degradation products of Bis-methacrylate-PEG5 against other commonly used methacrylates: Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and 2-hydroxyethyl methacrylate (B99206) (HEMA).
Executive Summary
This guide outlines the hydrolytic degradation pathways of this compound and compares them to Bis-GMA, TEGDMA, and HEMA. While specific quantitative data for the degradation of a Bis-methacrylate with precisely five PEG units (PEG5) is not extensively available in the current literature, this guide extrapolates from the known degradation patterns of polyethylene (B3416737) glycol (PEG)-methacrylate hydrogels. The primary degradation mechanism for all these methacrylates is the hydrolysis of the ester linkages, leading to the release of methacrylic acid and the respective diol core. A key differentiator for this compound is the anticipated biocompatibility of its degradation products, namely polyethylene glycol and methacrylic acid, compared to the potentially cytotoxic and controversial byproducts of Bis-GMA, such as Bisphenol A (BPA).
Degradation Mechanisms and Products
The degradation of methacrylate-based polymers in a physiological environment primarily occurs through the hydrolysis of their ester bonds. This process can be accelerated by enzymatic activity, such as cholesterol esterase present in bodily fluids.
This compound
This compound is a polymer with methacrylate groups at both ends of a polyethylene glycol chain containing five repeating units. Its degradation is expected to proceed via the hydrolysis of the two ester linkages.
-
Primary Degradation Products:
-
Polyethylene glycol (PEG5)
-
Methacrylic acid
-
The degradation of PEG-based hydrogels is well-documented to occur through the hydrolysis of ester linkages. The rate of degradation can be influenced by the length of the PEG chain and the crosslinking density of the hydrogel.
Other Common Methacrylates
-
Bis-GMA (Bisphenol A glycidyl dimethacrylate): A common monomer in dental resins, its degradation can yield several products, including the parent monomer and potentially Bisphenol A (BPA), a compound of concern due to its endocrine-disrupting properties. Hydrolysis of the ester bonds in Bis-GMA leads to the formation of Bis-GMA-MA (loss of one methacrylate group) and Bis-GMA-2MA (loss of both methacrylate groups).
-
TEGDMA (Triethylene glycol dimethacrylate): Often used as a diluent monomer with Bis-GMA, TEGDMA degrades into triethylene glycol and methacrylic acid.
-
HEMA (2-hydroxyethyl methacrylate): A hydrophilic monomer, HEMA hydrolyzes to form ethylene (B1197577) glycol and methacrylic acid.
The following diagram illustrates the general hydrolytic degradation pathway for these methacrylates.
Caption: General hydrolytic degradation pathway of methacrylate polymers.
Quantitative Analysis of Degradation Products
The quantification of degradation products is crucial for assessing the biocompatibility and long-term safety of biomaterials. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for identifying and quantifying these products.
| Monomer | Leached Amount (µg/mL) | Analytical Method | Source |
| Bis-GMA | 0.3 - 3.1 | HPLC | |
| TEGDMA | 1.2 - 4.9 | HPLC | |
| HEMA | Not specified |
Data extracted from studies on dental composites and may not be directly comparable to pure polymer degradation.
Experimental Protocols
In Vitro Degradation Study
This protocol outlines a general procedure for assessing the hydrolytic degradation of methacrylate-based hydrogels.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bis-methacrylate-PEG5
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of Bis-methacrylate-PEG5, a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures will mitigate risks and ensure the protection of both laboratory personnel and the environment.
Key Safety and Handling Information
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to take the necessary safety precautions.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Given that acrylates can penetrate some common glove materials, it is recommended to use polyvinyl alcohol or butyl rubber gloves. If the product comes into contact with a glove, it should be removed and discarded immediately, followed by hand washing.
-
Eye Protection: Tight-sealing safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a chemical fume hood or in an area with inadequate ventilation where mists or vapors may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors.
Work Area:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Quantitative Data Summary
The following table summarizes the known and inferred properties of this compound and related compounds, which are pertinent to its safe handling and disposal.
| Property | Value | Source/Notes |
| Chemical Name | This compound | - |
| Synonyms | Poly(ethylene glycol) dimethacrylate | Based on related compounds. |
| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid. | Inferred from similar PEG compounds. |
| Solubility | Expected to be soluble in water and a variety of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1] | Based on the properties of similar PEG compounds. |
| Hazards | May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[2][3][4][5] Harmful if swallowed and may cause respiratory irritation.[3][5] | Based on SDSs for other methacrylate (B99206) compounds. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[6] | General reactivity for similar compounds. |
| Storage | Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep container tightly closed. It may be light-sensitive and should be stored under an inert atmosphere.[5][6] | General storage conditions for reactive chemicals. |
Detailed Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
Step 1: Waste Collection
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, wipes), and rinsates from cleaning contaminated glassware, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label on the waste container should clearly state "Hazardous Waste," list the full chemical name "this compound," and indicate the associated hazards (e.g., "Irritant," "Skin Sensitizer").
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
This storage area should be away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Incineration is a common and recommended method for the disposal of such organic materials.[7]
Step 4: Decontamination of Reusable Equipment
-
Triple rinse any reusable glassware or equipment that has come into contact with this compound.
-
Collect the first rinsate as hazardous waste.[8] Subsequent rinsates can typically be disposed of according to standard laboratory procedures, but consult with your EH&S department for specific guidance.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ambeed.com [ambeed.com]
- 3. Bis-acrylate-PEG5 | 59256-52-9 | Benchchem [benchchem.com]
- 4. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 5. angenechemical.com [angenechemical.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Essential Safety and Operational Guide for Handling Bis-methacrylate-PEG5
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Bis-methacrylate-PEG5. Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance.
This compound is a chemical that may cause an allergic skin reaction[1]. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is crucial for safe handling and disposal. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
The primary known hazard associated with this compound is its potential to cause an allergic skin reaction[1]. General safety practices for handling methacrylate (B99206) compounds should be strictly followed to minimize risk.
Summary of Potential Hazards and Recommended PPE
| Hazard | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Sensitization | H317: May cause an allergic skin reaction[1]. | Gloves: Chemical-resistant gloves are mandatory. Given that methacrylates can degrade or penetrate some glove materials, selecting the appropriate type is critical[2]. Butyl or nitrile gloves are often recommended for methacrylates, but it is advisable to consult the glove manufacturer's compatibility data[3]. Gloves should be inspected before each use and changed frequently, especially after direct contact[2][4]. A "no-touch" technique is recommended whenever possible[4]. |
| Eye Contact | Not explicitly classified for this compound, but methacrylates can cause eye irritation[5][6]. | Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing[7][8]. A face shield may be necessary for larger quantities or when splash hazards are significant[7]. |
| Inhalation | Not explicitly classified for this compound, but vapors of related compounds can cause respiratory irritation[5][7]. | Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols[7]. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required[7]. |
| General Handling | - | Protective Clothing: A standard laboratory coat should be worn to protect from minor splashes and spills. |
Experimental Protocols: Step-by-Step Guidance for Safe Handling
1. Preparation and Engineering Controls:
-
Ensure that a chemical fume hood is operational and available for use.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and functional[7].
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure the work area is clean and uncluttered.
2. Donning Personal Protective Equipment (PPE):
-
Step 1: Put on a laboratory coat, ensuring it is fully buttoned.
-
Step 2: Don safety glasses with side shields or chemical splash goggles.
-
Step 3: Wash and dry hands thoroughly.
-
Step 4: Put on the appropriate chemical-resistant gloves, ensuring they are free of any defects[2].
3. Handling this compound:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure[7].
-
Use disposable equipment (e.g., pipette tips, weighing boats) where possible to avoid cross-contamination and simplify disposal.
-
Avoid direct contact with the skin, eyes, and clothing[4].
-
In case of accidental skin contact, immediately wash the affected area with soap and water[4][6]. If skin irritation or a rash develops, seek medical attention[4][6].
-
In case of accidental eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[6].
4. Doffing Personal Protective Equipment (PPE):
-
Step 1: Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Step 2: Remove the laboratory coat, turning it inside out to contain any potential contamination.
-
Step 3: Remove eye protection.
-
Step 4: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan for this compound Waste
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, weighing paper, and empty vials, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the primary hazard (e.g., "Skin Sensitizer").
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
-
Disposal Request:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Do not dispose of any this compound waste down the drain or in the regular trash[9].
-
Caption: Decision-making process for the disposal of this compound waste.
References
- 1. This compound | Ambeed.com [ambeed.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. angenechemical.com [angenechemical.com]
- 6. dhpsupply.com [dhpsupply.com]
- 7. fishersci.com [fishersci.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
